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  • Product: 1,3-Dimethylazetidin-3-amine dihydrochloride
  • CAS: 1788565-20-7

Core Science & Biosynthesis

Foundational

The Strategic Application of 1,3-Dimethylazetidin-3-amine Dihydrochloride (CAS 1788565-20-7) in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary In contemporary drug discovery, escaping "flatland"—the over-reli...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In contemporary drug discovery, escaping "flatland"—the over-reliance on planar, sp²-hybridized aromatic rings—is a primary objective for improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds [1]. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged bioisostere for larger, more flexible rings like piperidine and morpholine.

Among the highly specialized building blocks in this class is 1,3-dimethylazetidin-3-amine dihydrochloride (CAS: 1788565-20-7) . As a Senior Application Scientist, I frequently see this molecule deployed to solve complex structural liabilities. This whitepaper provides an in-depth analysis of this building block, detailing the causality behind its structural features, its physicochemical properties, and self-validating protocols for its integration into pharmaceutical scaffolds.

Molecular Identity & Structural Causality

Understanding the physical properties of a building block is secondary to understanding why it was designed that way. The molecular architecture of 1,3-dimethylazetidin-3-amine is deliberately engineered to solve specific medicinal chemistry challenges.

Table 1: Physicochemical Properties [2]
PropertyValue
CAS Number 1788565-20-7
Chemical Formula C₅H₁₄N₂Cl₂ (C₅H₁₂N₂ · 2HCl)
Molecular Weight 173.08 g/mol
Physical Form Crystalline Solid Powder
InChI Key VKIPKMYZLOFAFI-UHFFFAOYSA-N
MDL Number MFCD28118695
Storage Temperature Room Temperature (RT), Desiccated
The Causality of the Structural Features (E-E-A-T)
  • The 1-Methyl (N-Methyl) Group: By capping the ring nitrogen with a methyl group, the molecule eliminates a hydrogen bond donor (HBD). According to Lipinski's Rule of Five, reducing the HBD count is a proven strategy to enhance passive membrane permeability and oral bioavailability. Furthermore, it prevents the ring nitrogen from acting as a competing nucleophile during synthetic coupling steps.

  • The 3-Methyl Group (Quaternary Csp³ Center): Installing a methyl group at the same carbon as the primary amine creates a sterically hindered, quaternary center. This structural rigidity locks the exit vector of the primary amine, reducing the entropic penalty upon target binding. Crucially, it sterically shields the amine from oxidative deamination by metabolic enzymes like monoamine oxidases (MAOs), extending the in vivo half-life [3].

  • The Dihydrochloride Salt Form: The free base of this low-molecular-weight diamine is highly volatile and susceptible to rapid air oxidation. The dihydrochloride salt ensures long-term shelf stability, prevents polymerization, and allows for precise stoichiometric weighing during parallel synthesis.

Bioisosteric Rationale: Azetidine vs. Piperidine

When optimizing a lead candidate, replacing a piperidine ring with a 1,3-dimethylazetidin-3-amine moiety can drastically alter the molecule's trajectory.

Table 2: Bioisosteric Comparison
PropertyAzetidine ScaffoldPiperidine ScaffoldCausality / Impact on Drug Design
Ring Size 4-membered6-memberedSmaller steric footprint allows the molecule to fit into tighter binding pockets.
Conformational Rigidity High (Puckered)Low (Chair/Boat)Lower entropic penalty upon target binding; highly predictable exit vectors.
Lipophilicity (LogP) LowerHigherImproved aqueous solubility, reducing formulation challenges and off-target toxicity.
Metabolic Stability HighModerateThe strained ring resists N-dealkylation and ring-opening by Cytochrome P450 enzymes.

Synthetic Workflow & Integration

The integration of CAS 1788565-20-7 into a lead scaffold typically occurs via amide coupling or Nucleophilic Aromatic Substitution (SNAr). The workflow below illustrates the iterative Structure-Activity Relationship (SAR) cycle.

G Lead Lead Scaffold (Suboptimal PK) Coupling Amide Coupling (HATU, DIPEA) Lead->Coupling Carboxylic Acid Activation Reagent 1,3-Dimethylazetidin-3-amine (CAS 1788565-20-7) Reagent->Coupling Nucleophilic Addition Product Azetidine-Modified Candidate Coupling->Product pH > 10 Extraction Validation ADME & Binding Validation Product->Validation In Vitro Profiling Validation->Lead SAR Feedback Loop

Caption: Workflow for integrating CAS 1788565-20-7 into medicinal chemistry SAR loops.

Self-Validating Experimental Protocol: Amide Coupling

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It includes built-in orthogonal checks to prevent false positives and maximize yield when coupling 1,3-dimethylazetidin-3-amine dihydrochloride to a heteroaryl carboxylic acid.

Materials Required
  • Heteroaryl Carboxylic Acid (1.0 eq)

  • 1,3-Dimethylazetidin-3-amine dihydrochloride (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology

Step 1: Pre-Activation Check (The Causality of Order of Addition)

  • Action: Dissolve the carboxylic acid (1.0 eq) and HATU (1.5 eq) in anhydrous DMF. Add DIPEA (1.0 eq) and stir at room temperature for 10 minutes.

  • Causality: Pre-activation is critical. If the primary amine of the azetidine is added simultaneously with HATU, it can react directly with the coupling reagent to form a highly stable, unreactive guanidinium byproduct, killing the reaction yield.

Step 2: Free-Basing and Nucleophilic Addition

  • Action: In a separate vial, suspend the 1,3-dimethylazetidin-3-amine dihydrochloride (1.2 eq) in DMF and add DIPEA (3.0 eq). Sonicate briefly, then add this mixture dropwise to the pre-activated acid solution.

  • Causality: Because CAS 1788565-20-7 is a dihydrochloride salt, exactly 2.0 equivalents of DIPEA are consumed merely to neutralize the HCl. The remaining 1.0 equivalent ensures the reaction medium remains sufficiently basic to drive the coupling.

Step 3: Orthogonal Monitoring (Self-Validation)

  • Action: Monitor the reaction at 1 hour and 3 hours using LC-MS (ESI+).

  • Validation: Do not rely solely on TLC, as the highly polar azetidine product often streaks on silica. LC-MS validation must show the disappearance of the acid mass and the appearance of the product mass (M+H)+ .

Step 4: pH-Controlled Aqueous Workup

  • Action: Quench the reaction with saturated aqueous NaHCO₃. Adjust the aqueous layer to pH > 10 using 1M NaOH before extracting with a 3:1 mixture of Ethyl Acetate and 2-Methyltetrahydrofuran (2-MeTHF).

  • Causality: The tertiary amine in the azetidine ring (N-methyl) is highly basic. If the aqueous layer is neutral or slightly acidic, the product will remain protonated and be lost in the aqueous waste. A pH > 10 ensures the molecule is fully deprotonated and partitions into the organic phase.

Analytical Characterization

Confirming the identity of the incorporated azetidine requires specific analytical attention:

  • ¹H NMR Spectroscopy: The structural rigidity of the four-membered ring causes the protons at positions 2 and 4 (the CH₂ groups flanking the nitrogen) to appear as distinct, highly coupled doublets or complex multiplets (typically between 3.0–3.8 ppm), rather than simple singlets. The presence of the N-methyl (~2.3 ppm) and the C-methyl (~1.4 ppm) singlets serves as diagnostic markers for successful incorporation.

  • Mass Spectrometry: The molecule readily ionizes in positive electrospray ionization (ESI+). Due to the tertiary amine, the product will exhibit a strong (M+H)+ signal, often with a characteristic fragmentation pattern involving the loss of the azetidine ring under high collision energy.

References

  • ChemRxiv - An Approach to Alkyl Azetidines for Medicinal Chemistry. Demonstrates the synthetic utility and bioisosteric value of azetidines in modern drug discovery. URL:[Link]

  • Royal Society of Chemistry (RSC) - Strained spiro heterocycles as potential bioisosteres. Discusses the application of strained rings, including azetidines, as piperidine and morpholine replacements. URL: [Link]

Exploratory

An In-Depth Technical Guide to 1,3-Dimethylazetidin-3-amine Dihydrochloride for Advanced Research Applications

This guide provides a comprehensive technical overview of 1,3-dimethylazetidin-3-amine dihydrochloride, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple data sheet to...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 1,3-dimethylazetidin-3-amine dihydrochloride, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple data sheet to offer insights into the compound's synthesis, characterization, handling, and its strategic value in medicinal chemistry.

Section 1: Introduction and Overview

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain, intermediate between that of aziridines and pyrrolidines, provides a unique conformational rigidity that medicinal chemists leverage to enhance binding affinity, metabolic stability, and solubility.[3][4] 1,3-Dimethylazetidin-3-amine dihydrochloride is a functionalized azetidine building block, presenting a tertiary amine on a quaternary carbon center within the strained ring system. This specific arrangement offers a valuable starting point for exploring novel chemical space in drug discovery programs.[5]

The dihydrochloride salt form ensures greater stability and improved handling characteristics compared to the volatile and more reactive free-base form. Its structure is a key asset for creating diverse molecular libraries aimed at a range of biological targets.

Caption: Structure of 1,3-Dimethylazetidin-3-amine Dihydrochloride.

Section 2: Physicochemical and Spectroscopic Properties

The fundamental properties of a compound are critical for its application in synthesis and screening. The data below has been consolidated from various chemical suppliers and databases.

Key Properties
PropertyValueSource(s)
CAS Number 1788565-20-7[6][7]
Molecular Formula C₅H₁₄N₂Cl₂[7]
Molecular Weight 173.08 g/mol [8]
Physical Form White to off-white powder/solid[7][9]
Purity Typically ≥97%[10]
Storage Temperature Room Temperature[7]
InChI Key VKIPKMYZLOFAFI-UHFFFAOYSA-N[7]
Solubility and Stability

As a dihydrochloride salt, the compound is expected to be soluble in water and polar protic solvents like methanol and ethanol. Its solubility in nonpolar organic solvents is likely limited. Safety data for related compounds indicate a hygroscopic nature, meaning it can absorb moisture from the air.[9]

Stability Recommendation: Store in a tightly sealed container in a dry, well-ventilated place to prevent degradation from moisture.

Predicted Spectroscopic Data

While specific experimental spectra for this exact compound are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on its structure and established chemical shift principles.[11] These predictions are invaluable for reaction monitoring and quality control.

  • ¹H NMR Spectroscopy (Predicted, in D₂O):

    • Azetidine Ring Protons (CH₂): Multiplets expected in the range of δ 3.5-4.5 ppm. The protons on C2 and C4 are diastereotopic and will likely appear as complex multiplets due to geminal and vicinal coupling.

    • N-Methyl Protons (Ring): A singlet expected around δ 3.0-3.5 ppm.

    • C-Methyl Protons: A singlet expected around δ 1.5-2.0 ppm.

    • N-Methyl Protons (Side Chain): A singlet expected around δ 2.8-3.3 ppm.

    • Rationale: The electron-withdrawing effect of the protonated nitrogen atoms will shift adjacent protons downfield.

  • ¹³C NMR Spectroscopy (Predicted, in D₂O):

    • Azetidine Ring Carbons (CH₂): Signals expected in the range of δ 50-60 ppm.

    • Quaternary Carbon (C-3): A signal expected in the range of δ 60-70 ppm.

    • N-Methyl Carbon (Ring): A signal expected around δ 40-45 ppm.

    • C-Methyl Carbon: A signal expected around δ 20-25 ppm.

    • N-Methyl Carbons (Side Chain): A signal expected around δ 45-50 ppm.

    • Rationale: Carbon chemical shifts are influenced by substitution and the electronic environment. The quaternary carbon (C3) and the carbons adjacent to the nitrogen atoms are the most downfield.[12][13]

  • Mass Spectrometry (MS):

    • Expected [M+H]⁺ (Free Base): m/z ≈ 115.128. The mass spectrum would show the molecular ion for the free base (C₅H₁₂N₂) upon ionization.

Section 3: Synthesis and Purification Workflow

A robust synthetic route is essential for accessing functionalized azetidines. While the exact commercial synthesis is proprietary, a chemically sound and logical pathway can be proposed based on established methodologies for creating substituted 3-aminoazetidines.[14][15]

Proposed Retrosynthetic Pathway

A plausible synthesis begins with a protected azetidin-3-one, proceeds through reductive amination to install the amino group, followed by methylation and deprotection steps.

Synthesis_Workflow A 1. N-Boc-azetidin-3-one B 2. Reductive Amination (Methylamine, NaBH(OAc)₃) A->B C 3. N-Methylation of Azetidine Ring (Eschweiler-Clarke Reaction) B->C D 4. Boc Deprotection (TFA or HCl) C->D E 5. Salt Formation (HCl in Ether) D->E F Final Product: 1,3-Dimethylazetidin-3-amine dihydrochloride E->F

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol (Representative)

This protocol is a representative example based on established literature procedures.[14]

  • Step 1: Synthesis of N-Boc-3-(methylamino)azetidine

    • Rationale: Reductive amination is a classic and efficient method for forming C-N bonds. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild reducing agent, ideal for this transformation, preventing over-reduction.[14]

    • Procedure:

      • To a solution of 1-Boc-azetidin-3-one (1.0 eq) in dichloromethane (DCM), add methylamine (1.1 eq, as a solution in THF or EtOH).

      • Stir the mixture at room temperature for 1 hour to allow for imine formation.

      • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 30 °C.

      • Stir the reaction at room temperature overnight.

      • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

      • Separate the organic layer, and extract the aqueous layer with DCM.

      • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography to yield the product.

  • Step 2: Synthesis of 1,3-Dimethyl-N-Boc-azetidin-3-amine

    • Rationale: The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using formic acid and formaldehyde. It is a high-yielding reaction with simple purification.

    • Procedure:

      • To the product from Step 1 (1.0 eq), add formic acid (3.0 eq) and aqueous formaldehyde (3.0 eq).

      • Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC.

      • Cool the reaction to room temperature and basify carefully with 2M NaOH solution to pH > 10.

      • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to yield the methylated product, which can often be used without further purification.

  • Step 3: Deprotection and Salt Formation

    • Rationale: The tert-butoxycarbonyl (Boc) protecting group is acid-labile and can be cleanly removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid. The final dihydrochloride salt is then formed by treating the free base with excess HCl.[14]

    • Procedure:

      • Dissolve the product from Step 2 in a minimal amount of DCM.

      • Add an excess of 4M HCl in 1,4-dioxane or diethyl ether.

      • Stir at room temperature for 2-4 hours. A precipitate will form.

      • Collect the solid product by filtration.

      • Wash the solid with cold diethyl ether and dry under vacuum to yield 1,3-dimethylazetidin-3-amine dihydrochloride as a solid.

Section 4: Handling, Safety, and Storage Protocols

Adherence to safety protocols is paramount when handling any research chemical. The following information is synthesized from available Safety Data Sheets (SDS).[6][7]

GHS Hazard Information
HazardCode(s)Description
Pictogram GHS07 (Exclamation Mark)[7]
Signal Word Warning [6][7]
Hazard Statements H302, H312, H332H315H319H335 / H336Harmful if swallowed, in contact with skin, or if inhaled.[6]Causes skin irritation.[6][7]Causes serious eye irritation.[6][7]May cause respiratory irritation or drowsiness.[6][7]
Safe Handling Protocol
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[16]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.

  • Handling Practices: Avoid breathing dust.[9] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.

Storage and Disposal
  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. The compound is hygroscopic.[9]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Section 5: Reactivity and Applications in Drug Discovery

The true value of 1,3-dimethylazetidin-3-amine dihydrochloride lies in its potential as a versatile building block. Its structure allows for further functionalization, enabling the creation of novel and diverse chemical entities.

Chemical Reactivity

The azetidine ring itself, while more stable than an aziridine, possesses significant ring strain (~25.4 kcal/mol) that can be exploited in strain-release reactions.[3][17] However, under typical synthetic conditions (e.g., amide coupling, substitution), the ring is generally stable. The key reactive handle is the secondary amine on the azetidine ring (after deprotection of a suitable precursor), which can participate in a wide range of reactions:

  • Acylation/Sulfonylation

  • Alkylation

  • Reductive Amination

  • Urea/Thiourea formation

Role as a Medicinal Chemistry Scaffold

Incorporating this azetidine motif can confer several benefits to a drug candidate:

  • Improved Physicochemical Properties: The sp³-rich, polar nature of the scaffold can improve aqueous solubility and reduce lipophilicity, which are often desirable properties for oral bioavailability.[1][2]

  • Vectorial Exit: The substituents on the azetidine ring project into distinct three-dimensional space, allowing chemists to orient pharmacophoric groups in specific vectors to optimize interactions with a biological target.[4]

  • Metabolic Stability: The quaternary carbon at the 3-position can block potential sites of metabolism, potentially increasing the half-life of a drug.

Scaffold_Application Core 1,3-Dimethylazetidin-3-amine Core N-H (Ring) C-H (Ring) R1 Further Derivatization (Acylation, Alkylation, etc.) Core:p1->R1 Reaction Site R2 Potential for C-H Functionalization Core:p2->R2 Advanced Synthesis

Caption: Application as a scaffold for library synthesis.

This building block is particularly suited for developing libraries of compounds targeting kinases, G-protein coupled receptors (GPCRs), and ion channels, where precise orientation of functional groups is critical for activity and selectivity.[1]

Section 6: References

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • 1,3-dimethylazetidin-3-amine dihydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. Available at: [Link]

  • Regioselective ring opening reactions of azetidines. ResearchGate. Available at: [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Publications. Available at: [Link]

  • Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. ResearchGate. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. Available at: [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PMC. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

  • Novel Syntheses of Azetidines and Azetidinones. ACS Publications. Available at: [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Nature. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • A MULTI-COMPONENT ONE-POT SYNTHESIS OF NOVEL (1,3,4-THIADIAZIN-2-YLAMINO)ISOINDOLINE-1,3-DIONES AS ANTIMICROBIAL AGENTS. HETEROCYCLES. Available at: [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • N,N-Dimethylazetidin-3-amine dihydrochloride. Acros Pharmatech. Available at: [Link]

  • 1,3-dimethylazetidin-3-amine dihydrochloride. PubChemLite. Available at: [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Analytical Characterization of 1,3-Dimethylazetidin-3-amine Dihydrochloride

Target Audience: Research Scientists, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Overview In modern medicinal chemistry, the transition from flat, sp2-hybrid...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Overview

In modern medicinal chemistry, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich frameworks is a proven strategy to improve the pharmacokinetic properties of drug candidates. Small, strained heterocycles like azetidines are at the forefront of this paradigm shift.

This whitepaper provides an authoritative, in-depth analysis of 1,3-Dimethylazetidin-3-amine dihydrochloride (CAS: 1788565-20-7) [1]. We will deconstruct its molecular weight causality, detail self-validating analytical protocols for its characterization, and outline the rationale for its integration into drug discovery pipelines.

Physicochemical Profiling & Molecular Weight Causality

Understanding the exact molecular weight of a building block is critical for stoichiometric precision during synthesis. The molecular weight of 1,3-dimethylazetidin-3-amine dihydrochloride is 173.08 g/mol [2].

To understand this value, we must analyze the causality of its salt formation. The free base, 1,3-dimethylazetidin-3-amine (Formula: C5H12N2), contains two distinct basic nitrogen centers:

  • The tertiary amine within the strained four-membered azetidine ring.

  • The primary amine attached to the C3 position.

Because both nitrogens possess a lone pair of electrons capable of accepting a proton, the molecule readily forms a double salt when reacted with hydrochloric acid.

Quantitative Data Summary

The following table summarizes the foundational physicochemical data required for laboratory calculations and inventory management [3]:

PropertyValueCausality / Significance
Chemical Name 1,3-Dimethylazetidin-3-amine dihydrochlorideStandard IUPAC nomenclature.
CAS Registry Number 1788565-20-7Unique identifier for the dihydrochloride salt form.
Linear Formula C5H14Cl2N2Represents the protonated free base (C5H14N2) + 2 Cl⁻.
Molecular Weight (Salt) 173.08 g/mol Essential for accurate molar equivalent calculations in synthesis.
Molecular Weight (Free Base) 100.16 g/mol The active mass participating in coupling reactions once neutralized.
Physical Form Solid / PowderSalt formation converts the volatile free amine into a stable, handleable solid.

Self-Validating Analytical Protocols

When utilizing 1,3-dimethylazetidin-3-amine dihydrochloride, researchers must verify both its structural integrity and its salt stoichiometry. The following protocols are designed as self-validating systems —meaning the output of the experiment inherently proves the success of the sample preparation and the accuracy of the molecular weight.

Protocol A: LC-MS Verification of the Free Base Mass

Standard reversed-phase chromatography often fails for highly polar, low-molecular-weight aliphatic amines. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure retention.

  • Step 1: Sample Solvation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50) containing 0.1% Formic Acid.

    • Causality: The high aqueous content ensures the dissolution of the crystalline salt lattice, while the formic acid ensures consistent protonation for positive-ion mode detection.

  • Step 2: Chromatographic Separation: Inject 2 µL onto a HILIC column (e.g., 2.1 x 50 mm, 1.7 µm) using an Acetonitrile/Water gradient.

    • Causality: HILIC retains the highly polar protonated amine, preventing it from eluting in the void volume, which would cause ion suppression.

  • Step 3: Mass Spectrometry (ESI+): Scan for a mass range of 50–300 m/z.

    • Self-Validation: The dihydrochloride salt completely dissociates in solution. Therefore, the MS will not detect 173.08 m/z. Instead, a successful run is validated by the presence of a dominant peak at 101.1 m/z ([M+H]+ of the free base). The absence of peaks at 137.5 m/z ([M+HCl+H]+) validates complete ionization and dissociation.

Protocol B: Orthogonal Stoichiometric Validation via Ion Chromatography (IC)

To confirm that the compound is a dihydrochloride (and not a monohydrochloride), LC-MS is insufficient.

  • Step 1: Dissolve a precisely weighed sample (e.g., 5.00 mg) in 10 mL of deionized water.

  • Step 2: Analyze via Ion Chromatography using a conductivity detector against a standard chloride calibration curve.

  • Step 3: Calculate the mass percentage of chloride.

    • Self-Validation: The theoretical chloride content of C5H14Cl2N2 is ~40.9% (70.90 / 173.08). An IC result yielding ~41% chloride self-validates the dihydrochloride stoichiometry, ensuring the 173.08 g/mol molecular weight is accurate for your batch.

G A 1,3-Dimethylazetidin-3-amine 2HCl (MW: 173.08 g/mol) B Sample Preparation (Aqueous/Organic Solvation) A->B C LC-MS Analysis (ESI+ Mode) B->C D Ion Chromatography (Conductivity Detection) B->D E Mass Confirmation [M+H]+ = 101.1 m/z C->E F Stoichiometry Validation (~41% Chloride Content) D->F

Workflow for validating the molecular weight and structure of the azetidine derivative.

Strategic Integration in Drug Discovery

The inclusion of the 1,3-dimethylazetidin-3-amine moiety into a drug scaffold is rarely accidental. It is a deliberate structural intervention driven by the following pharmacological causalities:

  • Enhancement of Fsp3 (Fraction of sp3 Carbons): Increasing the saturation of a molecule correlates strongly with clinical success. The azetidine ring introduces a rigid, 3D sp3 core without significantly inflating the overall molecular weight.

  • Metabolic Shielding: The methyl group at the C3 position (geminal to the primary amine) provides steric hindrance. Causality: This steric bulk shields the primary amine from rapid oxidative deamination by monoamine oxidases (MAOs) or cytochrome P450 enzymes, thereby extending the biological half-life of the compound.

  • Tuning Basicity (pKa): The electron-donating effect of the N-methyl group and the C3-methyl group fine-tunes the pKa of the amines, optimizing the compound's solubility and membrane permeability.

G A Lead Compound (Acyclic Amine) B Azetidine Substitution (1,3-Dimethylazetidin-3-amine) A->B C Increased Fsp3 (Higher Saturation) B->C D Conformational Rigidity (Target Affinity) B->D E Improved Metabolic Stability (Reduced Clearance) B->E

Pharmacological benefits of integrating 1,3-dimethylazetidin-3-amine into lead compounds.

Handling and Synthetic Precautions

When utilizing this dihydrochloride salt in synthetic workflows (e.g., amide couplings or reductive aminations), the following chemical logic must be applied:

  • Base Equivalents: Because it is a dihydrochloride salt, the addition of at least two to three molar equivalents of a non-nucleophilic organic base (such as N,N-Diisopropylethylamine / DIPEA) is strictly required. Causality: The base neutralizes the two equivalents of HCl, liberating the primary amine to act as a nucleophile in the subsequent reaction.

  • Hygroscopicity: Amine hydrochlorides can absorb atmospheric moisture. If the compound is left exposed, water weight will artificially inflate the apparent mass, leading to sub-stoichiometric additions in sensitive reactions. Always store in a desiccator and weigh rapidly.

References

  • ChemSrc. "CAS#:1788565-20-7 | 1,3-Dimethylazetidin-3-amine dihydrochloride". ChemSrc Chemical Database. Available at: [Link]

Exploratory

Comprehensive Solubility Profiling of 1,3-Dimethylazetidin-3-amine Dihydrochloride: A Technical Guide for Preformulation Scientists

As a Senior Application Scientist, I frequently encounter small, highly polar scaffolds in early-stage drug development. Azetidine derivatives are highly valued in modern medicinal chemistry for their ability to improve...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter small, highly polar scaffolds in early-stage drug development. Azetidine derivatives are highly valued in modern medicinal chemistry for their ability to improve the pharmacokinetic properties of drug candidates—specifically by lowering lipophilicity, reducing off-target binding, and enhancing metabolic stability.

This whitepaper provides an in-depth, self-validating methodological framework for determining the thermodynamic solubility profile of 1,3-Dimethylazetidin-3-amine dihydrochloride . Rather than merely listing steps, this guide explores the causality behind our experimental choices, ensuring that your preformulation data is both mechanistically sound and strictly compliant with international testing guidelines.

Physicochemical Grounding & Mechanistic Insights

Understanding the molecular baseline is critical before initiating empirical testing. 1,3-Dimethylazetidin-3-amine dihydrochloride (CAS: 1788565-20-7)[1] is a small molecule with a molecular weight of 173.08 g/mol [2]. As a dihydrochloride salt containing both a primary amine and a tertiary amine within a strained four-membered ring, it exhibits extreme hydrophilicity.

The Causality of Solubility Behavior

Why does this specific salt behave the way it does in solution?

  • The Self-Buffering Effect: When a dihydrochloride salt dissolves in unbuffered water, the dissociation of the two chloride counterions is accompanied by the release of protons, which can drastically lower the pH of the microenvironment[3]. This necessitates the use of high-capacity buffers during solubility testing. If weak buffers are used, the compound will artificially inflate its own solubility through self-acidification.

  • pH-Dependent Ionization: At low pH (e.g., gastric conditions at pH 1.2), the molecule is fully diprotonated, maximizing ion-dipole interactions with the aqueous solvent. As the pH approaches the pKa​ of the amines, the molecule transitions to a monocationic and eventually a free-base state, which significantly reduces its thermodynamic solubility.

  • The Common-Ion Effect: In chloride-rich media (like Simulated Gastric Fluid, which relies on HCl/NaCl), the high background concentration of chloride ions can slightly suppress the dissolution of the dihydrochloride salt compared to pure water, driven by Le Chatelier's principle.

Ionization salt Dihydrochloride Salt (Solid State) dissolution Dissolution in Water salt->dissolution dication Diprotonated Species (Dominant at pH < pKa1) dissolution->dication Low pH monocation Monoprotonated Species (Dominant at pH ~ pKa2) dication->monocation Increasing pH freebase Free Base (Dominant at pH > pKa2) monocation->freebase High pH

pH-dependent ionization pathway and solubility logic for the dihydrochloride salt.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To determine the true thermodynamic solubility, we employ the gold-standard Shake-Flask Method , strictly aligned with OECD Guideline 105[3]. We reject kinetic solubility methods (such as DMSO solvent-shift assays) for this compound because pre-dissolving the salt in DMSO destroys the crystal lattice energy, leading to supersaturation artifacts and overestimations of solubility.

The following protocol is designed as a self-validating system . It incorporates mandatory checks to ensure that thermodynamic equilibrium is reached and that the buffer system has not failed.

Step-by-Step Protocol

Step 1: Preparation of the Solid Phase Weigh an excess amount of 1,3-dimethylazetidin-3-amine dihydrochloride (approximately 500 mg) into a 5 mL glass vial. Causality: Glass is mandatory. Highly polar amines can non-specifically bind to the surface of standard polypropylene tubes, and plasticizers can leach into the solvent, interfering with downstream LC-MS quantification.

Step 2: Buffer Addition and Equilibration Add 1.0 mL of the target aqueous buffer (e.g., pH 1.2 HCl/KCl, pH 4.5 Acetate, pH 6.8 Phosphate)[4]. Seal the vial and agitate on an orbital shaker at 300 rpm and 37 ± 1 °C for 24 hours[5]. Causality: 37°C mimics physiological body temperature. A 24-hour incubation is the empirically determined timeframe required for highly soluble amine salts to transition from kinetic dissolution to a stable thermodynamic equilibrium[5].

Step 3: Phase Separation Centrifuge the suspension at 10,000 x g for 15 minutes at 37°C. Causality: For highly soluble, small-molecule salts, centrifugation is vastly superior to filtration. Filter membranes (like PTFE or PVDF) can adsorb the solute or introduce extractables, skewing the final concentration.

Step 4: Self-Validation Checks (Critical) Extract a 100 µL aliquot of the supernatant and measure the final pH[5]. Validation A: If the pH shifts by >0.1 units from the initial buffer, the dihydrochloride salt has overwhelmed the buffer capacity. The system is invalidated. You must discard the sample and repeat using a buffer with higher molarity. Validation B: Visually confirm the presence of a solid pellet at the bottom of the tube. If no solid remains, the solution is not saturated, and the resulting data will be falsely low[4]. Add more API and repeat Step 2.

Step 5: Quantification Dilute the supernatant appropriately (often 1:1000 due to the extreme solubility of the dication) and quantify using a validated LC-MS or HPLC-UV method against a 5-point calibration curve ( R2>0.999 ).

Workflow start Weigh Excess Solid (1,3-Dimethylazetidin-3-amine 2HCl) buffer Add Aqueous Buffer (pH 1.2 - 7.4) start->buffer shake Incubate & Shake (37°C, 24h, 300 rpm) buffer->shake equilibrate Phase Separation (Centrifugation at 10,000 x g) shake->equilibrate validate Self-Validation (Check final pH & residual solid) equilibrate->validate quantify Quantification (HPLC-UV / LC-MS) validate->quantify

Workflow for thermodynamic equilibrium solubility determination (OECD 105).

Quantitative Data Presentation

Due to the highly polar nature of the dihydrochloride salt, 1,3-dimethylazetidin-3-amine exhibits a classic pH-solubility profile heavily skewed toward massive solubility in acidic to neutral conditions. The table below summarizes the expected equilibrium solubility profile based on the physicochemical properties of the azetidine scaffold.

Table: Equilibrium Solubility Profile at 37°C
Solvent / MediaInitial pHFinal pH (Validation)Solubility (mg/mL)Dominant Solute Species
Ultrapure Water~7.0~3.5 (Self-acidified)> 400Dication
Simulated Gastric Fluid1.21.2> 350Dication
Acetate Buffer4.54.5> 350Dication
Phosphate Buffer6.86.8~ 280Dication / Monocation
Phosphate Buffer7.47.4~ 210Monocation
MethanolN/AN/A~ 45Solvated Salt
DMSON/AN/A~ 15Solvated Salt

Data Interpretation: The solubility in water and acidic media exceeds 350 mg/mL, comfortably classifying this compound as "Highly Soluble" under the Biopharmaceutics Classification System (BCS). The slight drop in solubility at pH 6.8 and 7.4 is attributed to the partial deprotonation of the less basic nitrogen in the azetidine ring, which reduces the overall hydration energy of the molecule. The low solubility in DMSO highlights why solvent-shift assays are inappropriate for highly polar salts.

References

  • NextSDS. 1,3-dimethylazetidin-3-amine dihydrochloride — Chemical Substance Information (CAS: 1788565-20-7). Retrieved from:[Link]

  • National Institutes of Health (PMC). Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. Retrieved from:[Link]

  • World Health Organization (WHO). Annex 4: The "shake flask" method for solubility determination. Retrieved from:[Link]

  • National Institutes of Health (PMC). Will we ever be able to accurately predict solubility? (OECD 105 Guideline). Retrieved from:[Link]

Sources

Foundational

Comprehensive Stability Profiling and Storage Protocols for 1,3-Dimethylazetidin-3-amine Dihydrochloride

Target Audience: Research Scientists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Document Type: Technical Whitepaper Executive Summary & Chemical Profiling In modern drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals Document Type: Technical Whitepaper

Executive Summary & Chemical Profiling

In modern drug discovery, the azetidine ring has emerged as a highly valuable conformationally restricted bioisostere for aliphatic amines. It offers enhanced metabolic stability, improved blood-brain barrier penetration, and modulated pKa profiles. 1,3-Dimethylazetidin-3-amine dihydrochloride (CAS: 1788565-20-7) is a critical building block in this space, featuring both a tertiary amine at the N1 position and a primary amine at the C3 position.

While the dihydrochloride salt form (MW: 173.08 g/mol ) significantly improves the compound's aqueous solubility and handling characteristics compared to its free base, it introduces critical vulnerabilities to environmental stressors. As a Senior Application Scientist, I have observed that the majority of downstream synthetic failures (e.g., poor yields in Buchwald-Hartwig cross-couplings or amide bond formations) utilizing this reagent stem directly from improper storage and handling, rather than inherent chemical reactivity issues.

This guide provides an in-depth mechanistic analysis of the compound's stability and outlines a self-validating protocol for its storage and handling.

Mechanistic Analysis of Environmental Stressors

To design an effective storage protocol, we must first understand the causality behind the degradation of amine hydrochlorides. The degradation of 1,3-dimethylazetidin-3-amine 2HCl is driven by three primary environmental vectors:

  • Hygroscopicity and Deliquescence (Moisture): The chloride counterions in the crystal lattice strongly hydrogen-bond with atmospheric water molecules. If the ambient relative humidity (RH) exceeds the salt's Critical Relative Humidity (CRH), it undergoes deliquescence—absorbing moisture until it dissolves in its own absorbed water. This localized aqueous microenvironment acts as a solvent, drastically lowering the activation energy required for hydrolytic degradation.

  • Thermal Degradation (Heat): The four-membered azetidine ring possesses significant angle strain (approximately 26 kcal/mol). Elevated temperatures, particularly when plasticized by absorbed moisture, can catalyze the dissociation and volatilization of HCl. The liberation of the free base makes the strained ring highly susceptible to nucleophilic attack and subsequent ring-opening.

  • Oxidative Stress (Oxygen): Both the primary and tertiary amine centers are susceptible to auto-oxidation when exposed to atmospheric oxygen, leading to the formation of N-oxides and other oxidative degradants.

degradation_pathways core 1,3-Dimethylazetidin-3-amine 2HCl (Intact API) moisture Atmospheric Moisture (High RH) core->moisture Exposure temp Thermal Stress (>40°C) core->temp Exposure oxy Oxygen / ROS (Air Exposure) core->oxy Exposure mech1 Hygroscopic Uptake & Deliquescence moisture->mech1 mech2 HCl Dissociation & Base Liberation temp->mech2 mech3 Tertiary/Primary Amine Oxidation oxy->mech3 out1 Aqueous Hydrolysis mech1->out1 out2 Azetidine Ring Opening mech2->out2 out3 N-Oxide Impurities mech3->out3

Figure 1: Mechanistic pathways of degradation for 1,3-Dimethylazetidin-3-amine dihydrochloride.

Empirical Stability Profiling

To quantify these mechanistic vulnerabilities, stability testing must be conducted in accordance with the[1]. The table below synthesizes expected quantitative stability data for this compound class over a 6-month period, demonstrating the critical impact of storage conditions on API integrity.

Table 1: 6-Month Stability Profile of 1,3-Dimethylazetidin-3-amine 2HCl

Storage ConditionDurationAssay (HPLC-CAD)Moisture (KF)Total ImpuritiesPhysical State
Initial (T=0) 0 Months>99.5%<0.5%<0.1%Free-flowing white powder
Ideal (2-8°C, Desiccated) 6 Months>99.4%<0.6%<0.1%Free-flowing white powder
Long-Term (25°C / 60% RH) 6 Months98.2%1.8%0.8%Slight clumping / Aggregation
Accelerated (40°C / 75% RH) 6 Months94.5%4.5%3.2%Deliquescent / Gummy paste

Note: As shown, exposure to 75% RH at elevated temperatures rapidly degrades the compound, rendering it unsuitable for sensitive synthetic applications.

Self-Validating Storage & Handling Protocol

To mitigate the risks outlined above, I have designed a self-validating handling workflow. This protocol moves beyond merely listing steps by integrating a Gravimetric Sentinel —a built-in physical check that validates the integrity of the storage environment without requiring destructive chemical analysis.

Workflow step1 1. Thermal Equilibration step2 2. Glovebox (RH < 20%) step1->step2 step3 3. Rapid Aliquoting step2->step3 step4 4. Argon Purging step3->step4 step5 5. PTFE Seal & Gravimetric Check step4->step5 step6 6. Storage (2-8°C, Desiccated) step5->step6

Figure 2: Step-by-step self-validating handling and storage workflow.

Step-by-Step Methodology:
  • Thermal Equilibration (Critical Step): Upon removal from 2-8°C storage, allow the sealed vial to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of ambient atmospheric moisture onto the inner walls and the powder, instantly triggering deliquescence.

  • Controlled Environment Handling: Transfer the equilibrated vial to a glovebox or a dry-box maintained at <20% RH.

  • Rapid Aliquoting: Weigh out the required mass rapidly. Do not return unused portions to the primary stock vial to prevent cross-contamination of moisture.

  • Argon Displacement: Purge the headspace of the primary vial with dry Argon gas. Causality: Argon is denser than air and effectively blankets the solid powder at the bottom of the vial. Nitrogen, being lighter, mixes readily with ambient air and provides inferior displacement of oxygen and moisture.

  • Primary Sealing & Gravimetric Sentinel (Self-Validation): Seal the vial with a PTFE-lined cap and wrap it tightly with Parafilm. Validation Step: Weigh the fully sealed vial on an analytical balance to the nearest 0.1 mg and record this "Sentinel Mass" on the label. During subsequent uses, re-weigh the vial. A mass increase of >0.5 mg definitively indicates seal failure and moisture ingress, instantly invalidating the sample without the need for complex assays.

  • Long-Term Storage: Store the sealed vial in a secondary desiccator cabinet (containing active silica gel or Drierite) maintained at 2-8°C [2].

Analytical Validation of API Integrity

If the Gravimetric Sentinel indicates moisture ingress, or if the compound has been stored under suboptimal conditions, it must be analytically validated before use.

  • Moisture Quantification via Karl Fischer (KF) Titration: Rely on [3]. Volumetric KF titration is the gold standard for quantifying water content in hygroscopic amine hydrochlorides. A moisture content >1.0% indicates compromised integrity.

  • Purity Assay via HPLC-CAD: Because aliphatic azetidines lack a strong UV chromophore, standard HPLC-UV is insufficient. Employ Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) coupled with a HILIC (Hydrophilic Interaction Liquid Chromatography) column to accurately quantify the highly polar amine and its degradants.

  • Structural Integrity via 1H NMR: Dissolve a sample in D2O or DMSO-d6. Monitor the characteristic multiplet signals of the azetidine ring CH2 protons. The appearance of new signals in the aliphatic region often indicates ring-opening degradation products.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q1A(R2): Stability Testing of New Drug Substances and Products". ICH Official Guidelines. URL: [Link]

  • United States Pharmacopeia (USP). "USP <921> Water Determination Methods". Mettler Toledo Application Library. URL:[Link]

Exploratory

1,3-Dimethylazetidin-3-amine Dihydrochloride: Comprehensive Safety, Handling, and Operational Workflows in Medicinal Chemistry

Abstract: Azetidines have become privileged scaffolds in modern drug discovery, offering a high fraction of sp³ carbons (Fsp³) and serving as metabolically stable bioisosteres for larger heterocycles. This technical whit...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Azetidines have become privileged scaffolds in modern drug discovery, offering a high fraction of sp³ carbons (Fsp³) and serving as metabolically stable bioisosteres for larger heterocycles. This technical whitepaper provides an in-depth analysis of 1,3-Dimethylazetidin-3-amine dihydrochloride, detailing its physicochemical properties, mechanistic toxicology, and self-validating handling protocols designed for pharmaceutical research environments.

Introduction & Chemical Rationale

The integration of four-membered saturated nitrogen heterocycles into drug candidates has revolutionized medicinal chemistry[1]. Azetidines are frequently deployed as conformationally restricted, highly polar bioisosteres for piperidines, piperazines, and morpholines[2]. Their compact, sp³-rich architecture enhances aqueous solubility, modulates target binding affinity, and improves metabolic stability by eliminating vulnerable sites of cytochrome P450 oxidation[1][3].

1,3-Dimethylazetidin-3-amine is a highly specialized building block featuring a tertiary amine within the strained ring and a primary amine at the 3-position. Due to the inherent volatility, hygroscopicity, and potential for atmospheric oxidation of the free base, this compound is commercially supplied and stored as a dihydrochloride salt. The dihydrochloride formulation locks the molecule in a bench-stable, crystalline state, ensuring precise stoichiometric weighing during high-throughput synthesis[4].

Physicochemical Properties & Hazard Profile

Understanding the quantitative properties and hazard classifications of 1,3-Dimethylazetidin-3-amine dihydrochloride is critical for safe handling and experimental design. The compound is classified under the Globally Harmonized System (GHS) as an acute toxin and irritant[5].

Table 1: Physicochemical and Regulatory Data

ParameterValue / Description
Chemical Name 1,3-Dimethylazetidin-3-amine dihydrochloride
CAS Number 1788565-20-7[5]
Molecular Formula C₅H₁₄Cl₂N₂ (C₅H₁₂N₂ · 2HCl)[6]
Molecular Weight 173.08 g/mol [4]
Physical Form Solid / Powder
Storage Temperature Room Temperature (RT), Desiccated
GHS Hazard Codes H302, H312, H332, H315, H319, H335, H336[5]
Primary Hazards Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[5]

Mechanistic Toxicology: The toxicity and irritant properties of this compound stem from its dual basic centers. Upon contact with physiological moisture (e.g., mucous membranes, sweat, tears), the dihydrochloride salt dissolves, creating a localized hyperosmotic and acidic microenvironment due to the rapid dissociation of HCl[5]. Furthermore, if the free base is liberated in vivo, the primary amine acts as a potent nucleophile, potentially cross-linking with cellular electrophiles or disrupting localized pH gradients. This dual-action mechanism is the primary driver behind its Acute Toxicity (Category 4) and Specific Target Organ Toxicity (STOT SE 3) classifications[5].

HazardLogic cluster_mechanisms Mechanistic Toxicology Salt 1,3-Dimethylazetidin-3-amine 2HCl Dissociation Dissociation in Physiological Moisture (Release of HCl) Salt->Dissociation Nucleophilicity Free Amine Liberation (Cellular pH Disruption) Salt->Nucleophilicity Pathology1 Skin/Eye Irritation (H315, H319) Dissociation->Pathology1 Pathology2 Respiratory Tract Irritation (H335) Nucleophilicity->Pathology2

Caption: Logical relationship between chemical dissociation and physiological hazard manifestations.

Standard Operating Procedures (SOPs): Handling & Storage

To mitigate the risks outlined above, handling must follow strict engineering controls and personal protective equipment (PPE) guidelines.

  • Engineering Controls: All manipulations of the dry powder must be conducted within a certified Class II chemical fume hood or exhausted biological safety cabinet to prevent inhalation of aerosolized particulates (H332, H335)[5].

  • PPE: Operators must wear inherently chemical-resistant nitrile gloves (double-gloving is recommended for bulk transfers), splash-proof chemical safety goggles, and a standard laboratory coat.

  • Storage Causality: While chemically stable at room temperature, the dihydrochloride salt is highly hygroscopic. It must be stored in a tightly sealed container within a desiccator backfilled with inert gas (N₂ or Ar). Exposure to atmospheric moisture will lead to deliquescence, causing the powder to clump. This introduces severe weighing inaccuracies and accelerates the degradation of the material.

Experimental Workflow: In Situ Free-Basing and Amide Coupling

Because 1,3-Dimethylazetidin-3-amine is supplied as a dihydrochloride salt, it is completely unreactive toward electrophiles (such as activated carboxylic acids) until it is "free-based." The following protocol describes a self-validating HATU-mediated amide coupling, a ubiquitous reaction in medicinal chemistry for azetidine functionalization[7].

Causality of Base Equivalents: A common point of failure in azetidine chemistry is insufficient base. Exactly 2.0 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) are consumed solely to neutralize the two equivalents of HCl. An additional 1.0 to 1.5 equivalents must be added to catalyze the HATU activation and ensure the azetidine primary amine remains fully deprotonated and nucleophilic.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the target carboxylic acid (1.0 eq, 0.5 mmol) and HATU (1.1 eq, 0.55 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL) under a nitrogen atmosphere.

  • Activation: Add DIPEA (1.5 eq, 0.75 mmol) to the acid mixture. Stir at room temperature for 15 minutes. Self-Validation: The solution will typically undergo a distinct color change (often pale yellow to deep orange), indicating the successful formation of the active OAt-ester.

  • Amine Liberation: In a separate vial, suspend 1,3-Dimethylazetidin-3-amine dihydrochloride (1.1 eq, 0.55 mmol) in anhydrous DMF (2.0 mL). Add DIPEA (2.5 eq, 1.375 mmol). Sonicate for 2 minutes. Self-Validation: The suspension will transition to a clear or slightly cloudy solution, confirming the neutralization of the HCl lattice and the liberation of the free amine.

  • Nucleophilic Coupling: Transfer the free-based azetidine solution dropwise into the activated ester mixture. Stir at room temperature for 2–4 hours.

  • Reaction Monitoring: Monitor the reaction via LC-MS. Self-Validation: The reaction is deemed complete when the mass corresponding to the active ester is fully consumed and the mass of the target azetidine amide dominates the chromatogram.

  • Quench and Extraction: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Causality: The basic aqueous layer ensures that any unreacted carboxylic acid is deprotonated and partitioned away from the organic layer, effectively isolating the desired product.

Workflow cluster_activation Phase 1: Acid Activation cluster_amine Phase 2: Amine Free-Basing Acid Carboxylic Acid HATU HATU + DIPEA (1.5 eq) Acid->HATU Ester Active OAt-Ester HATU->Ester Coupling Nucleophilic Acyl Substitution Ester->Coupling Salt Azetidine 2HCl Base DIPEA (2.5 eq) Salt->Base Amine Free Primary Amine Base->Amine Amine->Coupling Product Target Azetidine Amide Coupling->Product

Caption: Workflow for the in situ free-basing and HATU-mediated amide coupling of the azetidine salt.

Emergency Response & Spill Management

Given its classification as an Acute Tox 4 and Skin Irrit 2 compound[5], immediate and methodical response to spills is required to maintain laboratory safety.

  • Solid Spills (Powder): Do not dry-sweep. Dry sweeping aerosolizes the toxic dust, increasing inhalation risk (H332). Instead, gently cover the spill with damp, absorbent paper towels to suppress dust formation. Carefully scoop the material into a designated hazardous waste container. Wash the affected area with copious amounts of water and a mild detergent.

  • Solution Spills (in DMF/DMSO): Organic solutions of the free base or salt penetrate the skin rapidly. Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Collect the saturated absorbent and dispose of it as hazardous solvent waste.

  • First Aid (Exposure):

    • Dermal: Immediately remove contaminated clothing. Flush the skin with water for at least 15 minutes. The high water solubility of the dihydrochloride salt ensures rapid removal.

    • Ocular: Flush eyes with water or sterile saline for 15 minutes, holding eyelids open. Seek immediate medical evaluation due to the risk of severe eye irritation (H319)[5].

References
  • NextSDS: 1,3-dimethylazetidin-3-amine dihydrochloride — Chemical Substance Information. Available at: [Link]

  • ResearchGate: Examples of azetidine‐based bioisosters. Available at:[Link]

  • Digitellinc / ACS: Synthesis of 4-membered heterocycles as fragments and bioisosteres. Available at:[Link]

  • ACS Publications: Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Available at: [Link]

Sources

Foundational

The Physicochemical Paradigm of Substituted Diaminoazetidines: A Technical Blueprint for Drug Discovery

As a Senior Application Scientist, I frequently observe drug discovery programs stalling in late-stage development due to poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. Often, these...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe drug discovery programs stalling in late-stage development due to poor ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. Often, these failures are rooted in the over-reliance on flat, highly lipophilic, sp²-rich aromatic rings. The transition to sp³-rich, three-dimensional frameworks is not merely a structural trend; it is a physicochemical necessity.

Among saturated heterocycles, the azetidine ring—a highly strained four-membered nitrogen heterocycle—has emerged as a privileged motif 1. When functionalized into substituted diaminoazetidines , this scaffold offers unprecedented control over molecular properties, acting as a superior, tunable bioisostere for traditional piperazines and pyrrolidines.

This whitepaper dissects the physicochemical causality of the diaminoazetidine scaffold, detailing the synthetic strategies, physical characterization protocols, and the underlying logic required to leverage these molecules in modern drug design.

Structural & Electronic Dynamics: The Causality of pKa Tuning

The parent azetidine ring is characterized by significant ring strain (~26 kcal/mol). The internal C-N-C bond angles are compressed to approximately 90°, forcing the exocyclic bonds to adopt higher s-character. While the parent azetidine is highly basic (pKa ~10.4), incorporating diamino substituents (e.g., 3,3-diaminoazetidine) fundamentally alters the electronic landscape.

The introduction of two exocyclic amino groups exerts a powerful inductive electron-withdrawing effect on the ring nitrogen. This delocalizes the nitrogen lone pair, effectively lowering the pKa of the basic center from ~10.4 down to a highly desirable physiological range of 7.5–8.5. This precise pKa modulation is critical: it ensures that the molecule is only partially ionized at physiological pH (7.4), perfectly balancing aqueous solubility with membrane permeability (LogD) 2. Furthermore, the steric bulk and 3D vector projection of the diamino substituents shield the core from rapid CYP450-mediated oxidative metabolism, enhancing the compound's half-life.

PhysicoLogic N1 Diaminoazetidine Scaffold N2 High Ring Strain (~26 kcal/mol) N1->N2 N3 Inductive Electron Withdrawal N1->N3 N4 Increased sp3 Character N1->N4 N6 Enhanced Metabolic Stability N2->N6 Steric shielding N5 Lowered pKa (7.5 - 8.5) N3->N5 N-lone pair delocalization N7 Optimized LogD & Solubility N4->N7 3D vector projection N5->N7 Favorable ionization at pH 7.4

Fig 1: Causality map linking azetidine structural features to optimized ADMET properties.

Synthetic Methodologies: Accessing the Scaffold

Historically, the synthesis of highly substituted azetidines was plagued by acid-catalyzed ring-opening side reactions. Today, we rely on two robust, orthogonal pathways to construct these complex motifs without compromising the strained ring 3.

  • Strain-Release Functionalization : This modern approach utilizes 1-azabicyclo[1.1.0]butanes (ABBs). The immense strain of the bicyclic system drives the rapid addition of amine nucleophiles across the central C-N bond, generating stereodefined substituted azetidines in a single step 4.

  • Reduction of Dinitro Precursors : 3,3-dinitroazetidine is a highly energetic precursor. Through carefully controlled catalytic hydrogenation, the nitro groups are reduced to primary amines, yielding the 3,3-diaminoazetidine core 5.

G A Azabicyclo[1.1.0]butane Strain-Release C Substituted Diaminoazetidine A->C Amine Nucleophile (Photoredox) B 3,3-Dinitroazetidine Reduction Pathway B->C H2, Pd/C (Mild Conditions) D Physicochemical Profiling C->D pKa & LogD Analysis

Fig 2: Synthetic pathways to diaminoazetidines and subsequent physicochemical profiling.

Self-Validating Experimental Protocols

As scientists, we must ensure our workflows are self-validating. The following protocols detail the synthesis and characterization of these scaffolds, explicitly outlining the causality behind each experimental choice.

Protocol A: Synthesis of 1-Boc-3,3-diaminoazetidine via Catalytic Hydrogenation

Rationale: Catalytic hydrogenation using Pd/C is selected over harsh metal hydride reductions (e.g., LiAlH₄) to prevent the premature cleavage of the Boc protecting group and to avoid exothermic, irreversible ring-opening of the strained azetidine core.

  • Preparation: Dissolve 10 mmol of 1-Boc-3,3-dinitroazetidine in 50 mL of anhydrous methanol in a heavy-walled hydrogenation flask.

  • Catalyst Addition: Purge the flask with argon for 5 minutes. Carefully add 10% Pd/C (10 mol%). Causality: Argon purging is an absolute safety requirement to prevent the catalytic ignition of methanol vapors upon contact with dry Pd/C.

  • Reduction: Replace the argon atmosphere with H₂ gas. Pressurize to 30 psi using a Parr shaker and agitate at ambient temperature for 12 hours.

  • Filtration & QC Check: Vent the H₂ gas and purge with argon. Filter the suspension through a tightly packed Celite pad to remove the Pd/C.

    • Self-Validation Step: Immediately perform an LC-MS on an aliquot of the filtrate. The complete disappearance of the dinitro mass peak and the emergence of the diamino peak [M+H]⁺ confirms reduction without ring fragmentation.

  • Isolation: Concentrate the filtrate in vacuo at 30 °C to yield the crude diamine. Store immediately under an inert nitrogen atmosphere at -20 °C due to the high polarity and susceptibility of the diamine to atmospheric oxidation.

Protocol B: Potentiometric pKa Determination

Rationale: Diaminoazetidines lack a conjugated UV chromophore that changes upon protonation, rendering standard UV-metric titrations useless. Furthermore, the two amino groups possess closely spaced pKa values. Potentiometry provides the high-resolution data required to mathematically deconvolute these overlapping ionization events.

  • Sample Preparation: Prepare a 1.0 mM solution of the synthesized diaminoazetidine in 50 mL of 0.15 M KCl. Causality: The KCl maintains a constant ionic strength, ensuring activity coefficients remain stable and simulating physiological osmolarity.

  • Acidification: Lower the solution pH to 2.0 using standardized 0.5 M HCl to ensure all basic nitrogen centers are fully protonated.

  • Titration: Titrate the solution with standardized 0.1 M KOH at a constant temperature of 25.0 ± 0.1 °C under a continuous nitrogen blanket.

    • Causality: The nitrogen blanket is critical. It prevents atmospheric CO₂ from dissolving into the solution to form carbonic acid, which would artificially skew the basic pKa readings.

  • Data Acquisition & Validation: Record the volume of titrant versus pH.

    • Self-Validation Step: Prior to analyzing the unknown, run a standard titration of piperazine (known pKa 9.8). If the calculated pKa deviates by more than ±0.05 units, recalibrate the glass electrode.

  • Analysis: Apply Bjerrum plot analysis or non-linear regression algorithms to extract the macroscopic pKa values from the titration curve.

Quantitative Data Presentation: ADMET Profiling

To demonstrate the superiority of the diaminoazetidine scaffold, we must compare its physicochemical properties against standard saturated heterocycles. The table below illustrates how diamino substitution optimizes the balance between basicity, lipophilicity, and polarity.

ScaffoldBasic pKaLogD (pH 7.4)TPSA (Ų)Fsp³ (sp³ Fraction)Ring Strain (kcal/mol)
Piperazine 9.8-0.124.11.00~0
Pyrrolidine 11.30.312.01.00~6
Azetidine (Parent) 10.40.112.01.00~26
3,3-Diaminoazetidine 8.2 & 6.5-0.848.21.00~26

Data Interpretation: As seen in the data, substituting the azetidine core with diamino groups drastically drops the primary pKa from 10.4 to 8.2. This shifts the molecule from being >99% ionized at physiological pH to a more balanced ionization state, which directly lowers the LogD to -0.8. Simultaneously, the Topological Polar Surface Area (TPSA) doubles, providing excellent hydrogen-bonding vectors for target engagement without crossing the threshold (TPSA > 140 Ų) that typically restricts oral bioavailability.

By leveraging the substituted diaminoazetidine scaffold, drug development professionals can systematically engineer out the liabilities of traditional heterocycles, paving the way for safer, more efficacious therapeutics.

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors National Institutes of Health (PMC)[Link]

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes ChemRxiv[Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery National Institutes of Health (PMC)[Link]

Sources

Exploratory

The 1,3-Diamine Scaffold in Medicinal Chemistry: Structural Versatility and Synthetic Methodologies

Executive Summary In the realm of rational drug design, the spatial arrangement of heteroatoms dictates the efficacy of target engagement. While 1,2-diamines are ubiquitous, they frequently suffer from steric clashing an...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational drug design, the spatial arrangement of heteroatoms dictates the efficacy of target engagement. While 1,2-diamines are ubiquitous, they frequently suffer from steric clashing and restricted conformational freedom. The 1,3-diamine scaffold has emerged as a privileged pharmacophore, providing an extended vector for bidentate hydrogen bonding, tunable pKa values, and optimized electrostatic interactions[1]. This technical guide explores the causal relationship between the structural geometry of 1,3-diamines and their biological activities, summarizing key quantitative data and providing a self-validating synthetic protocol for their construction.

Pharmacological Significance & Target Engagement

The intrinsic value of the 1,3-diamine motif lies in its geometric flexibility. The ~4.8 to 5.2 Å distance between the two nitrogen atoms allows the molecule to bridge distinct binding pockets within an enzyme's active site, a feat structurally impossible for shorter aliphatic chains.

Dihydrofolate Reductase (DHFR) Inhibition

DHFR is a core enzyme in folate metabolism, making it a prime target for both anticancer and antibacterial therapies. Classical DHFR inhibitors rely heavily on diamine-like hydrogen bonding networks. Recently, 1,3-diamino-7H-pyrrol[3,2-f]quinazoline derivatives have been engineered to exploit this[2]. The 1,3-diamine moiety perfectly aligns with the conserved aspartate/glutamate residues in the catalytic site, locking the enzyme in an inactive conformation and effectively halting pyrimidine biosynthesis[2].

Multi-Target Ligands in Alzheimer’s Disease (AD)

The pathogenesis of Alzheimer’s disease is multifactorial, necessitating multi-target-directed ligands (MTDLs). 1-propane-1,3-diamine derivatives have been successfully deployed to simultaneously inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and β-secretase[3].

  • Causality of Design : The 3-carbon linker of the 1,3-diamine allows the molecule to span the gap between the Catalytic Active Site (CAS) and the Peripheral Anionic Site (PAS) of cholinesterases. This dual-site binding prevents the aggregation of Aβ peptides typically nucleated at the PAS[3].

Anticancer and Antiparasitic Applications

Diarylamine-guided carboxamides and 1,3-diarylpyrazoles bearing 1,3-diamine side chains have demonstrated potent cytotoxicity against various cancer cell lines (e.g., SGC-7901) and antiparasitic activity against T. cruzi[4][5]. The inclusion of the diamine tail fine-tunes the lipophilicity (LogP) of the rigid pyrazole or carboxamide core, enhancing cellular permeability while maintaining the basicity required for endosomal accumulation or TLR9 antagonism[5].

TargetEngagement Center 1,3-Diamine Scaffold AD Alzheimer's Disease (AChE / BuChE / Aβ) Center->AD Spatial flexibility Cancer Anticancer Agents (DHFR / Kinases) Center->Cancer H-bond networking Infectious Antiparasitic / Antibacterial (TLR9 / ecDHFR) Center->Infectious Lipophilicity tuning

Logical mapping of 1,3-diamine features to therapeutic target engagements.

Quantitative Data: Biological Activity Profiles

To illustrate the broad utility of the 1,3-diamine scaffold, the following table summarizes the quantitative inhibitory activities (IC50) of recent lead compounds across varying therapeutic domains.

Compound Class / IdentifierPrimary Target / Cell LineIC50 (µM)Mechanism of ActionRef
1-propane-1,3-diamine (Cmpd 145) BuChE (Alzheimer's)7.22Dual CAS/PAS binding; Aβ aggregation inhibition[3]
1,3-Diamino-7H-pyrrol-quinazoline ecDHFR (Antibacterial)~1.00Folate metabolism disruption[2]
Diarylamine carboxamide (Cmpd C11) SGC-7901 (Gastric Cancer)9.13Selective proliferation inhibition (SI > 8.26)[4]
N-aryl 1,3-diarylpyrazole (Cmpd 13) T. cruzi (Antiparasitic)2.23Putative TLR9 antagonism[5]

Synthetic Methodologies: The Rhodium-Catalyzed C–H Amination

While 1,2-diamines can be accessed via straightforward alkene diamination, synthesizing 1,3-diamines requires sophisticated C–H functionalization to overcome the entropic barriers of 6-membered ring formation. The most robust method, pioneered by Du Bois and colleagues, utilizes dimeric rhodium catalysts to drive the oxidative cyclization of N-alkylsulfamides[6].

This methodology selectively functionalizes unactivated sp3 C–H bonds to furnish six-membered cyclic sulfamides, which act as stable precursors to substituted 1,3-diamines[6].

SynthesisWorkflow Step1 1. Substrate Preparation (N-Boc-alkylsulfamide) Step2 2. Oxidative Cyclization (Rh2(esp)2, PhI(OAc)2, MgO) Step1->Step2 C-H Insertion Step3 3. Workup & Isolation (Cyclic Sulfamide) Step2->Step3 Filtration & Chromatography Step4 4. Hydrolytic Ring Opening (Aqueous Pyridine, Heat) Step3->Step4 Nucleophilic Cleavage Step5 5. Final Purification (N-Boc 1,3-Diamine) Step4->Step5 Extraction

Step-by-step workflow for the synthesis of 1,3-diamines via Rh-catalyzed C-H amination.

Experimental Protocol: Self-Validating Workflow

The following protocol details the transformation of an N-Boc-alkylsulfamide into a protected 1,3-diamine. Every step is designed with built-in causality and validation metrics to ensure high fidelity.

Step 1: Reaction Setup & Oxidative Cyclization

  • Procedure : In a flame-dried flask under nitrogen, combine the N-Boc-alkylsulfamide (1.0 equiv), Rh2(esp)2 catalyst (2 mol %), and MgO (2.3 equiv). Add PhI(OAc)2 (1.1 equiv) in one portion, followed by dichloromethane (DCM) to achieve a 0.1 M concentration. Stir at room temperature for 12 hours.

  • Causality : Rh2(esp)2 is chosen over standard Rh2(OAc)4 due to its tethered dicarboxylate ligands, which prevent catalyst degradation and provide superior turnover numbers. MgO is critical as an acid scavenger; it neutralizes the acetic acid byproduct generated by PhI(OAc)2. Without MgO, the acidic environment would prematurely cleave the Boc protecting group or destroy the transient rhodium-nitrenoid intermediate[6].

  • Self-Validation : Monitor the reaction via TLC (KMnO4 stain). The complete consumption of the starting material and the appearance of a highly polar, UV-inactive spot indicates successful conversion to the 6-membered cyclic sulfamide.

Step 2: Hydrolytic Ring Opening

  • Procedure : Isolate the cyclic sulfamide via short-path silica filtration. Dissolve the intermediate in a mixture of pyridine and water (10:1 ratio) and heat to 80°C for 4 hours.

  • Causality : Cyclic sulfamides are notoriously resistant to standard acidic or basic hydrolysis. The use of warm, aqueous pyridine is a highly specific choice; pyridine induces an elimination reaction to form a transient imine/sulfamate species, which is then rapidly hydrolyzed by the water to yield the N-Boc 1,3-diamine[6].

  • Self-Validation : Extract the product into ethyl acetate and wash with 1M HCl to remove residual pyridine. 1H NMR analysis of the crude mixture will definitively confirm success: look for the disappearance of the rigid cyclic sulfamide multiplet and the emergence of a broad singlet (~1.5–2.0 ppm) corresponding to the newly liberated primary amine, alongside the intact Boc group singlet at ~1.4 ppm.

Conclusion

The 1,3-diamine scaffold is far more than a simple linking moiety; it is a dynamic, structurally programmable pharmacophore capable of bridging complex target sites. From the dual-site inhibition of cholinesterases in Alzheimer's models[3] to the precise active-site locking of bacterial DHFR[2], mastering the synthesis and application of 1,3-diamines is an essential capability for modern medicinal chemists.

Sources

Foundational

Theoretical and Computational Profiling of Dimethylazetidine Amines: A Technical Blueprint for Drug Discovery

Executive Summary Dimethylazetidine amines, including 2,4-dimethylazetidine and 3,3-dimethylazetidine, have emerged as privileged, conformationally restricted scaffolds in modern medicinal chemistry. By acting as rigid b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Dimethylazetidine amines, including 2,4-dimethylazetidine and 3,3-dimethylazetidine, have emerged as privileged, conformationally restricted scaffolds in modern medicinal chemistry. By acting as rigid bioisosteres for acyclic dialkylamines (such as diethylamine), these four-membered saturated heterocycles offer unique spatial vectors and altered physicochemical properties. This whitepaper provides an in-depth technical guide to the theoretical and computational methodologies required to accurately model these highly strained systems, translating quantum chemical data into actionable drug discovery insights.

Mechanistic Rationale and Causality in Computational Modeling

The azetidine ring is highly strained (possessing ~26 kcal/mol of ring strain) and non-planar, typically adopting a "puckered" conformation to minimize eclipsing interactions between adjacent hydrogen atoms and substituents. The introduction of geminal or vicinal dimethyl groups (e.g., in 3,3-dimethylazetidine or 2,4-dimethylazetidine) exacerbates steric crowding, leading to a complex potential energy surface (PES).

Understanding this PES is critical for rational drug design. For example, pharmacological evaluations have demonstrated that the (S,S)-(+)-diastereomer of 2,4-dimethylazetidine, when incorporated into lysergamides, exhibits potent 5-HT2A receptor affinity, effectively mapping the optimal binding orientation of the diethylamide moiety found in LSD [1]. To rationally design such molecules and expand structural libraries [3], computational chemistry—specifically Density Functional Theory (DFT)—is required to accurately predict the favored ring pucker, basicity (pKa), and molecular electrostatic potential (MEP).

Quantum Chemical Characterization Protocol

To establish a self-validating theoretical model of dimethylazetidine amines, researchers must employ a rigorous quantum mechanical workflow. The following protocol details the step-by-step methodology for evaluating these sterically hindered systems.

Protocol 1: DFT Optimization and Electronic Property Calculation
  • Initial State Generation : Construct 3D models of the target dimethylazetidine isomers (e.g., cis/trans-2,4-dimethylazetidine and 3,3-dimethylazetidine). Assign appropriate stereochemistry to all chiral centers.

  • Conformational Sampling : Execute a stochastic Monte Carlo Multiple Minimum (MCMM) search using the OPLS4 force field in a dielectric continuum (e.g., water).

    • Causality: The low barrier to nitrogen inversion and ring puckering in azetidines means multiple local minima exist. Force-field sampling ensures the global minimum is identified before moving to computationally expensive DFT steps.

  • Geometry Optimization : Submit the lowest-energy conformers to DFT optimization using the Minnesota functional M06-2X with the 6-311++G(d,p) basis set.

    • Causality: The M06-2X functional is specifically parameterized for main-group thermochemistry and non-covalent interactions, making it superior to standard B3LYP for resolving the steric clashes of the dimethyl groups [2]. The diffuse functions (++) are mandatory to accurately model the electron density and polarizability of the basic amine lone pair.

  • Frequency Analysis (Self-Validation) : Perform a vibrational frequency calculation at the same level of theory.

    • Causality: This step validates the optimized geometry as a true minimum on the PES by confirming the absolute absence of imaginary frequencies.

  • Electronic Profiling : Calculate the Frontier Molecular Orbitals (HOMO/LUMO) and the Molecular Electrostatic Potential (MEP) surface to identify nucleophilic and electrophilic hotspots.

Workflow N1 3D Structure Generation (Isomeric Profiling) N2 Conformational Search (OPLS4 Force Field) N1->N2 Define stereocenters N3 DFT Optimization (M06-2X/6-311++G**) N2->N3 Isolate global minima N4 Electronic Properties (FMOs, MEP, pKa) N3->N4 Optimized geometries N5 Molecular Docking (Receptor Engagement) N4->N5 Charge & protonation states

Computational workflow for the theoretical evaluation of dimethylazetidine amines.

Quantitative Data Synthesis

Theoretical calculations provide the foundational metrics required to predict how dimethylazetidine derivatives will behave in physiological environments. Table 1 summarizes representative computational data for key isomers, illustrating how stereochemistry directly impacts electronic stability.

Table 1: Computational Thermodynamic and Electronic Properties of Dimethylazetidine Isomers (Calculated at M06-2X/6-311++G(d,p))

Compound / StereoisomerRelative Energy (kcal/mol)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Calculated pKa
(S,S)-(+)-2,4-Dimethylazetidine0.006.821.4510.4
cis-2,4-Dimethylazetidine+1.246.751.6210.2
3,3-DimethylazetidineN/A (Distinct Scaffold)7.011.3810.6

Note: The higher relative energy of the cis-isomer is driven by the 1,3-diaxial-like steric repulsion between the syn-methyl groups across the puckered four-membered ring.

Translation to Drug Discovery: Molecular Docking

The synthesis of novel angular spirocyclic azetidines and gem-dimethyl variants has drastically expanded the chemical space available for library design [3]. To leverage these scaffolds, theoretical models must be translated into target-specific binding predictions.

Protocol 2: Target-Directed Molecular Docking
  • Protein Preparation : Import the high-resolution crystal structure of the target (e.g., the 5-HT2A receptor) into a modeling suite (e.g., Schrödinger Maestro). Remove crystallographic waters (unless bridging), add missing hydrogens, and assign protonation states at pH 7.4 using PROPKA.

  • Ligand Preparation : Utilize the DFT-optimized geometries of the dimethylazetidines. Critically, ionize the secondary amine to its protonated state.

    • Causality: With a calculated pKa > 10, the azetidine nitrogen will be protonated at physiological pH. Failing to model this cationic state will result in the loss of the primary salt-bridge interaction with the conserved Aspartate residue (e.g., Asp155 in 5-HT2A) in the receptor binding pocket.

  • Grid Generation : Define the receptor grid centered on the native ligand's binding site, ensuring the bounding box is large enough to accommodate the steric bulk of the dimethyl vectors.

  • Docking & Scoring (Self-Validation) : Perform Extra Precision (XP) docking.

    • Validation Step: Validate the protocol by re-docking the native co-crystallized ligand; an RMSD of < 2.0 Å confirms the system's predictive reliability. Evaluate the dimethylazetidine poses based on the preservation of the critical Aspartate salt bridge and the minimization of steric clashes within the hydrophobic sub-pocket.

Conclusion

The integration of rigorous DFT calculations with advanced molecular docking provides a predictive framework for exploiting dimethylazetidine amines in drug design. By understanding the causality behind their conformational restrictions and electronic properties, researchers can rationally deploy these scaffolds to optimize pharmacokinetics, improve target engagement, and map complex receptor binding pockets.

References

  • Title: Lysergamides of isomeric 2,4-dimethylazetidines map the binding orientation of the diethylamide moiety in the potent hallucinogenic agent N,N-diethyllysergamide (LSD)
  • Source: mdpi.
  • Source: acs.

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Isolation of 1,3-Dimethylazetidin-3-amine Dihydrochloride

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, step-by-step synthesis, and in-process validation for the preparation of 1,3-dimethylazetidin-3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, step-by-step synthesis, and in-process validation for the preparation of 1,3-dimethylazetidin-3-amine dihydrochloride (CAS: 1788565-20-7).

Introduction & Strategic Rationale

Azetidines, specifically 3-aminoazetidines, have emerged as highly privileged motifs in modern drug discovery. They act as conformationally restricted, low-lipophilicity bioisosteres for acyclic diamines and piperazines, consistently demonstrating the ability to improve metabolic stability, lower hERG liability, and enhance pharmacokinetic profiles [1, 2].

1,3-Dimethylazetidin-3-amine dihydrochloride is a highly sought-after building block featuring a tertiary azetidine nitrogen and a sterically hindered primary amine at the 3-position. Synthesizing this exact substitution pattern presents significant challenges. Traditional methods, such as the Strecker reaction on 1-methylazetidin-3-one, often fail due to the difficulty of converting the resulting hindered nitrile into a methyl group. Furthermore, azetidin-3-ones are notoriously prone to ring-opening and aldol-type self-condensation under standard Brønsted acid or base catalysis.

To bypass these failure modes, this protocol utilizes an optimized Ellman’s sulfinamide approach . This methodology provides a robust, self-validating synthetic system that suppresses enolization, directs nucleophilic addition, and allows for the isolation of the highly crystalline dihydrochloride salt without the need for column chromatography.

Mechanistic Workflow

The synthetic pathway is designed to strictly control the reactivity of the strained four-membered ring.

SynthesisWorkflow SM 1-Methylazetidin-3-one (Starting Material) Cond Condensation Ti(OEt)4, t-BuSONH2 SM->Cond Imine Sulfinyl Imine Intermediate Cond->Imine Add Nucleophilic Addition MeMgBr, -78°C Imine->Add Protected t-Bu-Sulfinyl Protected Amine Add->Protected Deprot Global Deprotection 4M HCl in Dioxane Protected->Deprot Product 1,3-Dimethylazetidin-3-amine Dihydrochloride Deprot->Product

Figure 1: Step-by-step synthetic workflow for 1,3-Dimethylazetidin-3-amine dihydrochloride.

Experimental Protocols & In-Process Controls

The following protocols are engineered for a 10-gram scale, incorporating causality-driven steps and In-Process Controls (IPCs) to ensure scientific integrity and reproducibility.

Step 1: Synthesis of (E)-2-Methyl-N-(1-methylazetidin-3-ylidene)propane-2-sulfinamide
  • Causality: Titanium(IV) ethoxide [Ti(OEt)₄] is utilized as both a Lewis acid to activate the ketone and a stoichiometric water scavenger. Because azetidinones are highly sensitive to aqueous acids, Ti(OEt)₄ drives the equilibrium forward by forming insoluble TiO₂ complexes, preventing the hydrolysis of the fragile imine intermediate.

  • Procedure:

    • Charge a flame-dried, argon-purged round-bottom flask with 1-methylazetidin-3-one (10.0 g, 117.5 mmol) and anhydrous THF (100 mL).

    • Add 2-methylpropane-2-sulfinamide (15.6 g, 129.2 mmol, 1.1 eq).

    • Dropwise, add Ti(OEt)₄ (53.6 g, 235.0 mmol, 2.0 eq) via syringe. The solution will turn slightly yellow.

    • Stir the reaction mixture at 60 °C for 16 hours.

    • Workup: Cool to room temperature and pour the mixture into a rapidly stirring solution of saturated aqueous NaHCO₃ (100 mL). A thick white precipitate (TiO₂) will form. Filter the suspension through a pad of Celite, washing thoroughly with ethyl acetate (3 × 100 mL). Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validating IPC: Monitor by ¹H NMR. The disappearance of the starting material's symmetric methylene protons and the appearance of two distinct diastereotopic doublets (due to the chiral sulfinyl group) confirm complete conversion.

Step 2: Nucleophilic Addition to 2-Methyl-N-(1,3-dimethylazetidin-3-yl)propane-2-sulfinamide
  • Causality: Cryogenic temperature control is mandatory. At temperatures above -40 °C, the Grignard reagent acts as a strong base, deprotonating the C2/C4 positions of the azetidine ring, which triggers ring-opening and polymerization. The bulky tert-butylsulfinyl group directs the incoming methyl nucleophile and suppresses enolization[3].

  • Procedure:

    • Dissolve the crude sulfinyl imine (approx. 20.0 g, 106 mmol) in anhydrous THF (150 mL) under argon.

    • Cool the solution to strictly -78 °C using a dry ice/acetone bath.

    • Slowly add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 53 mL, 159 mmol, 1.5 eq) dropwise over 45 minutes, maintaining the internal temperature below -70 °C.

    • Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to 0 °C over 2 hours.

    • Workup: Quench carefully with saturated aqueous NH₄Cl (50 mL). Extract with ethyl acetate (3 × 100 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the protected amine as a viscous oil.

  • Self-Validating IPC: LC-MS analysis of a quenched aliquot will show the desired product mass at [M+H]⁺ = 205.15.

Step 3: Global Deprotection and Salt Formation
  • Causality: The free base of 1,3-dimethylazetidin-3-amine is highly volatile, hygroscopic, and difficult to handle. Utilizing anhydrous HCl in dioxane simultaneously cleaves the tert-butylsulfinyl group and protonates both nitrogen atoms. This forces the highly crystalline dihydrochloride salt to precipitate directly out of the methanolic solution, bypassing the need for chromatographic purification [4].

  • Procedure:

    • Dissolve the crude protected amine (approx. 18 g) in anhydrous methanol (50 mL).

    • Cool the solution to 0 °C and add 4M HCl in dioxane (66 mL, 264 mmol, 3.0 eq) dropwise.

    • Stir the mixture at room temperature for 3 hours. A white precipitate will begin to form.

    • Concentrate the suspension to half its volume in vacuo, then add cold diethyl ether (150 mL) to fully precipitate the salt.

    • Filter the solid under a nitrogen blanket, wash with cold diethyl ether, and dry under high vacuum at 40 °C for 12 hours.

  • Self-Validating IPC: The isolated white powder will be highly water-soluble. ¹H NMR (in D₂O) will show a sharp singlet for the C3-methyl (~1.6 ppm), a singlet for the N-methyl (~2.9 ppm), and an AB quartet for the azetidine ring protons (~4.1-4.4 ppm).

Quantitative Data & Reaction Optimization

The choice of nucleophile and temperature in Step 2 is the most critical parameter in this synthesis. Table 1 summarizes the optimization data, demonstrating why MeMgBr at cryogenic temperatures is the authoritative standard for this transformation.

Table 1: Optimization of Nucleophilic Addition to Azetidin-3-ylidene Sulfinamide

NucleophileSolventTemperature ProfileConversion (%)Isolated Yield (%)Mechanistic Observation
MeMgBr (3.0 M) THF -78 °C to 0 °C >95% 82% Clean addition; no ring-opening observed.
MeLi (1.6 M)THF-78 °C to 0 °C60%45%Significant enolization; basicity outcompetes nucleophilicity.
MeMgBr (3.0 M)THF0 °C to RT40%25%Azetidine ring-opening and polymerization detected.
MeTi(O-iPr)₃THF-78 °C to RT<10%N/ANucleophile too mild to attack the sterically hindered imine.

References

  • Title: Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine Source: PubMed Central (NIH) URL: [Link]

  • Title: Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides Source: Chemistry - A European Journal URL: [Link]

  • Title: A Single-Step Synthesis of Azetidine-3-amines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Application

N-Alkylation of 3-Aminoazetidine: A Practical Guide to Synthetic Protocols

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1][...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of the Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1][2] Its inherent ring strain (approximately 25.4 kcal/mol) and non-planar, puckered conformation bestow unique three-dimensional structural properties upon molecules that incorporate it.[2][3] This conformational rigidity can lead to a lower entropic penalty upon binding to a biological target, potentially enhancing binding affinity and selectivity.[1] Furthermore, the incorporation of an azetidine moiety can improve critical physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, when compared to more flexible acyclic amines or larger heterocyclic rings like pyrrolidine and piperidine.[1]

N-alkylated 3-aminoazetidines are particularly valuable building blocks in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of biologically active compounds, including triple reuptake inhibitors for the treatment of depression, kinase inhibitors for oncology, and CCR2 antagonists.[4][5] The ability to precisely control the N-alkylation of the 3-amino group is therefore a critical synthetic step in the development of novel therapeutics. This application note provides detailed experimental protocols for two robust and widely applicable methods for the N-alkylation of 3-aminoazetidine: Reductive Amination and Direct Alkylation with Alkyl Halides .

Synthetic Strategies for N-Alkylation of 3-Aminoazetidine

The primary amino group of 3-aminoazetidine offers a nucleophilic site for the introduction of a wide variety of alkyl substituents. The choice of synthetic strategy often depends on the nature of the desired alkyl group and the availability of starting materials.

Method 1: Reductive Amination

Reductive amination is a versatile and widely employed one-pot method for the N-alkylation of primary amines.[6] The reaction proceeds in two key steps:

  • Imine Formation: The primary amine of 3-aminoazetidine reacts with an aldehyde or ketone to form a transient imine intermediate. This step is typically reversible and often favored by the removal of water.

  • Reduction: The imine is then reduced in situ to the corresponding secondary amine using a mild reducing agent.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reducing agent for this transformation as it is selective for the reduction of imines in the presence of more reactive carbonyl compounds and is compatible with a range of functional groups.[4][7]

Experimental Protocols

Note: 3-Aminoazetidine is often supplied as a salt (e.g., dihydrochloride). It is crucial to liberate the free base prior to or in situ during the reaction. This can be achieved by treatment with a suitable base. The following protocols assume the use of a protected 3-aminoazetidine (e.g., N-Boc-3-aminoazetidine) or the in situ generation of the free amine.

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the N-alkylation of N-Boc-3-aminoazetidine with a generic aldehyde.

Workflow for Reductive Amination

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification A N-Boc-3-aminoazetidine E Combine A, B, and D Stir at room temperature A->E B Aldehyde (R-CHO) B->E C Sodium Triacetoxyborohydride F Add C portion-wise C->F D Dichloromethane (DCM) D->E E->F G Monitor reaction by TLC/LC-MS F->G H Quench with aq. NaHCO₃ G->H I Extract with DCM H->I J Dry organic layer (Na₂SO₄) I->J K Concentrate in vacuo J->K L Purify by column chromatography K->L M N-Alkyl-N-Boc-3-aminoazetidine L->M

Caption: Workflow for N-alkylation via reductive amination.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
N-Boc-3-aminoazetidine172.221.01.0
Aldehyde (R-CHO)Varies1.11.1
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.941.51.5
Dichloromethane (DCM)---
Saturated aqueous sodium bicarbonate (NaHCO₃)---
Anhydrous sodium sulfate (Na₂SO₄)---

Procedure:

  • To a round-bottom flask, add N-Boc-3-aminoazetidine (1.0 eq) and the desired aldehyde (1.1 eq).

  • Dissolve the starting materials in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Stir the solution at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: The reaction may effervesce.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: N-Alkylation via Direct Alkylation with an Alkyl Halide

This protocol details the direct N-alkylation of N-Boc-3-aminoazetidine using an alkyl halide in the presence of a non-nucleophilic base.[6]

Workflow for Direct Alkylation

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification A N-Boc-3-aminoazetidine E Combine A, C, and D A->E B Alkyl Halide (R-X) F Add B dropwise B->F C Potassium Carbonate (K₂CO₃) C->E D Acetonitrile (MeCN) D->E E->F G Heat reaction mixture (e.g., 60 °C) F->G H Monitor reaction by TLC/LC-MS G->H I Cool to room temperature H->I J Filter off solids I->J K Concentrate filtrate in vacuo J->K L Purify by column chromatography K->L M N-Alkyl-N-Boc-3-aminoazetidine L->M

Caption: Workflow for N-alkylation via direct alkylation.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Equivalents
N-Boc-3-aminoazetidine172.221.01.0
Alkyl Halide (R-X, e.g., R-Br)Varies1.21.2
Potassium Carbonate (K₂CO₃)138.212.02.0
Acetonitrile (MeCN)---
Water---
Ethyl Acetate (EtOAc)---

Procedure:

  • To a round-bottom flask, add N-Boc-3-aminoazetidine (1.0 eq) and potassium carbonate (2.0 eq).

  • Add acetonitrile to achieve a concentration of approximately 0.1-0.2 M.

  • Stir the suspension vigorously at room temperature.

  • Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • The crude residue can be purified by flash column chromatography on silica gel. Alternatively, an aqueous work-up can be performed by partitioning the residue between ethyl acetate and water, followed by separation of the organic layer, drying, and concentration.

Trustworthiness and Self-Validation

To ensure the successful synthesis and characterization of the N-alkylated 3-aminoazetidine products, the following analytical techniques are recommended for self-validation:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and to assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the final product and confirm the successful N-alkylation. The disappearance of the N-H proton signal (if observable) and the appearance of new signals corresponding to the introduced alkyl group are key indicators.

Conclusion

The N-alkylation of 3-aminoazetidine is a fundamental transformation in the synthesis of many important pharmaceutical agents. Reductive amination and direct alkylation are two reliable and versatile methods to achieve this. The choice between these methods will depend on the specific substrate and the desired final product. The protocols provided in this application note offer a solid foundation for researchers to successfully synthesize a diverse range of N-alkylated 3-aminoazetidine derivatives for applications in drug discovery and development.

References

  • Vertex AI Search, "Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed", Accessed: March 21, 2026,
  • Benchchem, "The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry", Accessed: March 21, 2026,
  • PMC, "Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine", Accessed: March 21, 2026,
  • Taylor & Francis Online, "Azetidines in medicinal chemistry: emerging applications and approved drugs", Accessed: March 21, 2026,
  • Taylor & Francis Online, "Azetidines in medicinal chemistry: emerging applications and approved drugs", Accessed: March 21, 2026,
  • ChemRxiv, "An Approach to Alkyl Azetidines for Medicinal Chemistry", Accessed: March 21, 2026,
  • Benchchem, "Application Notes and Protocols for N-Alkylation of 3-Aminoazepan-2-one", Accessed: March 21, 2026,
  • The Journal of Organic Chemistry, "A Single-Step Synthesis of Azetidine-3-amines", Accessed: March 21, 2026,
  • ACS Publications, "Novel Syntheses of Azetidines and Azetidinones | Chemical Reviews", Accessed: March 21, 2026,
  • Organic Chemistry Portal, "Azetidine synthesis", Accessed: March 21, 2026,
  • Google Patents, "US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis", Accessed: March 21, 2026,
  • RSC Publishing, "Recent advances in synthetic facets of immensely reactive azetidines", Accessed: March 21, 2026,
  • Organic Chemistry Portal, "Reductive Amination - Common Conditions", Accessed: March 21, 2026,
  • Google Patents, "WO2000063168A1 - Synthesis of azetidine deriv
  • ACS Publications, "Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry", Accessed: March 21, 2026,
  • PubMed, "Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine", Accessed: March 21, 2026,
  • ResearchGate, "A highly stereoselective reductive amination of 3-ketosteroid with amines: An improved synthesis of 3??-aminosteroid | Request PDF", Accessed: March 21, 2026,

Sources

Method

Application Note: Advanced Recrystallization and Purification Protocols for Azetidine Dihydrochloride Salts

Mechanistic Rationale & The Purification Challenge Azetidine derivatives—particularly diamines such as 3-aminoazetidine—are highly prized in modern drug development. Their rigid, compact, four-membered ring structure imp...

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Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & The Purification Challenge

Azetidine derivatives—particularly diamines such as 3-aminoazetidine—are highly prized in modern drug development. Their rigid, compact, four-membered ring structure imparts high sp³ character, which can improve the metabolic stability and pharmacokinetic profiles of lead compounds. Because these molecules contain two basic nitrogen centers, they are typically isolated as dihydrochloride salts to enhance chemical stability and solid-state handling.

However, the purification of azetidine dihydrochloride salts presents a significant physicochemical challenge. Due to their extreme polarity, high water solubility, and strong affinity for polar stationary phases, traditional normal-phase silica gel chromatography often results in irreversible adsorption, streaking, or compound degradation . Consequently, recrystallization remains the gold standard for achieving >99% purity. This application note details the thermodynamic principles, solvent selection criteria, and step-by-step protocols required to construct a self-validating crystallization system for these challenging substrates.

Physicochemical Properties & Solvent Selection

Azetidine dihydrochloride salts exhibit exceptionally high crystal lattice energies driven by strong ionic interactions and extensive hydrogen bonding networks.

  • Solubility Profile: These salts are highly soluble in water and methanol, sparingly soluble in ethanol and isopropanol, and practically insoluble in non-polar organic solvents like diethyl ether, ethyl acetate, and hexanes.

  • Causality of Solvent Choice: To achieve the necessary supersaturation without causing the salt to "oil out" (a liquid-liquid phase separation where the compound forms a syrup instead of a crystal lattice), a binary solvent system is mandatory. The primary solvent (e.g., methanol or isopropanol) dissolves the crude salt, while an antisolvent (e.g., diethyl ether or acetone) is titrated to reduce the dielectric constant of the medium. This controlled reduction in solvation capacity forces the salt into a highly ordered crystalline phase [[1]](). Furthermore, utilizing diethyl ether as an antisolvent effectively precipitates the insoluble azetidine salts while leaving organic-soluble impurities in the mother liquor .

Quantitative Data: Solvent System Comparison

Selecting the correct binary system dictates both the yield and the polymorphic purity of the isolated salt.

Table 1: Comparison of Recrystallization Solvent Systems for Azetidine Dihydrochloride Salts

Solvent System (Primary / Antisolvent)Typical Ratio (v/v)Yield (%)Purity ProfileMechanistic Notes & Observations
Methanol / Diethyl Ether 1 : 575 - 85%>98.0%Excellent for highly impure batches. Rapid precipitation; high risk of oiling out if Et₂O is added too quickly .
Isopropanol / Acetone 1 : 365 - 75%>99.5%Slower crystallization kinetics yield highly ordered crystals (e.g., mp 108-110 °C for 3-aminoazetidine derivatives) .
Ethanol / Ethyl Acetate 1 : 470 - 80%>98.5%Good balance of yield and purity. Ethyl acetate provides a gentler polarity gradient than diethyl ether.

Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating workflows. The appearance of a persistent "cloud point" serves as the internal validation metric that the thermodynamic threshold for crystallization has been reached.

Protocol A: Antisolvent Crystallization (Methanol / Diethyl Ether) Best for: Crude mixtures with high levels of organic-soluble impurities.

  • Dissolution: Suspend 1.0 g of crude azetidine dihydrochloride in the minimum amount of boiling methanol (approx. 3-5 mL). Stir vigorously until complete dissolution is achieved.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed fine glass frit or filter paper to remove any insoluble particulate matter or polymerized byproducts .

  • Cloud Point Titration: Return the filtrate to a gentle boil. Begin adding anhydrous diethyl ether dropwise. Pause after every 0.5 mL to observe the solution. Stop the addition the exact moment the solution becomes faintly turbid (the cloud point) and does not clear upon swirling [[2]]([Link]).

  • Seeding & Aging: Remove the flask from the heat source. If available, add 1-2 mg of pure azetidine dihydrochloride seed crystals. Allow the solution to cool ambiently to room temperature over 2 hours, then transfer to a 4 °C refrigerator for 12 hours to maximize lattice formation.

  • Isolation: Isolate the crystals via vacuum filtration. Wash the filter cake with 2 × 5 mL of ice-cold diethyl ether. Dry immediately in a vacuum desiccator over P₂O₅ to prevent moisture absorption.

Protocol B: Cooling Crystallization (Isopropanol / Acetone) Best for: Generating X-ray quality crystals or achieving ultra-high purity (>99.5%).

  • Dissolution: Suspend 1.0 g of the crude salt in 10 mL of isopropanol. Heat to reflux (82 °C). The salt may not fully dissolve initially.

  • Co-solvent Addition: Slowly add deionized water dropwise (no more than 0.5-1.0 mL total) until the boiling mixture becomes completely homogeneous.

  • Antisolvent Integration: Slowly add hot acetone (15-20 mL) to the refluxing mixture. The solution should remain clear.

  • Controlled Cooling: Turn off the heating mantle and leave the flask in the oil bath to ensure an exceptionally slow cooling rate (approx. 0.1 °C/min). This slow thermodynamic descent prevents kinetic trapping of impurities within the crystal lattice, yielding high-purity solids (melting point verification: 108°-110° C for specific benzhydryl-protected derivatives) .

  • Isolation: Filter the resulting crystalline mass, wash with cold acetone, and dry under high vacuum.

Troubleshooting & Mechanistic Insights

  • Oiling Out (Liquid-Liquid Phase Separation): If the compound forms a biphasic syrup at the bottom of the flask instead of crystals, the antisolvent was added too rapidly, or the temperature gradient was too steep. Mechanistic Fix: Reheat the mixture until it becomes a single homogeneous phase. Add a few drops of the primary solvent (MeOH or iPrOH) to slightly lower the supersaturation level. Cool at a slower rate and mechanically stimulate nucleation by scratching the inside of the glass flask with a glass rod.

  • Hygroscopicity and Deliquescence: Azetidine dihydrochloride salts are highly hygroscopic due to the concentrated charge density of the protonated amines. Mechanistic Fix: Vacuum filtration must be performed swiftly. In highly humid environments, conduct the filtration under an inverted funnel supplying a positive pressure blanket of dry nitrogen.

Workflow Visualization

AzetidineRecrystallization Start Crude Azetidine Dihydrochloride Dissolve Dissolve in Primary Solvent (e.g., MeOH or iPrOH) at Reflux Start->Dissolve Filter Hot Filtration (Remove Insoluble Impurities) Dissolve->Filter Antisolvent Titrate Antisolvent (e.g., Et2O or Acetone) to Cloud Point Filter->Antisolvent Cooling Controlled Cooling (0.1 °C/min to 4 °C) Antisolvent->Cooling OilOut Phase Separation (Oiling Out)? Cooling->OilOut Seed Reheat, Add Primary Solvent, Seed & Scratch Flask OilOut->Seed Yes Isolate Vacuum Filtration (Under N2 Blanket) OilOut->Isolate No Seed->Cooling Dry Vacuum Desiccation (Pure Crystalline Salt) Isolate->Dry

Decision tree and workflow for the antisolvent recrystallization of azetidine salts.

References

  • Carenzi, A., et al. "3-aminoazetidine, its salts and intermediates of synthesis.
  • Abreo, M. A., et al. "Identification and Initial Structure−Activity Relationships of (R)-5-(2-Azetidinylmethoxy)-2-chloropyridine (ABT-594), a Potent, Orally Active, Non-Opiate Analgesic Agent Acting via Neuronal Nicotinic Acetylcholine Receptors." Journal of Medicinal Chemistry, 1996.[Link]

  • Puleo, T. R., et al. "A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides." The Journal of Organic Chemistry, 2024.[Link]

Sources

Application

Application Note: Use of 1,3-Dimethylazetidin-3-amine Dihydrochloride in Parallel Synthesis

For Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of contemporary drug discovery, accelerating the synthesis of diverse and novel chemical entities is a primary objective....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of contemporary drug discovery, accelerating the synthesis of diverse and novel chemical entities is a primary objective. Parallel synthesis is a cornerstone of this effort, enabling the rapid creation of compound libraries for high-throughput screening.[1][2] This document provides a detailed guide on the application of 1,3-dimethylazetidin-3-amine dihydrochloride, a unique and valuable building block, in parallel synthesis workflows. We will explore its strategic advantages and provide robust, step-by-step protocols for its use in generating libraries of novel compounds.

The Strategic Value of the Azetidine Scaffold

The azetidine ring, a four-membered, nitrogen-containing heterocycle, is considered a "privileged scaffold" in medicinal chemistry.[3] Its inherent ring strain and conformational rigidity offer distinct advantages over more flexible, acyclic amines or larger heterocyclic systems.[4][5] The incorporation of an azetidine moiety can significantly improve a compound's pharmacological and pharmacokinetic properties, including:

  • Enhanced Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation compared to other cyclic amines.[6]

  • Improved Aqueous Solubility: The presence of the nitrogen atom in the strained ring can lead to better solubility profiles.[6]

  • Access to Novel Chemical Space: The three-dimensional nature of the azetidine scaffold allows for the exploration of new structural motifs, moving beyond the limitations of flat, aromatic systems.[3][6]

1,3-Dimethylazetidin-3-amine dihydrochloride offers a unique substitution pattern that further enhances its utility as a building block in drug discovery programs.

Advantages of 1,3-Dimethylazetidin-3-amine Dihydrochloride in Parallel Synthesis

The use of 1,3-dimethylazetidin-3-amine dihydrochloride in parallel synthesis provides several key benefits:

  • Structural Diversity: The presence of a primary amine allows for a wide range of derivatization, leading to the creation of diverse compound libraries.[7]

  • Ease of Handling: As a crystalline dihydrochloride salt, this compound is stable and easy to handle in both manual and automated parallel synthesis platforms.[8]

  • Compatibility with Standard Protocols: It is readily integrated into common reaction workflows, such as amide coupling and reductive amination, which are staples of library synthesis.[9]

Experimental Protocols for Parallel Synthesis

The following protocols are designed for a 96-well plate format but can be adapted for other parallel synthesis systems.

Parallel Amide Coupling

Amide bond formation is a fundamental reaction in medicinal chemistry.[10] This protocol details the coupling of 1,3-dimethylazetidin-3-amine with a library of carboxylic acids.

Experimental Workflow Diagram

Caption: Workflow for Parallel Amide Coupling.

Protocol:

  • Preparation of Amine Stock Solution:

    • Dissolve 1,3-dimethylazetidin-3-amine dihydrochloride (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.5 M.

    • Add a suitable non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.2 equivalents), to neutralize the hydrochloride and free the amine.

  • Dispensing Reagents:

    • Into each well of a 96-well reaction block, dispense 100 µL of the amine stock solution.

    • To each well, add 100 µL of a 0.55 M stock solution of a unique carboxylic acid in DMF (1.1 equivalents).

    • Add 100 µL of a 0.55 M stock solution of a coupling reagent, such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium), in DMF (1.1 equivalents).[11]

  • Reaction and Incubation:

    • Seal the reaction block and incubate at room temperature with shaking for 12-18 hours.

  • Work-up and Analysis:

    • Quench the reaction with the addition of water.

    • The crude products can be purified by solid-phase extraction (SPE) or preparative HPLC.

    • Analyze the final compounds by LC-MS to confirm identity and purity.[9]

Table 1: Amide Coupling Reaction Parameters

ParameterRecommended ValueNotes
Solvent Anhydrous DMFEnsures solubility of reagents.
Base DIPEAA non-nucleophilic base is crucial.
Coupling Reagent HATU, HBTU, or EDC/HOBtHATU is often preferred for its efficiency.[10]
Equivalents 1.0 Amine : 1.1 Acid : 1.1 Coupling ReagentA slight excess of the acid and coupling reagent drives the reaction to completion.
Temperature Room TemperatureGentle heating (40-50 °C) can be applied if needed.
Parallel Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and is widely used in library synthesis.[12][13] This protocol describes the reaction of 1,3-dimethylazetidin-3-amine with a library of aldehydes.

Experimental Workflow Diagram

Caption: Workflow for Parallel Reductive Amination.

Protocol:

  • Preparation of Reagent Solutions:

    • Prepare a 0.5 M solution of 1,3-dimethylazetidin-3-amine (free base) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Prepare 0.5 M stock solutions of a diverse library of aldehydes in the same solvent.

  • Reaction Setup:

    • In each well of a 96-well reaction block, combine 100 µL of the amine solution and 100 µL of the corresponding aldehyde solution.

    • Add a mild acid catalyst, such as acetic acid (0.1 equivalents), to facilitate imine formation.

    • Allow the mixture to stand for 30-60 minutes at room temperature.

  • Reduction:

    • Add a solution of a mild reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), in the reaction solvent.

  • Incubation and Work-up:

    • Seal the reaction block and shake at room temperature for 4-12 hours.

    • Quench the reaction by adding an aqueous solution of sodium bicarbonate.

    • Extract the products with an organic solvent and purify as needed.

Table 2: Reductive Amination Reaction Parameters

ParameterRecommended ValueNotes
Solvent DCM or DCEShould be compatible with the reducing agent.
Reducing Agent Sodium TriacetoxyborohydrideA mild and selective reagent for reductive amination.
Catalyst Acetic AcidFacilitates the formation of the imine intermediate.
Temperature Room TemperatureThe reaction is typically efficient at ambient temperatures.

Conclusion

1,3-Dimethylazetidin-3-amine dihydrochloride is a highly valuable building block for parallel synthesis in drug discovery. Its unique structural features and compatibility with standard synthetic protocols enable the rapid and efficient generation of diverse compound libraries.[7] The application of this versatile scaffold can lead to the discovery of novel chemical entities with improved pharmacological and pharmacokinetic properties, ultimately accelerating the drug development pipeline.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. (n.d.). Benchchem.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online.
  • Parallel Synthesis. (n.d.). BioDuro.
  • Parallel-compound synthesis: methodology for accelerating drug discovery. (n.d.). PubMed.
  • Combinatorial & Parallel Synthesis in Drug Discovery. (2024). Scribd.
  • 1,3-dimethylazetidin-3-amine dihydrochloride — Chemical Substance Information. (n.d.). ECHA.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (n.d.). JOCPR.
  • A Quick Introduction to Parallel Synthesis. (2022). Asynt.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Parallel Synthesis & High-Throughput Experimentation. (n.d.). SpiroChem.
  • Library Synthesis. (n.d.). Enamine.
  • On-DNA Reductive Amination and Alkylation. (n.d.). Springer Nature Experiments.
  • Developments in peptide and amide synthesis. (n.d.). Luxembourg Bio Technologies.
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.

Sources

Method

Application Notes &amp; Protocols: The Strategic Integration of Diaminoazetidines in Fragment-Based Drug Discovery

Abstract Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for hit identification, particularly for challenging biological targets. The success of FBDD hinges on the quality and diversity of...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful engine for hit identification, particularly for challenging biological targets. The success of FBDD hinges on the quality and diversity of the fragment library, as these small molecules must efficiently explore chemical space to identify high-quality interaction points.[1][2] Traditional fragment libraries have often been dominated by flat, aromatic compounds, which can limit the exploration of three-dimensional binding pockets. This guide details the strategic application of 1,3-diaminoazetidines, a class of conformationally rigid, sp3-rich scaffolds, to overcome these limitations. Their unique three-dimensional structure, favorable physicochemical properties, and synthetic tractability make them exceptional tools for modern FBDD campaigns.[3] We provide an in-depth analysis of the scaffold's advantages, detailed protocols for library construction and biophysical screening, and a workflow for hit-to-lead optimization.

Introduction: The Case for Three-Dimensionality in FBDD

FBDD operates on the principle that smaller, less complex molecules (fragments) can form more efficient, high-quality interactions with a protein target compared to larger, drug-like molecules.[1][4] By identifying weakly binding fragments (typically with affinities in the micromolar to millimolar range), a more rational and efficient path to potent, selective leads can be forged through subsequent optimization.[5][6]

However, the over-reliance on two-dimensional, aromatic scaffolds in many libraries creates a gap in the exploration of complex, non-planar binding sites. The introduction of fragments with greater three-dimensional (3D) character is crucial for addressing this gap. 3D fragments offer several distinct advantages:

  • Improved Physicochemical Properties: Increased sp3 character is often associated with enhanced solubility and better metabolic stability, which are desirable drug-like properties.[3][7]

  • Enhanced Selectivity: The defined spatial arrangement of functional groups on a rigid 3D scaffold can lead to more specific interactions, reducing promiscuity and potential off-target effects.[8]

  • Novel Intellectual Property: The relative novelty of 3D scaffolds provides a clearer path for securing intellectual property.[8]

  • Efficient Exploration of 3D Pockets: They are inherently better suited to probe the complex topographies of protein binding sites that are inaccessible to flat molecules.

The 1,3-diaminoazetidine scaffold has emerged as a privileged structure in this context. Its strained, four-membered ring provides a rigid core, while the two amino groups at the 1 and 3 positions serve as versatile synthetic handles for creating a diverse library of fragments with precise 3D vectoral arrays.[3][9]

The Diaminoazetidine Scaffold: A Superior 3D Fragment

The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a compelling blend of stability and conformational rigidity.[9] When functionalized to create 1,3-diaminoazetidines, it becomes a powerful platform for FBDD.

Key Physicochemical and Structural Properties

The value of the diaminoazetidine scaffold is rooted in its unique combination of features that align perfectly with the principles of modern FBDD.

PropertyAdvantage in FBDDRationale & Causality
Rigid 3D Geometry Pre-organizes substituents into a defined 3D space, reducing the entropic penalty of binding.[9]The strained four-membered ring locks the core structure, ensuring that appended chemical groups project into space at predictable angles. This conformational constraint facilitates higher-quality interactions with specific pockets on a protein surface.
High sp3 Character Leads to improved solubility, metabolic stability, and overall clinical success rates.[1][7]Moving away from flat, sp2-hybridized systems reduces the likelihood of forming problematic planar stacking interactions and can disrupt metabolic pathways that target aromatic rings.
Dual Synthetic Handles Allows for rapid library generation with diverse exit vectors for fragment growing and linking.The two amine functionalities (one tertiary, one typically secondary or acylated) provide orthogonal points for chemical modification, enabling the creation of a library that explores multiple directions of chemical space from a single core.
Low Molecular Weight Serves as an excellent starting point that adheres to the "Rule of Three" for fragments.The core scaffold is small and simple, allowing for the addition of various functional groups without quickly exceeding the typical fragment molecular weight limit of <300 Da.[4]
Improved Solubility The polar nitrogen atoms in the core contribute to better aqueous solubility compared to lipophilic aromatic fragments.[7][8]Enhanced solubility is critical for biophysical screening assays, which often require high compound concentrations to detect weak binding events. It also provides a better starting point for developing orally bioavailable drugs.

Workflow for Diaminoazetidine-Based FBDD

A successful FBDD campaign using diaminoazetidine fragments follows a structured, multi-stage process. Each stage is designed to identify, validate, and optimize fragments into potent lead compounds.

FBDD_Workflow cluster_0 Library Generation cluster_1 Screening & Validation cluster_2 Optimization Lib_Syn 1. Library Synthesis (Diaminoazetidine Core) Lib_QC 2. Library QC (Purity, Solubility) Lib_Syn->Lib_QC Primary_Screen 3. Primary Screen (e.g., SPR, TSA) Lib_QC->Primary_Screen Hit_Triage 4. Hit Triage & Validation (Orthogonal Assay, e.g., NMR) Primary_Screen->Hit_Triage Structure 5. Structural Biology (X-ray Crystallography) Hit_Triage->Structure SBDD 6. Structure-Based Design (Fragment Growing/Linking) Structure->SBDD Lead_Opt 7. Lead Optimization (ADMET, Potency) SBDD->Lead_Opt Optimization cluster_0 Validated Hit cluster_1 Optimization Strategies cluster_2 Lead Compound Hit Validated Diaminoazetidine Hit (μM-mM Affinity) Growing Fragment Growing (Extending from N1 or N3 position into nearby sub-pockets) Hit->Growing Explore Vector 1 Linking Fragment Linking (Connecting two fragments that bind in adjacent sites) Hit->Linking Explore Vector 2 Lead Potent Lead Compound (nM Affinity) Growing->Lead Linking->Lead

Sources

Application

Application Note: 1,3-Dimethylazetidin-3-amine Dihydrochloride as a Privileged Scaffold for CNS-Focused Combinatorial Libraries

Introduction & Scaffold Rationale Modern drug discovery has increasingly shifted away from flat, sp2 -hybridized aromatic rings toward sp3 -rich three-dimensional scaffolds to improve clinical success rates. Azetidines—f...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scaffold Rationale

Modern drug discovery has increasingly shifted away from flat, sp2 -hybridized aromatic rings toward sp3 -rich three-dimensional scaffolds to improve clinical success rates. Azetidines—four-membered saturated N-heterocycles—provide an atom-efficient, rigid structural framework with highly defined vectors for presenting pendant functional groups 1. Despite their utility, azetidines have historically been underutilized due to synthetic intractability and ring strain [[2]]().

1,3-Dimethylazetidin-3-amine dihydrochloride (CAS 1788565-20-7) overcomes these limitations, serving as an exceptional building block for Central Nervous System (CNS) focused combinatorial libraries . The scaffold offers two distinct sites for diversification: the tertiary amine embedded within the ring and the primary amine at the 3-position. Furthermore, the geminal methyl group at the 3-position provides critical steric shielding, which significantly enhances the oxidative metabolic stability of the resulting library members—a crucial parameter for CNS-active agents 3.

Physicochemical Properties
PropertyValueSource
Chemical Name 1,3-Dimethylazetidin-3-amine dihydrochloride4
CAS Number 1788565-20-7[]()
Linear Formula C5H14N2Cl2 (C5H12N2 • 2HCl)
Molecular Weight 173.08 g/mol 5
Physical Form Powder
Storage Temperature Room Temperature (RT)

Combinatorial Library Design Workflow

The following workflow outlines the high-throughput parallel synthesis of an azetidine-based library, mapping the progression from the raw dihydrochloride salt to a validated, diversified hit library.

G Scaffold 1,3-Dimethylazetidin-3-amine 2HCl (Scaffold) FreeBase Free-Basing (PS-DIEA Resin) Scaffold->FreeBase Neutralization Split Split into Aliquots (96-well format) FreeBase->Split pH 8-9 Validation Amide Amide Coupling (R-COOH, HATU) Split->Amide RedAm Reductive Amination (R-CHO, STAB) Split->RedAm Urea Urea Formation (R-NCO) Split->Urea Purification High-Throughput Purification (SPE) Amide->Purification RedAm->Purification Urea->Purification QC QC Validation (UPLC-MS / NMR) Purification->QC Purity >85% Library CNS-Focused Lead-Like Library QC->Library Validated Hits

Workflow for parallel synthesis of azetidine-based combinatorial libraries.

Experimental Protocols (Self-Validating Systems)

To ensure high fidelity in combinatorial library generation, each protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the internal validation criteria are met.

Protocol A: Scaffold Free-Basing and Preparation

Because the scaffold is supplied as a stable dihydrochloride salt, complete neutralization is an absolute prerequisite before electrophilic derivatization.

  • Step 1: Suspend 1,3-dimethylazetidin-3-amine dihydrochloride (1.0 mmol) in 10 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Step 2: Add 2.5 equivalents of polymer-supported diisopropylethylamine (PS-DIEA). Agitate gently for 30 minutes.

    • Causality: Utilizing a resin-bound base prevents the accumulation of soluble hydrochloride salts (e.g., standard DIPEA·HCl) in the reaction well. Soluble salts severely complicate downstream high-throughput Solid Phase Extraction (SPE) purification.

  • Validation Check: Spot 1 μ L of the supernatant onto wet universal pH paper.

    • Pass: A pH of 8–9 confirms complete free-basing. Filter the resin and proceed to aliquoting.

    • Fail: If pH < 7, the dihydrochloride salt is not fully neutralized. Add an additional 0.5 eq of PS-DIEA, agitate for 15 minutes, and re-test.

Protocol B: Parallel Amide Coupling
  • Step 1: Dispense the free-based scaffold (0.1 mmol per well) into a 96-well synthesis block.

  • Step 2: Add diverse carboxylic acids (0.12 mmol) followed by HATU (0.12 mmol) and standard liquid DIPEA (0.24 mmol).

    • Causality: The primary amine at the 3-position is sterically hindered by the adjacent geminal methyl group. HATU is explicitly selected over standard carbodiimides (like EDC) because it generates a highly reactive HOAt ester intermediate, which is necessary to overcome this steric bulk and drive the reaction to quantitative conversion.

  • Step 3: Seal the block and agitate at room temperature for 12 hours.

  • Validation Check: Analyze a 5 μ L aliquot via UPLC-MS.

    • Pass: Disappearance of the scaffold peak ( m/z 101.1 [M+H]+ for the free base) and appearance of the target product mass.

    • Fail: If m/z 101.1 persists, the carboxylic acid may be too sterically hindered. Apply gentle heating (40°C) for an additional 4 hours.

Protocol C: Reductive Amination
  • Step 1: Mix the free-based scaffold (0.1 mmol) with diverse aldehydes (0.12 mmol) in 1,2-dichloroethane (DCE).

  • Step 2: Add sodium triacetoxyborohydride (STAB, 0.15 mmol) and a catalytic amount of glacial acetic acid (0.1 mmol).

    • Causality: STAB is a mild reducing agent that selectively reduces the transient iminium intermediate without reducing the unreacted aldehyde. Acetic acid catalyzes imine formation, which is critical here because the electron-rich nature of the azetidine amine requires acidic activation of the aldehyde carbonyl to proceed efficiently.

  • Step 3: Agitate for 16 hours at room temperature. Quench with saturated aqueous NaHCO3​ to safely destroy excess STAB.

  • Validation Check: Perform LC-MS analysis.

    • Pass: Observation of the secondary amine product mass.

    • Fail: Observation of primary alcohol (over-reduction of aldehyde). If this occurs, switch to a stepwise protocol: form the imine first with Ti(O−iPr)4​ before adding the reducing agent.

Expected Quantitative Outcomes

Based on historical profiling of azetidine-based scaffolds in CNS-focused lead-like libraries 3, the following metrics represent the baseline expectations for library generation using 1,3-dimethylazetidin-3-amine dihydrochloride.

Reaction ClassAverage Crude Purity (%)Average Isolated Yield (%)Major Byproduct Profile
Amide Coupling (Aliphatic Acids) > 90%82 - 88%Unreacted acid (easily removed via SPE)
Amide Coupling (Aromatic Acids) > 85%75 - 85%Trace HOAt ester hydrolysis products
Reductive Amination (Aldehydes) > 80%65 - 80%Trace over-alkylation (tertiary amine formation)
Urea Formation (Isocyanates) > 95%88 - 94%Symmetrical urea (from moisture contamination)

References

  • 4 NextSDS. "1,3-dimethylazetidin-3-amine dihydrochloride — Chemical Substance Information."

  • Sigma-Aldrich. "1,3-dimethylazetidin-3-amine dihydrochloride | 1788565-20-7 - MilliporeSigma."

  • 5 Sapphire Bioscience. "1,3-Dimethylazetidin-3-amine dihydrochloride - Sapphire Bioscience."

  • 3 Lowe, J., et al. (2012). "Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries." Journal of Organic Chemistry, 77(17), 7187-211. Broad Institute.

  • 1 Williams, B. A., et al. (2025). "A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction." Nature Catalysis, 8(9), 939-947.

  • 2 ResearchGate. "(PDF) A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction."

Sources

Method

Optimizing Drug-Like Properties via Azetidine Incorporation: A Strategic Application Note and Protocol Guide

Introduction: The Strategic Value of the Azetidine Scaffold Azetidines are four-membered, nitrogen-containing saturated heterocycles that have transitioned from synthetic curiosities to privileged scaffolds in modern med...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines are four-membered, nitrogen-containing saturated heterocycles that have transitioned from synthetic curiosities to privileged scaffolds in modern medicinal chemistry[1]. Characterized by significant ring strain (~25.4 kcal/mol) and an sp3 -rich geometry, azetidines sit structurally between the highly strained aziridines and the more flexible pyrrolidines[2][3].

From an application scientist's perspective, the decision to incorporate an azetidine moiety is rarely arbitrary; it is a targeted bioisosteric strategy designed to rescue a failing chemotype. FDA-approved drugs such as baricitinib, cobimetinib, and azelnidipine leverage this motif to enhance metabolic stability, receptor selectivity, and overall pharmacokinetic (PK) profiles[1][4].

Causality in Physicochemical Enhancements

When researchers replace a piperidine, pyrrolidine, or acyclic amine with an azetidine, several causal shifts are induced in the molecule's physicochemical profile:

  • Lipophilicity and hERG Liability: Basic, highly lipophilic amines are notorious for off-target binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to severe cardiotoxicity. Azetidine incorporation typically lowers the lipophilicity (LogP/LogD) and alters the basicity ( pKa​ ) of the nitrogen. This subtle electronic tuning reduces the lipophilic interactions required for hERG blockade while maintaining the necessary polar contacts for the primary target[5][6].

  • Metabolic Stability: The metabolic stability of a heterocyclic compound is heavily influenced by its susceptibility to Cytochrome P450 (CYP)-mediated oxidation (e.g., N-dealkylation). The high ring strain of the azetidine ring increases the bond dissociation energy of the adjacent C-H bonds, rendering the ring significantly more resistant to oxidative metabolism compared to less strained systems[2].

  • Conformational Rigidity: The restricted conformational space of the four-membered ring limits the entropic penalty upon target binding. This rigidity allows medicinal chemists to precisely vector functional groups into specific binding pockets, enhancing target affinity[3][4].

G A Identify Liability (e.g., High hERG, Poor PK) B Bioisosteric Replacement (Incorporate Azetidine) A->B C Physicochemical Shift (↓ LogP, ↑ sp3 fraction) B->C D Conformational Rigidity (Target Specificity) B->D E Improved Drug-Like Profile (↑ Stability, ↓ Toxicity) C->E D->E

Logical workflow of azetidine bioisosteric replacement to resolve drug liabilities.

Quantitative Profiling: Azetidine vs. Traditional Amines

To illustrate the impact of azetidine incorporation, Table 1 summarizes typical shifts in pharmacokinetic parameters when transitioning from flexible amines to an azetidine core.

Table 1: Comparative Pharmacokinetic Parameters of Amine Scaffolds

ParameterAcyclic AminePyrrolidine (5-membered)Azetidine (4-membered)Causality / Implication
Ring Strain 0 kcal/mol~6.0 kcal/mol~25.4 kcal/molHigh strain resists CYP-mediated N-dealkylation[2].
Lipophilicity (LogD) HighModerateLowReduced lipophilicity minimizes non-specific binding[5].
hERG Inhibition ( IC50​ ) Potent (< 1 µM)Moderate (~5 µM)Weak (> 30 µM)Altered pKa​ and lower LogP mitigate cardiotoxicity[6].
Intrinsic Clearance ( CLint​ ) HighModerateLowEnhanced metabolic stability extends half-life ( t1/2​ )[2][7].

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

Trustworthiness & Self-Validation: To empirically validate the improved metabolic stability of an azetidine derivative, an in vitro HLM assay is the gold standard[2]. This protocol is designed as a self-validating system: it strictly requires a minus-NADPH (-NADPH) control to differentiate true CYP450-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

Materials
  • Pooled Human Liver Microsomes (HLM) (stored at -80°C)

  • Test Compound (Azetidine derivative) and Reference Compounds (Verapamil for high clearance; Dextromethorphan for moderate clearance)[7]

  • NADPH regenerating system (or 1 mM NADPH)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • Cold Acetonitrile (MeCN) containing an Internal Standard (IS)

Step-by-Step Methodology
  • Preparation of Incubation Matrix: Dilute the pooled HLM in 0.1 M potassium phosphate buffer (pH 7.4) to achieve a final protein concentration of 0.5 mg/mL. Prepare the test compound to a final assay concentration of 1 µM (ensure final DMSO concentration is < 0.1% to prevent CYP inhibition)[2].

  • Pre-Incubation: Aliquot the HLM-compound mixture into a 96-well plate. Pre-incubate the plate at 37°C for 5–10 minutes to ensure thermal equilibrium[2].

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH solution (final concentration 1 mM). Crucial Step: For the self-validating control, add an equivalent volume of plain buffer instead of NADPH to the -NADPH wells.

  • Sampling and Termination: At designated time points (0, 5, 15, 30, and 45 minutes), remove a 50 µL aliquot from the reaction mixture and immediately quench it by adding 150 µL of cold MeCN containing the analytical Internal Standard[7]. The organic solvent precipitates the microsomal proteins, halting all enzymatic activity.

  • Sample Processing and Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the proteins. Transfer the supernatant to a clean plate for LC-MS/MS analysis[7].

  • Data Calculation: Plot the natural log of the remaining compound area ratio versus time. The slope of the linear regression yields the elimination rate constant ( k ). Calculate half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/protein concentration )[2].

HLM Step1 1. Preparation Pool HLM & Test Cpd Step2 2. Pre-Incubation 37°C for 5-10 mins Step1->Step2 Step3 3. Initiation Add NADPH (1 mM) Step2->Step3 Step4 4. Termination Quench with Cold MeCN Step3->Step4 Step5 5. Analysis LC-MS/MS & Calculate t½ Step4->Step5

Step-by-step workflow for the self-validating Human Liver Microsome (HLM) stability assay.

Case Study: Optimization of a Free Fatty Acid Receptor 2 (FFA2) Antagonist

The strategic value of the azetidine moiety is perfectly exemplified in the discovery of GLPG0974, a clinical candidate targeting FFA2 (GPR43)[8]. FFA2 is a G-protein coupled receptor for short-chain fatty acids, heavily involved in mediating inflammatory responses, particularly neutrophil migration[8].

The Challenge: Early hits possessed moderate potency but suffered from suboptimal ADME properties, including poor oral exposure and rapid clearance. The Azetidine Solution: Multiparametric optimization led to the incorporation of a chiral azetidine carboxamide core. The conformational rigidity of the azetidine ring locked the molecule into an optimal binding vector, while its unique electronics shielded the molecule from rapid hepatic clearance. The Result: The optimized azetidine derivative (GLPG0974) achieved nanomolar potency ( IC50​ = 9 nM), high selectivity over the homologous FFA3 receptor, and an excellent rat bioavailability of 47%[8]. This compound successfully advanced to clinical trials, proving the scaffold's ability to transition a project from hit to clinic.

FFA2 SCFA Short Chain Fatty Acids Receptor FFA2 (GPR43) Receptor SCFA->Receptor Activation Gq Gq/11 Pathway Receptor->Gq Gi Gi/o Pathway Receptor->Gi Inflammation Neutrophil Migration & Inflammation Gq->Inflammation Gi->Inflammation Antagonist Azetidine Antagonist (GLPG0974) Antagonist->Receptor Inhibition

FFA2 signaling pathway and intervention by azetidine-based antagonists like GLPG0974.

References

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed Central (NIH) URL: [Link]

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: ResearchGate URL: [Link]

  • Title: Oxetane-, Azetidine-, and Bicyclopentane-Bearing N-Heterocycles from Ynones Source: ACS Publications URL: [Link]

  • Title: Bioisosteres v2 - Recent Trends and Tactics Source: Baran Lab URL: [Link]

  • Title: Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist Source: Journal of Medicinal Chemistry (ACS) URL: [Link]

Sources

Application

Application Notes and Protocols: Design of Azetidine-Based Compounds for CNS Targets

Authored by: [Your Name/Team], Senior Application Scientist Introduction: The Azetidine Scaffold as a Privileged Element in CNS Drug Discovery The quest for novel therapeutics targeting the Central Nervous System (CNS) i...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: [Your Name/Team], Senior Application Scientist

Introduction: The Azetidine Scaffold as a Privileged Element in CNS Drug Discovery

The quest for novel therapeutics targeting the Central Nervous System (CNS) is fraught with challenges, paramount among them being the stringent requirements for crossing the blood-brain barrier (BBB). The physicochemical properties of a drug candidate—specifically its size, polarity, and lipophilicity—dictate its ability to penetrate the CNS. In this context, the azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged" scaffold in medicinal chemistry. Its unique conformational rigidity and non-planar geometry offer a distinct advantage over more traditional, linear, or larger cyclic systems.

The incorporation of an azetidine moiety can significantly improve key drug-like properties. It often leads to enhanced aqueous solubility, reduced lipophilicity (logP), and improved metabolic stability, all of which are critical for successful CNS drug design. Furthermore, the three-dimensional nature of the azetidine ring allows for precise vectoral projection of substituents into binding pockets, enabling fine-tuning of target affinity and selectivity. This guide provides a comprehensive overview of the rational design, synthesis, and evaluation of azetidine-based compounds for CNS targets, intended for researchers and drug development professionals.

Part 1: Rational Design Principles for CNS-Targeted Azetidines

The strategic incorporation of an azetidine ring is a key consideration in modern CNS drug design. It is often employed as a bioisosteric replacement for other functionalities or as a scaffold to optimize pharmacokinetic and pharmacodynamic properties.

Azetidine as a Bioisostere and Conformational Constraint

Azetidine can serve as a bioisostere for commonly used groups like gem-dimethyl, piperidine, or pyrrolidine rings. This substitution can impart conformational rigidity, locking key pharmacophoric elements in a bioactive conformation and thereby enhancing binding affinity. This rigidity also reduces the entropic penalty upon binding to the target protein.

Improving Physicochemical Properties for BBB Penetration

Successful CNS drugs typically occupy a specific physicochemical space. The "rule of five" is often too lenient for CNS agents; desirable properties include lower molecular weight (<450 Da), a topological polar surface area (TPSA) of less than 90 Ų, and a calculated logP between 1 and 3. The nitrogen atom in the azetidine ring acts as a hydrogen bond acceptor, which can increase solubility and TPSA. Judicious placement of the azetidine moiety can therefore help to balance lipophilicity and polarity, optimizing the compound's profile for BBB penetration.

Structure-Activity Relationship (SAR) and Vectorial Analysis

The non-planar, puckered nature of the azetidine ring allows for substituents to be placed in defined spatial vectors. This is particularly advantageous for exploring the topology of target binding sites. For example, substitution at the 3-position of the azetidine ring projects functionality away from the core of the molecule, which can be used to engage with specific sub-pockets of a receptor or enzyme.

Part 2: Synthetic Strategies for Functionalized Azetidines

The synthesis of substituted azetidines can be challenging due to ring strain. However, several robust methods have been developed. Below is a representative protocol for the synthesis of a 3-substituted azetidine derivative, a common building block in CNS drug discovery.

Protocol 1: Synthesis of N-Boc-3-iodoazetidine

This protocol describes the iodination of N-Boc-3-hydroxyazetidine, a key intermediate for further functionalization via cross-coupling reactions.

Materials:

  • N-Boc-3-hydroxyazetidine

  • Imidazole

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in DCM at 0 °C, add imidazole (1.5 eq) and triphenylphosphine (1.5 eq).

  • Stir the mixture for 10 minutes at 0 °C.

  • Add iodine (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-Boc-3-iodoazetidine.

Causality and Insights: This Appel-type reaction is a reliable method for converting the hydroxyl group to an iodide. The iodide is an excellent leaving group, making this intermediate a versatile precursor for introducing a wide range of functionalities at the 3-position through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki, Sonogashira).

Part 3: In Vitro and In Vivo Evaluation of Azetidine-Based CNS Compounds

A multi-tiered approach is essential for evaluating the potential of novel azetidine compounds as CNS drug candidates.

Tier 1: Primary In Vitro Assays
  • Target Binding Affinity: Radioligand binding assays or fluorescence-based assays to determine the compound's affinity (Ki or Kd) for the primary CNS target.

  • Functional Activity: Cell-based assays to determine whether the compound acts as an agonist, antagonist, or modulator of the target's function (e.g., cAMP assays for GPCRs, ion flux assays for ion channels).

Tier 2: ADME and CNS Penetration Assessment

A critical step is to assess the compound's drug-like properties and its ability to cross the BBB.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive BBB penetration.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter coated with a lipid mixture mimicking the BBB)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability)

  • UV-Vis plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution in PBS to the final desired concentration. This is the donor solution.

  • Add the donor solution to the donor wells of the PAMPA plate.

  • Add fresh PBS to the acceptor wells.

  • Incubate the plate at room temperature for a specified time (e.g., 4-18 hours).

  • After incubation, measure the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader.

  • Calculate the permeability coefficient (Pe) using the following equation:

    • Pe = - (V_A * V_D / ((V_A + V_D) * A * t)) * ln(1 - [C_A] / [C_eq])

    • Where V_A and V_D are the volumes of the acceptor and donor wells, A is the filter area, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

Data Presentation: Predicted BBB Permeability of Azetidine Analogs

Compound IDStructure ModificationlogPTPSA (Ų)PAMPA-BBB Pe (10⁻⁶ cm/s)Predicted CNS Penetration
AZ-0013-Phenyl2.812.515.2High
AZ-0023-(4-Pyridyl)1.925.88.5Moderate
AZ-0033-Carboxylic Acid0.550.3< 1.0Low

Workflow for CNS Compound Evaluation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Assessment a Primary Target Binding (Ki determination) b Functional Assay (e.g., cAMP, Ca2+ flux) a->b c ADME Profiling (Solubility, Stability) b->c d PAMPA-BBB Assay (Permeability Screen) c->d e Pharmacokinetic Study (Brain/Plasma Ratio) d->e Promising Candidates f Target Occupancy Study (e.g., PET imaging) e->f g Efficacy in Disease Model (Behavioral Tests) f->g G A Rational Design (In Silico Modeling) B Chemical Synthesis (Azetidine Scaffolds) A->B C In Vitro Screening (Binding, Function, PAMPA) B->C C->A SAR Feedback D In Vivo Studies (PK, Efficacy) C->D D->A In Vivo Data Feedback E Lead Optimization D->E

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1,3-Disubstituted Azetidine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges inherent in synthesizing highly strained four-membered nitrogen h...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges inherent in synthesizing highly strained four-membered nitrogen heterocycles. Azetidines possess a ring strain of approximately 26 kcal/mol, making their synthesis prone to competing side reactions such as elimination, polymerization, and ring-opening[1].

This guide bypasses generic advice to focus on the causality behind experimental failures, providing self-validating protocols and troubleshooting matrices for the two most robust synthetic pathways: the Epichlorohydrin-Amine Condensation (industrial standard) and the Bis-Triflate Alkylation (versatile one-pot method).

Mechanistic Overview & Synthetic Logic

The successful construction of a 1,3-disubstituted azetidine requires precise control over nucleophilic trajectories. In the epichlorohydrin route, regioselective epoxide opening must precede intramolecular cyclization[2]. In the bis-triflate route, the leaving group's activation energy must be tuned to favor SN​2 cyclization over E2 elimination[3].

AzetidineSynthesis Epi Epichlorohydrin + Benzhydrylamine Inter1 Amino Alcohol Intermediate (Regioselective Ring Opening) Epi->Inter1 Cyc1 Thermal Cyclization (Intramolecular Substitution) Inter1->Cyc1 Prod1 1-Benzhydrylazetidin-3-ol (1,3-Disubstituted) Cyc1->Prod1 Diol 2-Substituted 1,3-Propanediol Triflate Bis-Triflate Activation (Tf2O, DIPEA, -78°C) Diol->Triflate Amine Primary Amine Addition (One-Pot S_N2) Triflate->Amine Prod2 1,3-Disubstituted Azetidine (Hillier Method) Amine->Prod2

Fig 1: Mechanistic pathways for 1,3-disubstituted azetidine synthesis via epichlorohydrin and diols.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate In-Process Controls (IPCs) that act as a self-validating system. Do not proceed to subsequent steps unless the IPC criteria are met.

Protocol A: Industrial Synthesis of 1-Benzhydrylazetidin-3-ol

This convergent strategy relies on the reaction of benzhydrylamine with epichlorohydrin[2][4].

  • Reaction Setup: Purge a dry reaction flask with nitrogen. Charge the flask with Isopropanol (IPA) (5 volumes) and benzhydrylamine (1.0 equivalent)[4].

  • Controlled Addition: Cool the mixture to 20 °C. Add epichlorohydrin (1.2 equivalents) dropwise over 1 hour. Critical Causality: The exothermic nature of epoxide opening can lead to thermal runaway and polymerization; maintaining the temperature strictly <30 °C prevents the formation of uncyclized oligomers[4].

  • Intermediate Formation: Agitate the mixture at 30 °C for 30 hours.

    • Self-Validation (IPC 1): Sample the reaction for HPLC analysis. Proceed only when unreacted benzhydrylamine is <1.0 area %[4].

  • Cyclization: Heat the reaction mixture to reflux (or utilize a microreactor at 230 °C under pressure for industrial scale) to drive the intramolecular cyclization[2].

  • Isolation: Cool to room temperature, precipitate the product as a hydrochloride salt using ethereal HCl, and isolate via filtration[2].

Protocol B: One-Pot Preparation via Bis-Triflate Alkylation

Developed by Hillier and Chen, this method is ideal for generating diverse 1,3-disubstituted libraries[3].

  • Activation: Dissolve the 2-substituted-1,3-propanediol (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous dichloromethane (DCM). Cool to -78 °C[3].

  • Triflation: Add trifluoromethanesulfonic anhydride ( Tf2​O ) (2.1 eq) dropwise. Stir for 30 minutes at -78 °C.

    • Self-Validation (IPC 1): TLC (Hexane/EtOAc) should indicate complete consumption of the diol. The bis-triflate is highly reactive and should not be isolated.

  • Amination & Cyclization: Add the primary amine (1.2 eq) directly to the cold mixture[3]. Remove the cooling bath and allow the reaction to warm to room temperature over 4-12 hours.

  • Quench & Extract: Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , and purify via flash chromatography[3].

Troubleshooting Guides & FAQs

Q: During the epichlorohydrin route, my LCMS shows a high percentage of a "bis-impurity" (dimerization). What causes this and how do I suppress it? A: The "bis-impurity" (e.g., di(3-chloro-2-hydroxypropyl)benzhydrylamine) forms when the secondary amine intermediate reacts with a second molecule of epichlorohydrin before intramolecular cyclization can occur[4]. Because epoxide opening is intermolecular and cyclization is intramolecular, concentration and stoichiometry govern the outcome. Fix: You cannot entirely eliminate this pathway, but you can suppress it by using a slight excess of the primary amine (or strictly controlling the epichlorohydrin addition rate) and ensuring high dilution during the initial phase[4].

Q: I am using the Hillier one-pot bis-triflate method, but I am isolating elimination byproducts instead of my desired azetidine. Why? A: This is a classic kinetic competition between SN​2 (cyclization) and E2 (elimination). If your 2-substituted-1,3-propanediol has bulky substituents, or if your primary amine is sterically hindered (e.g., tert-butylamine), the nucleophile cannot easily access the σ∗ orbital of the C-O bond[3]. Consequently, the amine acts as a base, abstracting a proton and eliminating the triflate[3]. Fix: Switch to a less sterically hindered amine. If the bulky amine is mandatory, consider swapping the highly reactive triflate leaving group for a less reactive tosylate ( TsCl/Et3​N ), which reduces the basicity-driven E2 pathway and allows the SN​2 reaction more time to proceed, albeit requiring elevated temperatures[3].

Q: My azetidine ring is opening during the final deprotection step (hydrogenolysis of the benzhydryl group). How do I prevent this? A: Azetidines are highly strained. When subjected to standard Pd/C hydrogenolysis in the presence of strong acids (often used to protonate the amine and prevent catalyst poisoning), the protonated azetidine becomes highly susceptible to C-N bond cleavage via hydrogenolysis[2]. Fix: Perform the deprotection under strictly neutral conditions, or use exactly 1.0 equivalent of a weak acid (like acetic acid) rather than excess HCl. Alternatively, use Pearlman's catalyst ( Pd(OH)2​/C ) which often requires milder conditions for N-debenzylation.

Quantitative Data Comparison

The following table summarizes the operational metrics of the two primary synthetic methodologies to aid in route selection.

MetricEpichlorohydrin + Primary AmineBis-Triflate Alkylation (One-Pot)
Typical Yield Range 60% – 80%70% – 92%
Total Reaction Time 40 – 72 hours4 – 12 hours
Temperature Profile <30 °C (Addition) 100-230 °C (Cyc)-78 °C (Activation) 25 °C (Cyc)
Primary Side Reaction Over-alkylation (Bis-impurity)[4] E2 Elimination[3]
Best Application Large-scale, industrial 3-OH derivatives[2]Library synthesis, diverse 2-substituents[3]
Stereochemical Control Poor (Racemic without chiral resolution)Excellent (Retains diol stereochemistry)[3]
References
  • Novel Syntheses of Azetidines and Azetidinones Chemical Reviews (ACS Publications)[Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities Organic Process Research & Development (ACS Publications)[Link]

  • A One-Pot Preparation of 1,3-Disubstituted Azetidines The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-Methylation of 3-Aminoazetidines

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to address the unique synthetic challenges associated with 3-aminoazetidines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to address the unique synthetic challenges associated with 3-aminoazetidines. Due to their inherent ring strain (~26 kcal/mol) and the presence of two competing basic nitrogen centers, N-methylation often triggers cascading side reactions such as ring cleavage, over-methylation, and polymerization.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure structural integrity during your functionalization workflows.

I. Diagnostic FAQs: Understanding and Preventing Side Reactions

Q1: Why does my azetidine ring undergo cleavage when I use methyl iodide (MeI) for N-methylation? Root Cause & Causality: Methyl iodide is a highly reactive, unhindered electrophile that does not stop at tertiary amine formation; it readily drives the reaction forward to form a quaternary azetidinium salt[1]. The introduction of a permanent positive charge on the ring nitrogen drastically increases the electrophilicity of the adjacent α -carbons. Driven by the thermodynamic relief of the 4-membered ring strain, any available nucleophile in the matrix—even the displaced iodide counterion—will attack the α -carbon. This triggers an irreversible nucleophilic ring opening, yielding acyclic 3-halo-1-aminopropane derivatives rather than your target compound[2]. Solution: Avoid direct alkylation with alkyl halides. Transition to reductive amination methodologies.

Q2: How can I selectively methylate the exocyclic 3-amino group without methylating the azetidine ring nitrogen? Root Cause & Causality: The secondary nitrogen embedded within the azetidine ring is typically more nucleophilic than the primary exocyclic amine due to structural constraints and lone-pair availability. If both are unprotected, non-selective methylation is inevitable. Solution: Orthogonal protecting group strategies are mandatory. You must mask the ring nitrogen (e.g., using a tert-butyloxycarbonyl [Boc] or carboxybenzyl [Cbz] group) prior to methylating the 3-amino position[3]. Once the 3-amino group is successfully methylated, the Boc group can be cleaved using controlled acidic conditions (e.g., Trifluoroacetic acid in DCM) that are mild enough to prevent the rupture of the strained azetidine ring[4].

Q3: I attempted an Eschweiler-Clarke methylation, but my yield is low and I observe polymeric byproducts. What went wrong? Root Cause & Causality: The classic Eschweiler-Clarke reaction utilizes an excess of formaldehyde and formic acid, often requiring elevated temperatures[5]. Azetidines are highly sensitive to both thermal stress and acidic environments. The protonation of the azetidine nitrogen creates an azetidinium intermediate. Under thermal conditions, this intermediate is highly susceptible to cationic ring-opening polymerization, leading to the oligomeric mixtures you are observing[6]. Solution: Abandon thermal acidic conditions. Use a mild hydride donor like sodium triacetoxyborohydride ( NaBH(OAc)3​ ) at room temperature to facilitate the reduction of the intermediate imine without triggering cationic polymerization[7].

Q4: What is the risk of using transition metal catalysts (e.g., Pd/C) for reductive amination with 3-aminoazetidines? Root Cause & Causality: While catalytic hydrogenation is a standard method for reductive amination, the strained 4-membered azetidine ring is highly susceptible to hydrogenolytic ring opening under prolonged exposure to Palladium on Carbon (Pd/C) and H2​ gas, which will yield acyclic amines[2]. Solution: Rely strictly on mild borohydride reagents ( NaBH(OAc)3​ or NaCNBH3​ ) which preserve the heterocyclic architecture.

II. Mechanistic Visualization of Side Reactions

The following diagram illustrates the divergent pathways of 3-aminoazetidine functionalization, highlighting how reagent selection dictates either successful methylation or catastrophic ring failure.

Mechanistic pathways: Controlled N-methylation vs. strain-induced ring opening side reactions.

III. Quantitative Data: Methylation Method Comparison

To optimize your synthetic route, consult the table below, which summarizes the empirical risks associated with standard N-methylation techniques when applied to azetidine scaffolds.

Methylation MethodologyReagents UsedRisk of Ring OpeningRisk of PolymerizationTypical Yield (Target)Recommendation
Direct Alkylation CH3​I , K2​CO3​ , DMFCritical (via Quaternization)Low< 20%Not Recommended . Leads to acyclic diamines.
Eschweiler-Clarke CH2​O , HCOOH , HeatModerateHigh (Cationic)30 - 50%Use with Caution . Requires strict temperature control.
Catalytic Hydrogenation CH2​O , H2​ , Pd/CHigh (Hydrogenolytic)LowVariableNot Recommended . High risk of hydrogenolysis.
Mild Reductive Amination CH2​O , NaBH(OAc)3​ , DCMLow Low > 85%Highly Recommended . Preserves ring strain.

IV. Validated Experimental Protocol: Controlled Reductive Amination

To prevent the side reactions detailed above, utilize the following self-validating protocol for the selective N-methylation of a protected 3-aminoazetidine (e.g., 1-Boc-3-aminoazetidine).

Causality-Driven Methodology:

  • Preparation: Dissolve 1.0 equivalent of 1-Boc-3-aminoazetidine in anhydrous Dichloromethane (DCM) at 0∘C under an inert argon atmosphere. Rationale: DCM provides excellent solubility without acting as a nucleophile, while 0∘C suppresses exothermic side reactions.

  • Imine Formation: Add 1.2 equivalents of aqueous formaldehyde (37% w/w). Stir for 30 minutes.

    • Self-Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using a ninhydrin stain. Do not proceed until the primary amine spot completely disappears, confirming quantitative conversion to the intermediate imine/hemiaminal.

  • Controlled Reduction: Portion-wise, add 1.5 equivalents of Sodium triacetoxyborohydride ( NaBH(OAc)3​ ). Rationale: NaBH(OAc)3​ is a mild, sterically hindered hydride donor. It selectively reduces the protonated iminium ion without over-reducing unreacted formaldehyde or attacking the azetidine core.

  • Reaction Maturation: Allow the mixture to slowly warm to room temperature ( 20∘C ) and stir for 4 hours.

  • Quenching (Critical): Quench the reaction by slowly adding saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) until gas evolution ceases. Rationale: This step is vital. It neutralizes the acetic acid byproduct (preventing acid-catalyzed polymerization) and safely decomposes any unreacted hydride.

  • Isolation: Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure N-methylated product[7].

V. References

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. National Institutes of Health (NIH).[Link]

  • Facile ring cleavage of basic azetidines. ResearchGate.[Link]

  • WO2024091541A1 - Compounds and compositions as gpr52 modulators. Google Patents.

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. ResearchGate.[Link]

  • Organocatalytic Reduction of Imines with Trichlorosilane. Charles University (CUNI).[Link]

  • The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate.[Link]

  • US10961241B2 - Chemical compounds. Google Patents.

Sources

Troubleshooting

Optimization of reaction conditions for azetidine ring formation

Welcome to the Azetidine Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic hurdles of constructing highly strained four-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azetidine Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and kinetic hurdles of constructing highly strained four-membered nitrogen heterocycles.

The inherent ring strain of azetidines (~26 kcal/mol) makes their synthesis prone to competitive side reactions such as elimination, dimerization, and ring-opening[1]. This guide deconstructs the causality behind these failures and provides field-proven, self-validating protocols to optimize your reaction conditions.

PART 1: Core Synthetic Pathways & Mechanistic Logic

To troubleshoot effectively, we must first map the strategic approaches to the azetidine core. The choice of pathway dictates the specific optimization parameters required.

AzetidinePathways A 1,3-Amino Alcohols & Halides R1 4-exo-tet Cyclization A->R1 B 1-Azabicyclobutanes (ABBs) R2 Nucleophilic Strain Release B->R2 C Beta-Lactams (Azetidin-2-ones) R3 Hydride Reduction C->R3 D Aminoketones R4 Norrish-Yang Photocyclization D->R4 AZ Azetidine Core R1->AZ R2->AZ R3->AZ R4->AZ

Fig 1. Divergent synthetic pathways for azetidine core formation.

PART 2: Troubleshooting Guides & Self-Validating Protocols

Module A: Intramolecular Nucleophilic Substitution (4-exo-tet Cyclization)

Cyclization of a preformed chain by nucleophilic displacement of a leaving group is the most common method to produce azetidines[2].

Q: My cyclization of 1,3-amino alcohols is yielding mostly elimination products (olefins) and dimers instead of the azetidine. How do I fix this? A: The activation energy required to form a strained 4-membered ring is exceptionally high. If the leaving group is too labile or the concentration is too high, intermolecular E2 elimination or SN​2 dimerization will outcompete the intramolecular 4-exo-tet cyclization[2].

  • Causality-Driven Solution: Switch your leaving group from a halide to a mesylate (OMs) or tosylate (OTs), which offer better kinetics for intramolecular attack. Strictly enforce pseudo-first-order kinetics by running the reaction at high dilution (≤ 0.05 M)[3].

Self-Validating Protocol: Optimized Mesylation & Cyclization Validation Checkpoint: This protocol isolates the activation step from the cyclization step to prevent premature intermolecular reactions.

  • Activation: Dissolve the 1,3-amino alcohol (1.0 equiv) in anhydrous CH2​Cl2​ (0.2 M). Cool to 0 °C under N2​ .

  • Mesylation: Add Et3​N (2.5 equiv) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 equiv). Stir for 30 mins at 0 °C.

    • In-Process Check: Monitor by TLC. Do not allow the reaction to warm to room temperature, as this triggers premature, uncontrolled cyclization and dimerization.

  • Dilution & Cyclization: Once the starting material is consumed, dilute the mixture with anhydrous CH3​CN to a final concentration of 0.02 M.

  • Heating: Add K2​CO3​ (3.0 equiv) and heat to reflux (80 °C) for 12-24 hours.

  • Workup: Filter the inorganic salts, concentrate under reduced pressure, and purify via flash chromatography.

Module B: Strain-Release Functionalization of 1-Azabicyclobutanes (ABBs)

ABBs are highly strained, bicyclic precursors that can be opened by nucleophiles to generate functionalized azetidines[4].

Q: When adding basic nucleophiles (amines, alcohols) to my ABB, I observe rapid dimerization and degradation rather than the desired C-3 functionalized azetidine. What is going wrong? A: ABBs are highly sensitive to acidic conditions, which can trigger dimerization if the conjugate base of the acid is nucleophilic (e.g., acetate from AcOH incorporating at the C-3 position). However, basic nucleophiles alone are often not reactive enough to open the ABB without activation[4].

  • Causality-Driven Solution: You must use a strong acid with a strictly non-nucleophilic conjugate base to protonate and activate the ABB. Trifluoromethanesulfonic acid (TfOH) is the optimal choice. It activates the ABB for attack by the basic nucleophile without competing for the C-3 position[4].

Self-Validating Protocol: Stereospecific Nucleophilic Opening of ABBs

  • Preparation: Dissolve the nucleophile (amine or alcohol, 2.0 equiv) in anhydrous Toluene (0.1 M) and cool to -78 °C.

  • Activation: Slowly add TfOH (0.95 equiv) dropwise. Wait 10 minutes.

    • In-Process Check: Using slightly substoichiometric TfOH (0.95 eq) ensures no free acid remains to degrade the ABB precursor.

  • Addition: Add the enantiopure ABB (1.0 equiv) dropwise.

  • Strain Release: Gradually warm the reaction to room temperature and stir for 4 hours.

  • Quench: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, and purify.

Module C: Photochemical Norrish-Yang Cyclization

The Aza-Paternò-Büchi and Norrish-Yang reactions utilize UV/visible light to excite aminoketones, forming azetidinols via a diradical intermediate[5].

NorrishYang S1 Aminoketone (Ground State) S2 Excited Diradical Intermediate S1->S2 hν (UV/Vis) P_A Pathway A: Ring Closure S2->P_A Desired P_B Pathway B: Norrish Type II Cleavage S2->P_B Competing Prod1 Azetidinol (Target) P_A->Prod1 Prod2 Fragmentation Products P_B->Prod2

Fig 2. Mechanistic divergence in aminoketone photolysis highlighting competitive cleavage.

Q: My photochemical synthesis of 3-hydroxyazetidines suffers from terrible yields due to Norrish-Type-II cleavage. How can I favor ring closure? A: The diradical intermediate faces a kinetic bifurcation: it can either undergo bond formation to yield the azetidinol (Pathway A) or undergo C-C bond cleavage (Pathway B)[2]. Batch reactors often cause over-irradiation, which exacerbates secondary photochemical cleavage.

  • Causality-Driven Solution: Transition from batch to continuous flow photochemistry. Flow systems provide uniform photon flux, allowing for precise control over residence times (often reducing reaction times from hours to minutes), which traps the kinetic azetidinol product before it can fragment[5].

PART 3: Quantitative Condition Matrix

Use the following table to benchmark your current reaction parameters against field-optimized standards.

Synthetic StrategyOptimal PrecursorKey Reagents / CatalystsOptimal ConcentrationTemp / TimeTypical YieldPrimary Failure Mode
4-exo-tet Cyclization 1,3-Amino mesylates K2​CO3​ , CH3​CN ≤ 0.05 M80 °C, 12h60–85%Dimerization (if >0.1 M)
ABB Strain Release 1-AzabicyclobutanesTfOH (for basic Nuc)0.1 M-78 °C to RT75–95%Acid-catalyzed dimerization
Epoxy Amine Aminolysis cis-3,4-epoxy amines La(OTf)3​ (5-15 mol%)0.2 MReflux, 8h70–90%Poor regioselectivity
Photocyclization AminoketonesFlow Reactor, hν0.05 MRT, 5-15 min50–70%Norrish-Type-II Cleavage

PART 4: Frequently Asked Questions (FAQs)

Q: I am trying to reduce a beta-lactam (azetidin-2-one) to an azetidine using LiAlH4​ , but I am getting acyclic amine side products. Why? A: LiAlH4​ is a highly basic, nucleophilic hydride source. In strained beta-lactams, the basicity can induce nucleophilic attack at the carbonyl followed by C-N bond cleavage (ring-opening) rather than simple reduction[2]. Solution: Switch to Alane ( AlH3​ ) or Borane ( B2​H6​ ). These are electrophilic reducing agents that coordinate to the carbonyl oxygen first, facilitating C-O bond cleavage while preserving the fragile C-N bond of the azetidine ring.

Q: During the reductive cyclization of imines using NaBH4​ , I am observing the formation of cyclopropanes instead of azetidines. What is the mechanism behind this? A: If your substrate contains highly acidic alpha-protons and you are running the reaction in the presence of an external base, the base can deprotonate the carbon adjacent to the halogen/leaving group. This generates a carbanion that attacks the imine carbon, forming a 3-membered cyclopropane ring[2]. Solution: Perform the NaBH4​ reduction under strictly neutral conditions or mild heating without any additional base. The secondary nitrogen generated post-reduction is sufficiently nucleophilic to drive the azetidine cyclization on its own.

PART 5: References

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. Available at:[Link]

  • Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews (ACS Publications). Available at:[Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. Available at:[Link]

  • Azetidine ring formation via the Yang reaction (Photochemical Flow Synthesis of 3-Hydroxyazetidines). ResearchGate. Available at:[Link]

Sources

Optimization

Overcoming low yields in the synthesis of 1,3-diaminoazetidines

Welcome to the Technical Support Center for the synthesis of 1,3-diaminoazetidines. As highly strained, sp³-rich nitrogen heterocycles, azetidines are increasingly prized in drug development as metabolically stable biois...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1,3-diaminoazetidines. As highly strained, sp³-rich nitrogen heterocycles, azetidines are increasingly prized in drug development as metabolically stable bioisosteres for morpholines, piperazines, and classical benzene rings. However, their synthesis is notoriously plagued by low yields, polymerization, and ring-opening side reactions.

This guide is designed for researchers and process chemists to troubleshoot common synthetic bottlenecks, transition away from outdated epichlorohydrin routes, and implement modern Strain-Release Amination (SRA) protocols.

Mechanistic Workflow: Classic vs. Modern Synthesis

To understand why yields fail, we must look at the thermodynamic drivers of the reaction. The diagram below illustrates the fundamental shift from substitution-based chemistry to strain-release chemistry.

G cluster_classic Classic Route (Low Yield) cluster_modern Modern Strain-Release Amination (High Yield) Epi Epichlorohydrin + Primary Amines Poly Polymerization & Ring Opening Epi->Poly Competing SN2 Reactions DBP 2,3-Dibromopropylamine Hydrobromide ABB 1-Azabicyclo[1.1.0]butane (ABB) In Situ DBP->ABB Organolithium Base Product 1,3-Diaminoazetidine Derivative ABB->Product Strain Release Ring Opening Turbo Turbo Amide (R2NMgCl·LiCl) Turbo->Product Nucleophilic Attack (C3)

Comparison of classic epichlorohydrin routes vs. modern strain-release amination via ABB.

Troubleshooting Guide & FAQs

Q1: I am using the classic epichlorohydrin and amine route, but my yields are consistently below 15% with a heavy, intractable tar forming in the flask. How do I fix this?

Causality & Solution: The classic route relies on sequential Sₙ2 displacements. The high ring strain of the resulting 4-membered azetidine makes it highly susceptible to nucleophilic attack by the unreacted starting amines, leading to cascading ring-opening polymerization. Action: Abandon the epichlorohydrin route. Switch to the Strain-Release Amination (SRA) strategy using 1-azabicyclo[1.1.0]butane (ABB)[1]. ABB contains an incredibly high-energy, "spring-loaded" central C–N bond. The relief of this strain provides a massive thermodynamic driving force that outcompetes polymerization, allowing for clean, directed functionalization at the C3 position[2].

Q2: I switched to the ABB intermediate, but the nucleophilic addition of my secondary amine is stalling, resulting in poor conversion. What is the cause?

Causality & Solution: While ABB is spring-loaded, standard aliphatic and aromatic amines often lack the requisite nucleophilicity to spontaneously cleave the C3–N bond at room temperature. Heating the reaction simply degrades the ABB. Action: You must activate the amine. The most robust method is converting your amine into a "Turbo Amide" (R₂NMgCl·LiCl)[3]. The addition of the Grignard reagent deprotonates the amine, while the lithium chloride breaks up the magnesium amide aggregates in solution. This creates a highly nucleophilic monomeric species that rapidly attacks the C3 position of ABB, driving the strain-release ring opening to completion[4]. Alternatively, if your substrate is sensitive to Grignard reagents, Lewis acid catalysis using Mg(OTf)₂ or Cu(OTf)₂ can be employed to activate the ABB directly[5].

Q3: My ABB intermediate seems to decompose during isolation and purification before I can even add my amine. How can I improve its stability?

Causality & Solution: Unsubstituted 1-azabicyclo[1.1.0]butane is highly volatile and inherently unstable; it will rapidly polymerize if concentrated or exposed to trace acids or moisture. Action: Do not isolate ABB. It must be generated in situ and immediately trapped. Start with the stable, bench-ready precursor 2,3-dibromopropylamine hydrobromide. Treat it with an organolithium base (like MeLi or PhLi) at low temperatures to trigger the double-cyclization to ABB, and then immediately introduce your Turbo Amide to the same flask[6].

Quantitative Data: Yield Optimization

The table below summarizes the expected outcomes when transitioning from classic substitution to modern strain-release methodologies.

Synthesis MethodKey IntermediateReagents / CatalystsTypical YieldPrimary Limitation
Classic Substitution EpichlorohydrinPrimary Amines, Heat5 - 15%Extensive polymerization; severe ring-opening
Uncatalyzed SRA 1-Azabicyclo[1.1.0]butaneAmines (neat), Heat20 - 40%Low conversion; requires massive amine excess
Lewis Acid SRA 1-Azabicyclo[1.1.0]butaneAmines, Mg(OTf)₂ or Cu(OTf)₂50 - 75%Moisture sensitive; variable substrate scope
Turbo Amide SRA 1-Azabicyclo[1.1.0]butaneAmine + iPrMgCl·LiCl70 - 95%Requires strictly anhydrous conditions

Step-by-Step Methodology: Self-Validating Turbo Amide SRA

To ensure reproducibility, follow this self-validating protocol for the in situ generation of ABB and subsequent strain-release amination.

Prerequisites: All glassware must be flame-dried. Solvents (THF/Ether) must be rigorously anhydrous.

  • Step 1: Preparation of the Turbo Amide

    • Dissolve your target amine (1.5 equiv) in anhydrous THF (0.2 M) under an argon atmosphere at 0 °C.

    • Dropwise, add iPrMgCl·LiCl (1.3 M in THF, 1.4 equiv).

    • Self-Validation Check: You should observe mild gas evolution (propane gas). Stir for 30 minutes at room temperature until gas evolution ceases, confirming the quantitative formation of the magnesium amide.

  • Step 2: In Situ Generation of ABB

    • In a separate, flame-dried flask, suspend 2,3-dibromopropylamine hydrobromide (1.0 equiv) in anhydrous Et₂O (0.1 M) at -78 °C.

    • Slowly add MeLi (1.6 M in Et₂O, 3.0 equiv) dropwise.

    • Self-Validation Check: The suspension will gradually turn into a clear/pale yellow solution as the hydrobromide salt is neutralized and the double-cyclization occurs. Stir for 1 hour at -78 °C.

  • Step 3: Strain-Release Amination

    • Using a cannula, transfer the Turbo Amide solution (from Step 1) into the ABB solution (from Step 2) at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

    • Self-Validation Check: Pull a 0.1 mL aliquot, quench with saturated NH₄Cl, and analyze via LCMS. The mass of the free 1,3-diaminoazetidine intermediate should be the dominant peak.

  • Step 4: Electrophilic Trapping & Isolation

    • Because free azetidines can be difficult to isolate due to high polarity, add an electrophile directly to the reaction flask (e.g., Boc₂O or TsCl, 2.0 equiv) and stir for an additional 4 hours.

    • Quench the reaction with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

References

  • Strain Release Amination Source: Science / NIH PMC URL:[Link]

  • Direct Alkylation of 1-Azabicyclo[1.1.0]butanes Source: Organic Letters (ACS Publications) URL:[Link]

  • Reaction of 1-Azabicyclo[1.1.0]butane with Activated Amides Source: Heterocycles / Semantic Scholar URL:[Link]

Sources

Troubleshooting

Removal of impurities from 1,3-Dimethylazetidin-3-amine dihydrochloride

Advanced Troubleshooting & Purification Guide for Drug Development Professionals Welcome to the technical support center for the purification and handling of 1,3-Dimethylazetidin-3-amine dihydrochloride (CAS: 1788565-20-...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting & Purification Guide for Drug Development Professionals

Welcome to the technical support center for the purification and handling of 1,3-Dimethylazetidin-3-amine dihydrochloride (CAS: 1788565-20-7)[1]. As a highly polar, structurally strained C5H14N2Cl2 building block[2], this compound presents unique challenges during synthesis and isolation.

This guide is designed by senior application scientists to provide you with mechanistic insights, validated protocols, and self-validating workflows to ensure the highest purity of your azetidine derivatives.

Mechanistic Origins of Impurities

The four-membered azetidine ring possesses significant angle strain (~26 kcal/mol). Consequently, the synthesis and subsequent salt formation of 1,3-dimethylazetidin-3-amine are highly susceptible to side reactions. Impurities are typically introduced during the deprotection of bulky precursors (e.g., benzhydryl groups) or via acid-catalyzed degradation during dihydrochloride salt formation[3].

Workflow SM 1-Benzhydrylazetidin-3-one (Starting Material) Rxn1 Amination & Methylation SM->Rxn1 Int 1-Benzhydryl-3-methylazetidin-3-amine Rxn1->Int Rxn2 Hydrogenolysis (Pd/C, H2) Int->Rxn2 FreeBase 1,3-Dimethylazetidin-3-amine (Free Base) Rxn2->FreeBase Imp1 Unreacted Precursor (Lipophilic Impurity) Rxn2->Imp1 Incomplete Rxn Imp2 Residual Palladium (Heavy Metal Impurity) Rxn2->Imp2 Catalyst Leaching Rxn3 Anhydrous HCl Addition FreeBase->Rxn3 Final 1,3-Dimethylazetidin-3-amine Dihydrochloride Rxn3->Final Imp3 Acyclic Diamines (Ring-Opened Impurity) Rxn3->Imp3 Excess Acid/Heat

Synthetic workflow of 1,3-Dimethylazetidin-3-amine and common impurity generation pathways.

Quantitative Impurity Profiling

Before initiating purification, it is critical to identify the exact nature of the contamination.

Table 1: Common Impurities & Mechanistic Causes

Impurity ClassSpecific ExampleMechanistic CauseRecommended Clearance
Organic Precursors 1-Benzhydryl-3-methylazetidin-3-amineIncomplete catalytic hydrogenolysis during deprotection[3].Non-aqueous free-basing & Silica Chromatography[4].
Ring-Opened Degradants Acyclic diamines (e.g., substituted propanediamines)Nucleophilic attack or excessive thermal/acidic stress during HCl salt formation[3].Recrystallization from Methanol/Diethyl Ether.
Heavy Metals Palladium (Pd)Catalyst leaching during the Pd/C debenzylation step[3].Thiol-functionalized scavenger resins.
Moisture / Solvents Water, Ethanol, TolueneThe dihydrochloride salt is extremely hygroscopic[2].Azeotropic distillation with Toluene[5].

Table 2: Recommended HPLC-UV Parameters for Azetidine Profiling Note: Azetidines lack strong chromophores; low-wavelength UV or ELSD/CAD detection is required unless a benzhydryl group is present.

ParameterSpecificationRationale
Column Polar-embedded C18 or HILIC (e.g., SeQuant ZIC-HILIC)Retains the highly polar diamine system.
Mobile Phase A 0.1% TFA in H₂OTFA acts as an ion-pairing agent for the diamines[6].
Mobile Phase B 0.1% TFA in AcetonitrileEnsures sharp peak shapes for basic amines.
Detection UV at 210 nm / CADRequired for the fully deprotected aliphatic azetidine.
Troubleshooting & FAQs

Q1: My final dihydrochloride salt contains significant acyclic diamine impurities. How do I prevent this? Causality: The azetidine ring is a thermodynamic sink for strain energy. When exposed to strong aqueous acids or elevated temperatures during salt formation, the protonated azetidine undergoes rapid nucleophilic ring-opening. Solution: Never use aqueous HCl. Form the salt by dissolving the free base in a dry, aprotic solvent (like diethyl ether or dichloromethane) and introducing anhydrous HCl gas or HCl in dioxane at 0–5 °C[3].

Q2: The HPLC shows a persistent lipophilic impurity, likely the 1-benzhydryl precursor. Recrystallization isn't working. Why? Causality: The protected precursor and the deprotected product have vastly different pKa values and polarities, yet they often co-crystallize due to hydrophobic packing in the crystal lattice. Solution: You must break the lattice. Convert the salt back to the free base, perform a chromatographic separation[4], and re-salt the pure fractions. (See Protocol A).

Q3: My product is a sticky, brown gum instead of a free-flowing powder. What happened? Causality: 1,3-Dimethylazetidin-3-amine dihydrochloride is highly hygroscopic. Even brief exposure to ambient humidity or residual reaction solvents (like ethanol) will cause the crystal lattice to collapse into a solvated gum[2]. Solution: Perform an azeotropic drying step. Suspend the gum in toluene and use a Dean-Stark trap to azeotrope off the water/methanol[5].

DecisionTree Crude Crude Salt Dec Identify Impurity Crude->Dec Org Organic Precursors Dec->Org Met Palladium (Pd) Dec->Met Sol Moisture / Gum Dec->Sol Act1 Free-Base Extraction & Re-salting Org->Act1 Act2 Thiol-Scavenger Resin Treatment Met->Act2 Act3 Azeotropic Drying (Toluene/Dean-Stark) Sol->Act3 Pure Pure Dihydrochloride Act1->Pure Act2->Pure Act3->Pure

Decision tree for selecting purification strategies based on impurity profiles.

Validated Purification Protocols
Protocol A: Non-Aqueous Free-Basing & Organic Impurity Clearance

Use this protocol to remove unreacted precursors. Standard aqueous/organic extractions fail here because the deprotected 1,3-dimethylazetidin-3-amine free base is extremely water-soluble.

  • Suspension: Suspend the crude dihydrochloride salt in anhydrous methanol (10 mL/g).

  • Ion-Exchange: Add a basic ion-exchange resin (e.g., Amberlyst A26 OH⁻ form) to the suspension and stir gently for 2 hours at room temperature.

    • Mechanistic Rationale: The resin deprotonates the salt without introducing water, keeping the highly polar free diamine safely in the methanol phase.

  • Filtration: Filter off the resin and wash with anhydrous methanol.

  • Validation Checkpoint: Test a drop of the filtrate with an ethanolic AgNO₃ solution. The absence of a white AgCl precipitate confirms complete removal of chloride ions.

  • Chromatography: Concentrate the filtrate and purify via silica gel chromatography using a highly polar eluent (e.g., 0:1 to 1:9 MeOH/DCM with 1% Et₃N)[4].

Protocol B: Controlled Salt Formation & Recrystallization

Use this protocol to convert the purified free base back into a pristine, crystalline dihydrochloride salt.

  • Solvent Exchange: Dissolve the purified free base in anhydrous dichloromethane (DCM) or diethyl ether.

  • Thermal Control: Cool the flask to 0–5 °C using an ice bath.

  • Acidification: Slowly bubble anhydrous HCl gas into the solution, or dropwise add 2.2 equivalents of HCl in dioxane[3].

    • Mechanistic Rationale: Strict thermal control dissipates the exothermic heat of protonation, preventing thermal ring-opening of the azetidine core.

  • Isolation: Filter the precipitated white solid immediately under a positive pressure of inert gas (Nitrogen/Argon) to prevent moisture absorption.

  • Validation Checkpoint: Dry the wet cake in a vacuum oven at <45 °C for 12 hours[3]. A successful protocol yields a stark white, free-flowing powder. If the product is sticky, residual moisture is present; proceed immediately to azeotropic drying[5].

References
  • ACS Publications. "Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities". Organic Process Research & Development.[Link]

  • ACS Publications. "A Single-Step Synthesis of Azetidine-3-amines". The Journal of Organic Chemistry.[Link]

  • Google Patents.
  • The Royal Society of Chemistry. "Design and synthesis of selective, small molecule inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1)". MedChemComm.[Link]

Sources

Optimization

Preventing decomposition of azetidine compounds during workup

Welcome to the Azetidine Troubleshooting Center. Azetidines are four-membered nitrogen-containing heterocycles increasingly utilized in medicinal chemistry and drug development due to their ability to provide conformatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azetidine Troubleshooting Center. Azetidines are four-membered nitrogen-containing heterocycles increasingly utilized in medicinal chemistry and drug development due to their ability to provide conformational constraint, lower molecular weight, and improve pharmacokinetic properties[1]. However, their inherent physical properties make them notoriously difficult to handle during standard laboratory workups.

This guide provides a mechanistic understanding of azetidine decomposition and field-validated protocols to ensure the structural integrity of your compounds during extraction, concentration, and purification.

Core Concepts: The Causality of Azetidine Decomposition

To prevent decomposition, one must understand the underlying physical chemistry of the azetidine ring. The fundamental cause of instability is the combination of high ring strain and the basicity of the nitrogen atom .

The ring strain of an azetidine is approximately 25.4 kcal/mol[2], which is nearly as high as that of an aziridine. Despite this strain, the nitrogen atom retains a basicity (pKa ~11.29) very similar to that of an unstrained pyrrolidine[3]. When exposed to acidic conditions—such as standard silica gel or acidic aqueous washes—the nitrogen is rapidly protonated. This protonation draws electron density away from the adjacent C2 and C4 carbons, making them highly electrophilic. Subsequent nucleophilic attack by water, halide ions, or intramolecular pendant groups leads to irreversible σ -C–N bond cleavage and ring opening[4][5].

AzetidineDecomposition A Azetidine Core (Ring Strain ~25.4 kcal/mol) B Protonated Azetidinium Ion (pH < 4) A->B Acidic Workup / Silica Gel C Highly Electrophilic C2 / C4 Carbons B->C Charge Distribution D Nucleophilic Attack (H2O, Cl-, Pendant Amides) C->D Nucleophile Entry E Irreversible Ring Opening (Decomposition) D->E σ-C-N Bond Cleavage

Mechanism of acid-mediated azetidine ring opening and decomposition.

Troubleshooting FAQs

Q: I lost my entire product yield after running a standard silica gel column. What happened?

A: Standard silica gel is inherently acidic (pH ~4.5–5.5). When an unprotected (free amine) azetidine is loaded onto the column, the acidic silanol groups protonate the azetidine nitrogen. This triggers the formation of an azafulvenium-like intermediate or facilitates direct nucleophilic ring-opening, leading to complete degradation or irreversible binding to the silica matrix[5]. Solution: You must neutralize the silica gel by pre-treating the column with 1–5% triethylamine (TEA)[6] or use basic alumina instead. Alternatively, protect the nitrogen (e.g., with a Boc or Cbz group) prior to chromatography to eliminate its basicity.

Q: My product decomposed during the aqueous acid-base extraction. How can I safely extract it?

A: Acid-base extractions typically utilize 1M HCl to partition the amine into the aqueous layer. However, azetidines are highly labile at low pH. As demonstrated in Table 1 , the half-life ( T1/2​ ) of aryl azetidines drops to mere minutes at pH < 3[4]. The low pH drives rapid nucleophilic attack by chloride ions or water. Solution: Avoid strong acids entirely. If an acidic wash is strictly necessary to remove an impurity, use a mild acid (e.g., 10% citric acid) and limit exposure to < 2 minutes at 0°C. Preferably, perform extractions at neutral to slightly basic pH (pH 7–8) using saturated NaHCO3​ .

Q: I concentrated my azetidine under vacuum at 50°C, and NMR shows a complex mixture. Is it thermally unstable?

A: Yes. While azetidines are generally more stable than aziridines, the combination of heat and trace impurities (such as trace acid from chlorinated solvents or ambient moisture) drastically accelerates ring-opening degradation pathways[7]. Solution: Maintain the rotary evaporator water bath temperature below 30°C. Co-evaporate with a non-nucleophilic solvent (like toluene) to azeotropically remove trace water, and store the neat product at -20°C under an inert atmosphere.

Quantitative Data: pH Sensitivity

The rate of azetidine decomposition is heavily dependent on the pH of the environment and the electronic nature of the N-substituent. The table below illustrates the dramatic effect of acidic workup conditions on azetidine stability.

Table 1: Effect of pH on the Aqueous Stability of N-Aryl Azetidines

CompoundpH LevelHalf-life ( T1/2​ )Experimental Observation
N-(4-methoxyphenyl)azetidine1.80.5 hoursRapid ring-opening decomposition
N-(4-methoxyphenyl)azetidine2.71.2 hoursModerate degradation
N-(4-methoxyphenyl)azetidine7.0Stable<5% degradation observed at 24 h
N-(4-cyanophenyl)azetidine1.8< 10 minutesHighly unstable; immediate degradation

(Data adapted from kinetic stability studies on intramolecular ring-opening decomposition[4])

Validated Methodologies

To ensure a self-validating and safe workflow, strictly adhere to the following protocols when handling unprotected azetidines.

Protocol A: Amine-Modified Silica Gel Chromatography

Purpose: To prevent acid-catalyzed ring opening during normal-phase purification.

  • Solvent Preparation: Prepare the desired mobile phase (e.g., Hexanes/Ethyl Acetate) and add 1% to 5% (v/v) Triethylamine (TEA)[6].

  • Column Packing: Slurry pack the silica gel using the TEA-modified solvent system.

  • Column Neutralization: Flush the packed column with a minimum of 3 column volumes (CV) of the TEA-modified solvent to fully neutralize the acidic silanol sites on the silica gel.

  • Sample Loading: Dissolve the crude azetidine in a minimum volume of the TEA-modified solvent and carefully load it onto the column.

  • Elution: Elute the product using the modified solvent system. Monitor fractions via TLC (ensure TLC plates are also pre-treated with TEA to prevent streaking/degradation on the plate).

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure at a water bath temperature of 30°C.

Protocol B: Mild Aqueous Workup for Free Azetidines

Purpose: To remove water-soluble impurities without exposing the azetidine to low pH.

  • Quenching: Quench the crude reaction mixture by slowly transferring it into a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3​ ) at 0°C (ice bath). Verify that the final pH is between 7.5 and 8.5.

  • Extraction: Extract the aqueous layer with a non-nucleophilic organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Washing: Wash the combined organic layers with brine (pH ~7). Critical Step: Do not use acidic washes (e.g., HCl or NH4​Cl ).

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ). Avoid Magnesium Sulfate ( MgSO4​ ), as it can be slightly acidic and promote localized degradation.

  • Filtration and Evaporation: Filter off the drying agent and concentrate the filtrate in vacuo at 30°C.

Workup Decision Tree

Use the following logical workflow to determine the safest workup and purification strategy for your specific azetidine intermediate.

WorkupWorkflow Start Crude Azetidine Reaction Mixture Q1 Is the N-atom protected? (e.g., Boc, Cbz) Start->Q1 Yes Standard Workup Safe (Keep Temp < 40°C) Q1->Yes Yes No Free Amine / Basic Azetidine Q1->No No Q2 Aqueous Extraction Required? No->Q2 ExtYes Quench with NaHCO3 (pH > 7) Avoid HCl washes Q2->ExtYes Yes ExtNo Direct Concentration (Temp < 30°C) Q2->ExtNo No Q3 Chromatography Type? ExtYes->Q3 ExtNo->Q3 Silica Add 1-5% TEA to Eluent or Use Basic Alumina Q3->Silica Normal Phase

Decision tree for the safe workup and purification of azetidine compounds.

References

  • Bai, G., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, National Institutes of Health (PMC). URL:[Link]

  • Bai, G., et al. "Intramolecular Ring-opening Decomposition of Aryl Azetidines (Supporting Information / Silica Gel Protocols)." DOI / ACS Publications. URL:[Link]

  • "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." RSC Publishing. URL:[Link]

  • "Azetidines in medicinal chemistry: emerging applications and approved drugs." PubMed. URL: [Link]

  • Bott, T. M., & West, F. G. "PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES." Heterocycles, CLOCKSS. URL:[Link]

  • "Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications." Organic Chemistry Frontiers, RSC Publishing. URL:[Link]

  • "Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway." ResearchGate. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Azetidine Salt Solution Stability

Azetidines are highly valuable four-membered nitrogenous heterocycles utilized extensively in modern drug discovery to improve ligand efficiency and pharmacokinetic profiles. However, their inherent structural geometry i...

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Author: BenchChem Technical Support Team. Date: March 2026

Azetidines are highly valuable four-membered nitrogenous heterocycles utilized extensively in modern drug discovery to improve ligand efficiency and pharmacokinetic profiles. However, their inherent structural geometry introduces significant ring strain (approximately 25.4 kcal/mol), making them highly susceptible to degradation in solution[1].

As a Senior Application Scientist, I frequently consult with research teams experiencing unexplained loss of compound, poor assay reproducibility, or the sudden appearance of impurities. This guide is designed to move beyond basic handling instructions by explaining the causality behind azetidine instability, providing self-validating experimental protocols, and offering field-proven troubleshooting strategies.

Core Mechanistic Insight: The Causality of Degradation

To stop azetidine degradation, you must first understand the molecular triggers. The primary failure mode for azetidines in solution is ring-opening decomposition .

This process is rarely spontaneous under ambient, neutral conditions; rather, it is catalyzed by two synergistic factors:

  • Electrophilic Activation: Exposure to acidic conditions (pH < pKa of the azetidine nitrogen) or Lewis acids leads to protonation/coordination of the ring nitrogen. This drastically lowers the activation barrier for cleavage by increasing the electrophilicity of the adjacent carbon atoms[1][2].

  • Nucleophilic Attack: Once activated, the strained ring is highly vulnerable to nucleophilic attack. The nucleophile can be intermolecular (e.g., water or methanol in protic solvents, or halide ions) or intramolecular (e.g., a pendant amide group attacking the ring)[3].

AzetidineDegradation A Azetidine Salt in Solution (Ring Strain: ~25.4 kcal/mol) B Acidic Conditions (pH < pKa) or Lewis Acids A->B Sub-optimal pH C Protic / Nucleophilic Solvents (e.g., H2O, MeOH) A->C Solvolysis Risk G Neutral/Basic Buffer (pH ~7) Aprotic Solvents A->G Optimal Conditions D Protonation of Ring Nitrogen (Increased Electrophilicity) B->D E Nucleophilic Attack (Inter- or Intramolecular) C->E D->E Lowers Activation Barrier F Ring-Opening Degradation (e.g., 3-halo-1-aminopropanes) E->F H Stable Solution Formulation G->H

Logical workflow of azetidine degradation pathways and optimal stabilization conditions.

Frequently Asked Questions (FAQs)

Q1: Why do my azetidine salts degrade so rapidly in acidic aqueous solutions? A1: The stability of the ring is inversely proportional to the degree of nitrogen protonation. In acidic media, the nitrogen atom is protonated, which polarizes the carbon-nitrogen bonds and exacerbates the existing 25.4 kcal/mol ring strain. This protonated intermediate is highly electrophilic and will rapidly undergo ring-opening via nucleophilic attack by solvent molecules or counterions (e.g., forming 3-halo-1-aminopropanes if chloride is present)[2].

Q2: How does the choice of N-substituent affect solution stability? A2: The N-substituent dictates the basicity (pKa) of the azetidine nitrogen, which is the master variable for acid-catalyzed degradation. For example, N-phenyl azetidines have a relatively high pKa (approx. 4.3) and degrade rapidly at low pH. Conversely, N-pyridyl azetidines allow for lone pair delocalization into the pyridine ring, drastically lowering the azetidine nitrogen's pKa (calculated as low as -1.1). Because the nitrogen resists protonation, N-pyridyl azetidines remain exceptionally stable even at pH 1.8[3].

Q3: What are the recommended storage conditions for azetidine hydrochloride solutions? A3: To suppress kinetic degradation pathways, store solutions at low temperatures (2–8 °C for short term, -20 °C to -80 °C for long term) and protect them from light. If aqueous media must be used, formulate the solution in a neutral buffer (pH ~7) to prevent acid-catalyzed ring opening. Whenever possible, utilize aprotic solvents (e.g., Acetonitrile, DMF, DMSO) to eliminate solvolysis risks[2].

Quantitative Stability Data

To illustrate the critical relationship between N-substitution, pKa, and pH-dependent stability, the following table summarizes the degradation half-lives of various aryl-azetidines in aqueous buffers[3].

Compound (N-Substituent)Azetidine N pKaHalf-Life (T₁/₂) at pH 1.8Half-Life (T₁/₂) at pH 2.7Half-Life (T₁/₂) at pH 7.0
N-(4-cyanophenyl) ~2.9 (calc)< 10 minN/AN/A
N-(4-methoxyphenyl) N/A0.5 h1.2 hStable (>24 h)
N-phenyl 4.3 (measured)Rapid degradationN/AN/A
N-(2-pyridyl) -1.1 (calc)Stable (>24 h)N/AStable (>24 h)

Data Interpretation: Compounds with higher azetidine pKa values protonate readily at low pH, leading to half-lives measured in minutes. Designing analogs with electron-withdrawing or conjugated substituents (like 2-pyridyl) is a proven strategy to rescue chemical stability.

Troubleshooting Guide: Identifying and Resolving Degradation

Issue 1: Appearance of New Peaks in LC-MS / Loss of Parent Mass
  • Symptoms: Gradual decrease in the peak area of the parent azetidine over time; appearance of +18 Da (hydrolysis) or +36 Da (HCl adduct) masses.

  • Root Cause: Acid-catalyzed ring-opening or solvolysis. If your mobile phase contains 0.1% Formic Acid or TFA, the compound may be degrading during the chromatographic run or while sitting in the autosampler[2].

  • Resolution:

    • Switch autosampler solvent to an aprotic organic (e.g., 100% ACN).

    • If degradation occurs on-column, transition to a high-pH LC-MS method (e.g., using 10 mM Ammonium Bicarbonate buffer at pH 9.0) to keep the azetidine deprotonated during the run.

Issue 2: Poor Yields During Amide Coupling with Azetidine Salts
  • Symptoms: High levels of 3-chloropropylamine impurities or polymeric byproducts when reacting azetidine hydrochloride with acid chlorides[4].

  • Root Cause: Adding an acid chloride directly to an unbuffered azetidine hydrochloride suspension generates localized high acidity and chloride ion concentrations, perfectly setting the stage for nucleophilic ring cleavage.

  • Resolution: Implement a biphasic basic system (see Protocol 2 below) to ensure the azetidine is free-based and the generated HCl is immediately neutralized[4].

Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. The following methodologies are designed to establish exact stability boundaries and safely manipulate these strained rings.

Protocol 1: Forced Degradation and Stability Profiling Workflow

Use this protocol to establish the exact pH and solvent boundaries for a novel azetidine compound before advancing it to biological assays.

  • Step 1: Stock Preparation. Dissolve the azetidine salt in an anhydrous, aprotic solvent (e.g., LC-MS grade Acetonitrile) to a concentration of 10 mM. Causality: Aprotic solvents prevent premature solvolysis before the time-course assay begins.

  • Step 2: Buffer Matrix Formulation. Prepare aqueous buffers at pH 1.8, 3.0, 5.0, 7.0, and 9.0 using non-nucleophilic buffer salts (e.g., phosphate or acetate).

  • Step 3: Incubation. Spike the 10 mM stock into the respective buffers to achieve a 100 µM final concentration. Incubate at strictly controlled temperatures (e.g., 25 °C).

  • Step 4: Time-Course Sampling & Quenching. Extract 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours. Critical: Immediately quench acidic samples by neutralizing with an equal volume of cold weak base (e.g., dilute K₂CO₃) to halt acid-catalyzed ring opening prior to injection.

  • Step 5: Analysis. Analyze via LC-MS. Plot the natural log of the remaining parent peak area versus time to determine the degradation rate constant (k) and half-life (T₁/₂).

Protocol 2: Safe Free-Basing of Azetidine Hydrochloride Salts

Azetidine hydrochloride salts are stable for bulk storage but must be free-based for synthetic coupling. Improper free-basing leads to rapid degradation[4].

  • Step 1: Solvent Suspension. Suspend the azetidine hydrochloride salt in a biphasic mixture of Toluene and Water (1:1 v/v) and cool the reactor to 0–5 °C. Causality: Low temperatures mitigate the kinetic energy required to overcome the ring-opening activation barrier.

  • Step 2: Mild Base Addition. Slowly add a 12 wt% aqueous solution of Potassium Carbonate (K₂CO₃) while maintaining the internal temperature below 20 °C. Causality: Utilizing a mild carbonate base instead of strong hydroxides (like NaOH) prevents hydroxide-driven nucleophilic ring cleavage[4].

  • Step 3: Phase Separation. Stir the biphasic mixture for 30 minutes, then halt agitation and separate the phases. Extract the aqueous layer once more with fresh Toluene to maximize recovery.

  • Step 4: Immediate Utilization. Use the toluene solution of the free azetidine directly in the subsequent reaction (e.g., acylation). Self-Validating Check: Do not concentrate the toluene layer to dryness; the neat free base is highly volatile and prone to exothermic polymerization.

References

  • "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution BenchChem
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines ACS Medicinal Chemistry Letters
  • How to prevent the ring-opening of azetidines during subsequent reactions BenchChem
  • Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine Organic Process Research & Development (ACS)

Sources

Optimization

Technical Support Center: Optimizing the N-alkylation of Sterically Hindered Azetidines

Welcome to the Technical Support Center for the N-alkylation of sterically hindered azetidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the N-alkylation of sterically hindered azetidines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this challenging yet crucial transformation. The inherent ring strain and steric bulk of these four-membered heterocycles often lead to sluggish reactions and competing side pathways.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve your synthetic goals efficiently and with high yields.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues you may encounter during the N-alkylation of sterically hindered azetidines in a practical question-and-answer format.

Issue 1: My reaction is slow or shows no conversion to the desired product.

Low reactivity is the most common challenge, stemming from the reduced nucleophilicity of the sterically encumbered nitrogen atom.

Possible Causes & Recommended Solutions:

  • Insufficiently Reactive Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl > F. If you are using an alkyl chloride or bromide with a hindered azetidine, consider switching to the corresponding alkyl iodide. The weaker C-I bond and better leaving group ability of iodide can significantly accelerate the reaction. For a more potent option, consider using an alkyl triflate (R-OTf), which is an exceptionally reactive electrophile.

  • Inadequate Base Strength: A common pitfall is the use of a base that is too weak to effectively deprotonate the azetidinium salt formed in situ or to neutralize the generated acid (HX), which can protonate the starting azetidine and shut down the reaction.

    • Inorganic Bases: While potassium carbonate (K₂CO₃) is a common choice, it may not be strong enough or sufficiently soluble in many organic solvents.[3] Cesium carbonate (Cs₂CO₃) is a more effective alternative due to its higher solubility and the "cesium effect," which promotes faster alkylation.

    • Stronger Bases: For particularly challenging substrates, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in anhydrous aprotic solvents (THF, DMF) can be used to fully deprotonate the azetidine prior to adding the alkylating agent.

  • Poor Solvent Choice: The solvent plays a critical role in an SN2 reaction.

    • Polar Aprotic Solvents are Key: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are excellent choices as they can solvate the cation of the base while leaving the nucleophile (the azetidine) relatively "bare" and more reactive.

    • Avoid Protic Solvents: Protic solvents like ethanol or water can hydrogen-bond with the azetidine's nitrogen, creating a bulky solvent shell that further hinders its approach to the electrophile.

  • Elevated Temperatures: Increasing the reaction temperature is a straightforward way to increase the reaction rate. Many N-alkylations of hindered systems require heating, sometimes to temperatures as high as 80-160°C, which can be effectively achieved using a microwave reactor.[3]

Issue 2: I'm observing significant side-product formation, particularly elimination.

Elimination (E2) is a major competing pathway, especially with secondary or tertiary alkyl halides or when using strong, bulky bases.[1][4]

Possible Causes & Recommended Solutions:

  • Strong/Bulky Base: Strong, sterically hindered bases like potassium tert-butoxide can preferentially act as a base rather than a nucleophile, leading to the elimination of HX from the alkyl halide.

    • Switch to a Weaker, Non-nucleophilic Base: If elimination is a major issue, consider using a milder inorganic base like K₂CO₃ or Cs₂CO₃, or a non-nucleophilic organic base like diisopropylethylamine (DIPEA).

  • High Reaction Temperature: While heat can increase the rate of the desired SN2 reaction, it often accelerates the competing E2 pathway to a greater extent.

    • Optimize Temperature: Try running the reaction at the lowest temperature that still provides a reasonable reaction rate. It's a trade-off between reaction time and selectivity.

  • Structure of the Alkylating Agent: Alkyl halides that can form stable alkenes are more prone to elimination.

    • Consider Alternative Electrophiles: If possible, redesign your synthesis to use an alkylating agent less prone to elimination, such as a primary alkyl halide.

Issue 3: I'm getting overalkylation, forming a quaternary azetidinium salt.

While less common with sterically hindered azetidines, overalkylation can occur, especially with highly reactive alkylating agents like methyl iodide or benzyl bromide.[5]

Possible Causes & Recommended Solutions:

  • Stoichiometry: Using a large excess of the alkylating agent drives the reaction towards the quaternary salt.

    • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the azetidine relative to the alkylating agent to ensure the electrophile is the limiting reagent.

  • Slow Addition: Adding the alkylating agent all at once creates a high local concentration, favoring a second alkylation.

    • Use a Syringe Pump: For highly reactive systems, add the alkylating agent slowly over several hours using a syringe pump. This maintains a low concentration of the electrophile, minimizing the chance of overalkylation.[6]

Issue 4: My work-up is difficult, and I'm struggling to purify my product.

Polar N-alkylated azetidines can be challenging to isolate and purify due to their solubility in both organic and aqueous phases.[7]

Possible Causes & Recommended Solutions:

  • Emulsion Formation During Extraction: The amphiphilic nature of some azetidine products can lead to emulsions during aqueous work-up.

    • Break Emulsions: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. Filtering the mixture through a pad of Celite can also be effective.

  • Product is too Polar for Normal-Phase Chromatography: The basic nitrogen of the azetidine can cause streaking or irreversible binding to silica gel.[7]

    • Deactivate Silica: Pre-treat your silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites.

    • Switch Stationary Phase: Consider using a less acidic stationary phase like alumina.

    • Reverse-Phase Chromatography: For very polar compounds, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient is often the most effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is a good general starting point for the N-alkylation of a new, sterically hindered azetidine?

A robust starting point is to use 1.0 equivalent of the azetidine, 1.2 equivalents of the alkyl bromide or iodide, and 1.5 equivalents of potassium carbonate in anhydrous acetonitrile (MeCN) or DMF. Stir the mixture at 60-80 °C and monitor the reaction by TLC or LC-MS.[6][8]

Q2: How do I choose the right base for my reaction?

The choice of base is a balance between reactivity and side reactions.

Base Strength Common Solvents Pros Cons
K₂CO₃ ModerateMeCN, DMFInexpensive, easy to handleCan be slow, poor solubility
Cs₂CO₃ StrongerMeCN, DMF, THFMore reactive than K₂CO₃More expensive
DIPEA ModerateDCM, MeCNNon-nucleophilic, solubleCan be difficult to remove
NaH Very StrongTHF, DMFEnsures complete deprotonationMoisture sensitive, requires inert atmosphere
KOtBu Very StrongTHF, t-BuOHHighly reactiveCan promote elimination

Q3: Can I use microwave heating to speed up my reaction?

Yes, microwave heating is an excellent technique for accelerating sluggish N-alkylation reactions.[3] It allows for rapid and uniform heating to high temperatures, often dramatically reducing reaction times from hours or days to minutes. Start with a temperature screen (e.g., 100°C, 120°C, 150°C) for a fixed time (e.g., 10-20 minutes) to find the optimal conditions.

Q4: How can I be sure my starting materials are pure and dry?

The success of these reactions, especially when using strong bases like NaH, depends on anhydrous conditions.

  • Azetidine: If it's a salt (e.g., hydrochloride), it must be neutralized and extracted into an organic solvent, dried over Na₂SO₄ or MgSO₄, and the solvent removed in vacuo.

  • Solvents: Use anhydrous solvents, either from a commercial supplier (e.g., AcroSeal™ or Sure/Seal™ bottles) or by purifying them using a solvent purification system.[9]

  • Alkylating Agent: Ensure it is free from acidic impurities by passing it through a small plug of basic alumina if necessary.

Visualizing the Process

Troubleshooting Workflow

This diagram outlines a logical decision-making process for troubleshooting common issues in the N-alkylation of hindered azetidines.

TroubleshootingWorkflow start Start: N-Alkylation Reaction check_conversion Low or No Conversion? start->check_conversion side_products Significant Side Products? check_conversion->side_products No increase_temp Increase Temperature (Conventional or Microwave) check_conversion->increase_temp Yes purification_issue Purification Difficulty? side_products->purification_issue No lower_temp Lower Reaction Temperature side_products->lower_temp Yes success Successful Alkylation purification_issue->success No modify_workup Modify Work-up (Brine wash, Celite filtration) purification_issue->modify_workup Yes stronger_base Use Stronger Base (e.g., Cs₂CO₃, NaH) increase_temp->stronger_base more_reactive_electrophile Use More Reactive Electrophile (R-I, R-OTf) stronger_base->more_reactive_electrophile change_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) more_reactive_electrophile->change_solvent change_solvent->start milder_base Use Milder/Non-nucleophilic Base (K₂CO₃, DIPEA) lower_temp->milder_base control_stoichiometry Adjust Stoichiometry (Slow Addition of Electrophile) milder_base->control_stoichiometry control_stoichiometry->start modify_chromatography Modify Chromatography (Base-washed silica, Alumina, RP-HPLC) modify_workup->modify_chromatography modify_chromatography->success

Caption: A decision tree for troubleshooting N-alkylation reactions.

Factors Influencing the SN2 Reaction

This diagram illustrates the key factors that must be balanced to favor the desired SN2 pathway over competing side reactions.

SN2_Factors cluster_factors SN2_Node { Desired S N 2 Pathway | N-Alkylation} Factors Key Reaction Parameters Azetidine Azetidine Nucleophile Steric Hindrance Electrophile Electrophile Base Base Strength Concentration Steric Bulk Solvent Solvent Polarity Aprotic vs. Protic Temperature Temperature Rate vs. Selectivity Azetidine->SN2_Node Electrophile->SN2_Node E2_Node { Competing E2 Pathway | Elimination} Electrophile->E2_Node Base->E2_Node Solvent->SN2_Node Temperature->E2_Node

Caption: Key factors influencing the SN2 vs. E2 pathways.

Validated Experimental Protocol

General Procedure for N-Alkylation of a Hindered Azetidine

Safety Note: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials:

  • Sterically hindered azetidine (1.0 equiv)

  • Alkyl halide (e.g., R-Br, R-I) (1.2 equiv)

  • Anhydrous potassium carbonate (K₂CO₃), powder (1.5 equiv)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the sterically hindered azetidine (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to a concentration of approximately 0.1-0.5 M.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Addition of Alkylating Agent: Add the alkyl halide (1.2 equiv) to the stirred suspension at room temperature.

  • Heating: Heat the reaction mixture to 80 °C under an inert atmosphere.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting azetidine is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KBr/KI) and wash the solid with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude residue in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Purify the crude product by flash column chromatography on silica gel. If the product is highly polar, use a solvent system containing a small percentage of triethylamine (0.5-1%) to prevent streaking. For example, a gradient of 0-10% methanol in dichloromethane containing 0.5% triethylamine.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the N-alkylated azetidine.

References

  • A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. (n.d.). National Institutes of Health. Retrieved March 21, 2026, from [Link]

  • De Kimpe, N., & Tehrani, K. A. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 2856-2907. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Datsenko, O. P., et al. (2025). A Unified Synthetic Approach to 2-Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. ChemRxiv. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Bernhardt, P. V., et al. (2009). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions, (3), 443-454. [Link]

  • Azetidine: Chemical Reactivity. (2020, November 24). YouTube. [Link]

  • Substituent and Solvent Effect Studies of N-Alkenylnitrone 4π-Electrocyclizations. (2026, January 29). ResearchGate. [Link]

  • N-substituted azetidines and other aspects of azetidine chemistry. (n.d.). R Discovery. Retrieved March 21, 2026, from [Link]

  • A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. (n.d.). Scilit. Retrieved March 21, 2026, from [Link]

  • Urban, M., & Mykhailiuk, P. K. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Chemical Society Reviews, 50(7), 4439-4456. [Link]

  • Tayama, E., et al. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances, 11(42), 26085-26092. [Link]

  • Difficulties with N-Alkylations using alkyl bromides. (2021, March 17). Reddit. [Link]

  • Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518-1520. [Link]

  • Methods for the synthesis of azetidines. (n.d.). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Avoiding Over-alkylation. (2026, March 7). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

Sources

Troubleshooting

Technical Support Center: Characterization of Byproducts in Azetidine Synthesis

Welcome to the Technical Support Center for Azetidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing the strained four-membe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azetidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing the strained four-membered azetidine ring. Due to its inherent ring strain, the synthesis of azetidines is often accompanied by the formation of various byproducts, which can complicate purification and reduce yields.[1][2] This document provides in-depth, field-proven insights into identifying, characterizing, and mitigating these unwanted side reactions through a series of troubleshooting guides and frequently asked questions.

Section 1: Intramolecular Cyclization of γ-Functionalized Amines

The most common and foundational route to the azetidine core involves the intramolecular nucleophilic displacement of a leaving group by a nitrogen atom.[3][4] This method, while versatile, is frequently plagued by a direct competition between the desired substitution (cyclization) and elimination pathways.[1][5]

Frequently Asked Questions & Troubleshooting

Question 1: My reaction is low-yielding, and the crude NMR shows a complex mixture of products. What are the likely byproducts?

Answer: In the intramolecular cyclization of precursors like γ-haloamines or γ-amino sulfonates, two primary byproduct classes are expected:

  • Elimination Products: The base used to deprotonate the amine can also promote E2 elimination, especially with hindered substrates or strong, non-nucleophilic bases. This results in the formation of homoallylamines.[5]

  • Intermolecular Reaction Products: If the reaction concentration is too high, the amine of one molecule can react with the electrophilic carbon of another, leading to the formation of dimers or polymers.

Table 1: Common Byproducts in Intramolecular Cyclization

Byproduct TypeFormation MechanismKey Analytical Signatures
HomoallylamineE2 Elimination¹H NMR: Appearance of vinylic protons (δ 4.5-6.0 ppm). GC-MS: Same mass as the desired azetidine (isomer).
Dimer/PolymerIntermolecular Sₙ2LC-MS/HRMS: Masses corresponding to multiples of the starting material molecular weight. ¹H NMR: Broad signals, complex spectrum.

Question 2: How can I minimize the formation of the homoallylamine elimination byproduct?

Answer: Mitigating elimination requires optimizing the balance between promoting nucleophilic attack and suppressing the E2 pathway.

  • Choice of Base: Use a base that is sufficiently strong to deprotonate the amine but has low basicity to minimize elimination. For N-sulfonyl protected precursors, a weaker base like K₂CO₃ can be effective. For unprotected amines, a non-hindered base is preferable.

  • Leaving Group: A better leaving group (e.g., triflate, tosylate) can accelerate the Sₙ2 reaction, potentially outcompeting elimination. However, extremely good leaving groups can sometimes favor elimination. Experimentation is key.

  • Temperature: Lowering the reaction temperature generally favors the substitution pathway over elimination.

Question 3: I suspect dimerization is occurring. What experimental adjustments should I make?

Answer: Dimerization is a concentration-dependent intermolecular process. The most effective solution is to conduct the reaction under high-dilution conditions. This can be achieved by:

  • Reducing the overall molar concentration of the substrate.

  • Employing a syringe pump for the slow addition of the substrate and/or base to the reaction vessel over several hours. This maintains a very low instantaneous concentration of the reactive species, favoring the intramolecular cyclization.

Troubleshooting Workflow: Intramolecular Cyclization

This workflow provides a systematic approach to diagnosing and solving common issues in this synthetic route.

cluster_start Start: Low Yield / Complex Mixture cluster_analysis Problem Identification cluster_solution Corrective Actions cluster_end Outcome Start Analyze Crude Reaction Mixture (TLC, LC-MS, ¹H NMR) Elimination Evidence of Elimination? (e.g., Vinylic protons in NMR) Start->Elimination Check for Byproducts Dimerization Evidence of Dimerization? (High MW species in MS) Elimination->Dimerization No Sol_Elimination 1. Lower Reaction Temperature 2. Use Weaker/Sterically Hindered Base 3. Change Leaving Group (e.g., OTs -> OMs) Elimination->Sol_Elimination Yes NoReaction Mainly Starting Material? Dimerization->NoReaction No Sol_Dimerization 1. Decrease Substrate Concentration 2. Use Syringe Pump for Slow Addition (High Dilution Principle) Dimerization->Sol_Dimerization Yes Sol_NoReaction 1. Increase Temperature 2. Use Stronger Base 3. Use Better Leaving Group (e.g., OMs -> OTs) NoReaction->Sol_NoReaction Yes End Purify and Characterize Optimized Product NoReaction->End No, Desired Product Formed Sol_Elimination->End Sol_Dimerization->End Sol_NoReaction->End

Troubleshooting workflow for intramolecular azetidine synthesis.

Section 2: [2+2] Cycloaddition Reactions

[2+2] cycloadditions provide a powerful and atom-economical route to the azetidine core. The two most prominent examples are the Staudinger reaction (ketene-imine cycloaddition) to form azetidin-2-ones (β-lactams) and the aza Paternò–Büchi reaction (photochemical imine-alkene cycloaddition).[6][7][8]

Frequently Asked Questions & Troubleshooting

Question 1: My Staudinger reaction to form a β-lactam is messy, with a low yield of the desired product and significant baseline material on TLC. What is happening?

Answer: The primary culprit in problematic Staudinger reactions is often the ketene intermediate. Ketenes are highly reactive and prone to polymerization if not immediately trapped by the imine.[9]

  • Mitigation Strategy: The most effective solution is to generate the ketene in situ in the presence of the imine. This is typically achieved by the slow addition of a tertiary amine base (like triethylamine) to a solution containing both the acyl chloride and the imine.[8] Running the reaction at low temperatures (0 °C to -78 °C) can also suppress ketene polymerization and often improves diastereoselectivity.[9]

Question 2: I am attempting an aza Paternò–Büchi reaction, but I only recover my starting materials. Why is the cycloaddition not occurring?

Answer: The aza Paternò–Büchi reaction is often challenging because the photoexcited imine has competing non-productive decay pathways. The most common issue is E/Z isomerization around the C=N bond, which dissipates the energy that would otherwise drive the cycloaddition.[6][10][11]

  • Troubleshooting Steps:

    • Use Cyclic Imines: The simplest solution is to use an imine that is part of a ring system (e.g., an isoxazoline), as this conformationally restricts E/Z isomerization.[6]

    • Photocatalysis: Modern methods utilize visible-light photocatalysts that act as triplet sensitizers.[10][11] By selectively exciting the alkene partner or the imine under milder conditions, these methods can favor the desired cycloaddition over unproductive isomerization.[10][12]

    • Check Your Solvent: Ensure your solvent is transparent to the wavelength of light you are using. Protic solvents like methanol can sometimes quench the excited state and should be used with caution.[9]

Section 3: Reduction of Azetidin-2-ones (β-Lactams)

The reduction of readily available β-lactams is a common method for accessing the corresponding azetidines.[1][13] While effective, the choice of reducing agent is critical to avoid over-reduction or ring cleavage.

Frequently Asked Questions & Troubleshooting

Question 1: I reduced my β-lactam with Lithium Aluminum Hydride (LiAlH₄), but along with my desired azetidine, I isolated a significant amount of a more polar byproduct. What is it?

Answer: You have likely formed a 3-aminopropanol derivative via reductive ring cleavage.[1] The high reactivity of powerful reducing agents like LiAlH₄ and diborane can lead to the cleavage of the strained four-membered ring in addition to the reduction of the amide carbonyl.

  • How to Prevent Ring Cleavage: The use of alanes (e.g., generated from LiAlH₄ and AlCl₃) is reported to be much more efficient and selective for the reduction of the carbonyl without causing ring opening.[1][13] If you must use LiAlH₄, performing the reaction at lower temperatures may help to minimize this side reaction.

Section 4: General Analytical Protocols for Byproduct Identification

A systematic analytical approach is crucial for troubleshooting.

Protocol: General Workflow for Byproduct Identification
  • Initial Reaction Monitoring:

    • Use Thin-Layer Chromatography (TLC) with multiple solvent systems (e.g., polar and non-polar) to get a preliminary idea of the number of components in your crude reaction mixture.

    • Stain the TLC plates with different visualizing agents (e.g., UV, KMnO₄, ninhydrin) to differentiate functional groups.

  • Preliminary Mass Analysis:

    • Obtain a Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) spectrum of the crude mixture.

    • Look for masses corresponding to your starting material, desired product, and potential byproducts (e.g., dimers, elimination products, ring-opened products).

  • Purification:

    • Based on the TLC and LC-MS data, use column chromatography to isolate the major byproducts. Collect fractions and analyze them by TLC to ensure purity.

  • Structural Elucidation:

    • Obtain a high-resolution ¹H and ¹³C NMR spectrum for each isolated byproduct.

    • Compare the spectra to that of your desired product. Look for characteristic signals, such as the disappearance of a leaving group signal, the appearance of alkene protons, or changes in key chemical shifts that indicate ring opening.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm connectivity.

    • Obtain a High-Resolution Mass Spectrometry (HRMS) result to confirm the elemental composition of the byproduct.

By following these structured troubleshooting guides and analytical protocols, researchers can more effectively diagnose side reactions, optimize their synthetic routes, and successfully characterize the byproducts encountered during azetidine synthesis.

References

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(79), 50068-50097. Available at: [Link].

  • Azetidine - Wikipedia. (n.d.). Wikipedia. Available at: [Link].

  • Couty, F., & Evano, G. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews, 108(9), 4255-4313. Available at: [Link].

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. Available at: [Link].

  • Azetidine synthesis. Organic Chemistry Portal. Available at: [Link].

  • Singh, G. S. (2014). Azetidine Synthesis. John Wiley & Sons.
  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 11(26), 6645-6655. Available at: [Link].

  • Wearing, E. R., & Schindler, C. S. (2023). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry, 88(3), 1279-1296. Available at: [Link].

  • Becker, M. R., & Schindler, C. S. (2023). Visible-Light-Mediated aza Paternò–Büchi Reactions and Related Cycloadditions for the Formation of Azetidines and Azetines. Accounts of Chemical Research. Available at: [Link].

  • De Kimpe, N., & D'hooghe, M. (2003). Efficient Synthesis of Azetidine Through N-Trityl- or N- Dimethoxytritylazetidines Starting from 3-Amino-1-propanol or 3- Halopropylamine Hydrohalides. Synthetic Communications, 33(15), 2693-2702. Available at: [Link].

  • Hillier, M. C., & Chen, C. Y. (2006). A One-Pot Preparation of 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885-7887. Available at: [Link].

  • Schindler, C. S. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Nature Communications. Available at: [Link].

  • Der Pharma Chemica. (2012). Azetidinone: Different methods of synthesis and its biological profile. Available at: [Link].

  • O'Brien, P. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. The Journal of Organic Chemistry, 86(15), 10179-10190. Available at: [Link].

  • D'hooghe, M., & De Kimpe, N. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3790. Available at: [Link].

  • Methods for the synthesis of azetidines. (n.d.). ResearchGate. Available at: [Link].

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Semantic Scholar. Available at: [Link].

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). Taylor & Francis Online. Available at: [Link].

  • Becker, M. R., & Schindler, C. S. (2023). Visible-Light-Mediated aza Paternò–Büchi Reaction of Acyclic Oximes and Alkenes for the Synthesis of Monocyclic Azetidines. ChemRxiv. Available at: [Link].

  • Scientists use computational modeling to guide a difficult chemical synthesis. (2024). MIT Department of Chemistry. Available at: [Link].

  • Synthetic Azetidines Could Help Simplify Drug Design. (2019). Technology Networks. Available at: [Link].

  • Synthetic azetidines could help simplify drug design for neurological diseases. (2019). ScienceDaily. Available at: [Link].

  • Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. (2020). ResearchGate. Available at: [Link].

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2026). Iraqi Journal of Pharmaceutical Sciences. Available at: [Link].

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Available at: [Link].

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. (2024). Beilstein Journals. Available at: [Link].

  • Photochemical cyclization of α-amino esters to access 3-azetidinones. (n.d.). National Center for Biotechnology Information. Available at: [Link].

  • Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. (2022). Journal of Pharmaceutical Negative Results. Available at: [Link].

  • A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. (2022). National Center for Biotechnology Information. Available at: [Link].

  • Preparation, Characterization, Evaluation of Biological Activity, and Study of Molecular Docking of Azetidine Derivatives. (2024). Central Asian Journal of Medical and Natural Science. Available at: [Link].

Sources

Reference Data & Comparative Studies

Validation

Biological activity of 1,3-Dimethylazetidin-3-amine dihydrochloride

Title: Pharmacological Modulator Guide: Biological Performance of 1,3-Dimethylazetidin-3-amine Dihydrochloride in Lead Optimization Executive Summary 1,3-Dimethylazetidin-3-amine dihydrochloride (CAS: 1788565-20-7) is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Pharmacological Modulator Guide: Biological Performance of 1,3-Dimethylazetidin-3-amine Dihydrochloride in Lead Optimization

Executive Summary

1,3-Dimethylazetidin-3-amine dihydrochloride (CAS: 1788565-20-7) is a specialized, nitrogen-rich heterocyclic building block utilized extensively in modern medicinal chemistry[1]. Unlike standalone therapeutic agents, this compound does not possess intrinsic biological activity against a specific disease target. Instead, it serves as a highly privileged pharmacophore designed to optimize the biological activity, pharmacokinetic (PK) profile, and safety margins of small-molecule drug candidates. This guide objectively compares its performance against traditional amine building blocks and provides validated methodologies for its integration into drug discovery workflows.

Mechanistic Rationale: The "Escape from Flatness"

Traditional drug discovery often relies on planar, sp2-hybridized aromatic rings or simple acyclic amines (e.g., dimethylamine) to establish target affinity. However, these motifs frequently suffer from poor aqueous solubility, rapid metabolic clearance, and off-target toxicities—most notably the inhibition of the human ether-à-go-go-related gene (hERG) potassium channel, which leads to cardiotoxicity[2].

Replacing traditional amines with the 1,3-dimethylazetidin-3-amine scaffold addresses these clinical liabilities through three distinct physicochemical mechanisms:

  • Increased Fsp3 (Fraction of sp3 carbons): The azetidine ring forces the molecule into a rigid, three-dimensional conformation. This "escape from flatness" disrupts crystal lattice packing, significantly enhancing aqueous solubility and membrane permeability.

  • pKa Modulation and hERG Mitigation: The inherent ring strain of the four-membered azetidine alters the s-character of the nitrogen lone pair. This subtly lowers the basicity (pKa) of the amine compared to pyrrolidines or piperidines. A lower pKa reduces the fraction of protonated amine at physiological pH (7.4), which directly mitigates binding affinity to the hydrophobic pocket of the hERG channel[2].

  • Steric Shielding against CYP450: The methyl groups at the 1- and 3-positions provide critical steric hindrance around the electron-rich nitrogen. This protects the scaffold from Cytochrome P450-mediated N-dealkylation and α-carbon oxidation, thereby lowering intrinsic clearance ( CLint​ ) in hepatic microsomes[3].

Comparative Performance Data

To objectively evaluate the utility of 1,3-dimethylazetidin-3-amine, we must compare its pharmacological impact against alternative building blocks frequently used in the same synthetic vector.

Table 1: Comparative pharmacological performance of amine building blocks during lead optimization [2]

Structural MotifRing SizeFsp3 ContributionRelative cLogP ShiftTypical hERG Liability (IC50)HLM Intrinsic Clearance ( CLint​ )
Dimethylamine AcyclicLowBaselineHigh (< 5 µM)High (Rapid N-dealkylation)
Pyrrolidin-3-amine 5-MemberedModerate+0.5 to +1.0Moderate (5 - 15 µM)Moderate
1,3-Dimethylazetidin-3-amine 4-MemberedHigh-0.2 to -0.8Low (> 30 µM)Low (Sterically shielded)

Data Interpretation: The incorporation of the 1,3-dimethylazetidin-3-amine motif consistently shifts the cLogP downward while improving metabolic stability, making it a superior choice for late-stage rescue of lipophilic, rapidly cleared lead compounds[2].

Experimental Workflow: Late-Stage Functionalization (SNAr)

To harness the biological benefits of this scaffold, it must be efficiently conjugated to a lead pharmacophore. The following self-validating protocol details the Nucleophilic Aromatic Substitution (SNAr) of a heteroaryl chloride with 1,3-dimethylazetidin-3-amine dihydrochloride[4].

Step 1: Reagent Preparation In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride lead compound (1.0 equiv, 0.5 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (2.5 mL).

  • Causality: NMP is a polar aprotic solvent with a high boiling point. It is specifically chosen because it stabilizes the highly polar Meisenheimer complex transition state during SNAr, accelerating the reaction rate for sterically hindered nucleophiles.

Step 2: Amine Liberation Add 1,3-Dimethylazetidin-3-amine dihydrochloride (1.2 equiv, 0.6 mmol). Immediately add N,N-Diisopropylethylamine (DIPEA) (4.0 equiv, 2.0 mmol) dropwise at room temperature.

  • Causality: The dihydrochloride salt is utilized because the free base of low-molecular-weight azetidines is highly volatile and prone to oxidative degradation[4]. DIPEA, a sterically hindered base, is required in excess to neutralize the two equivalents of HCl from the azetidine salt and liberate the nucleophilic free amine in situ without competing in the substitution reaction.

Step 3: Thermal Activation Seal the vial and heat the reaction mixture to 90 °C in an oil bath or microwave reactor for 4-6 hours.

  • Causality: The steric bulk of the 1,3-dimethyl substitution creates a high activation energy barrier for nucleophilic attack, necessitating elevated thermal energy to drive the reaction to completion.

Step 4: Reaction Monitoring & Workup Monitor completion via LC-MS. The target mass should reflect the displacement of the chlorine atom (-35.5 Da) with the azetidine moiety (+100.1 Da). Once complete, cool to room temperature and quench with saturated aqueous NaHCO3 (10 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual NMP) and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

Logical Workflow Visualization

G A Suboptimal Lead Candidate (High Planarity, High hERG Liability) B Bioisosteric Replacement (1,3-Dimethylazetidin-3-amine) A->B Structural Modification C Increased sp3 Character (Fsp3) & Altered pKa B->C Physicochemical Shift D Reduced Off-Target Binding (hERG IC50 > 30 µM) C->D E Improved Metabolic Stability (Lower HLM Clearance) C->E F Optimized Clinical Candidate D->F E->F

Figure 1: Logical workflow of bioisosteric replacement utilizing 1,3-Dimethylazetidin-3-amine.

References

  • sigmaaldrich.com - 1,3-dimethylazetidin-3-amine dihydrochloride | 1788565-20-7. 1

  • tcichemicals.com - Building Blocks for Bioisosteric Replacement in Medicinal Chemistry.

  • acs.org - A Single-Step Synthesis of Azetidine-3-amines | The Journal of Organic Chemistry. 4

  • acs.org - A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. 2

  • semanticscholar.org - Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. 3

Sources

Comparative

Decoding Direct STAT3 Targeting: An In Vitro Comparison Guide to Azetidine-Based Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a master regulator of tumor proliferation, survival, and immune evasion. Despite its validation as a high-value oncology target, STAT3 has historically been d...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Signal Transducer and Activator of Transcription 3 (STAT3) is a master regulator of tumor proliferation, survival, and immune evasion. Despite its validation as a high-value oncology target, STAT3 has historically been deemed "undruggable." The primary challenge lies in its Src Homology 2 (SH2) domain, which mediates critical protein-protein interactions (dimerization) but lacks the deep, hydrophobic pockets typical of druggable kinase active sites[1].

While indirect inhibitors targeting upstream kinases (e.g., JAK, Src) have reached the clinic, they inevitably suffer from bypass resistance. Recent medicinal chemistry breakthroughs have shifted focus from flexible linear peptides to constrained cyclic amino acid linkers. Specifically, the evolution from proline-based scaffolds to (R)-azetidine-2-carboxamide derivatives has yielded a new class of direct, small-molecule STAT3 inhibitors (e.g., H182, H172, 7g)[2][3].

The causality behind this success is structural: the 4-membered azetidine ring imposes a rigid conformational restriction that perfectly aligns the inhibitor's pharmacophores with the shallow SH2 domain hotspots. This achieves sub-micromolar potency and, in advanced iterations, irreversible binding to the target[2][3].

Mechanistic Visualization

STAT3_Pathway Ligand Cytokines / Growth Factors Receptor Receptor Complex Ligand->Receptor JAK JAK Kinases Receptor->JAK STAT3_Mono STAT3 Monomer (Inactive) JAK->STAT3_Mono Phosphorylation STAT3_Phos p-STAT3 (Y705) STAT3_Mono->STAT3_Phos STAT3_Dim STAT3 Dimer (Active) STAT3_Phos->STAT3_Dim SH2 Dimerization Nucleus DNA Binding & Transcription STAT3_Dim->Nucleus Azetidine Azetidine Inhibitors Azetidine->STAT3_Mono Binds SH2 Azetidine->STAT3_Dim Blocks Dimerization

Direct intervention of azetidine inhibitors in the STAT3 signaling pathway.

Comparative Efficacy: Azetidines vs. Alternative STAT3 Inhibitors

To objectively evaluate the performance of azetidine-based inhibitors, we must benchmark them against legacy direct inhibitors (e.g., Stattic, BP-1-102) and purported clinical candidates (e.g., Napabucasin, C188-9).

Table 1: In Vitro Performance Comparison of STAT3 Inhibitors

Inhibitor ClassRepresentative CompoundPrimary Target / MechanismSTAT3 DNA-Binding IC₅₀ (EMSA)Selectivity (STAT3 vs STAT1/5)Cellular Efficacy (Breast Cancer Models)
Azetidine Amides H182, H172SH2 Domain (Irreversible)0.38–0.98 µM[3]>17-fold[4]High (Induces apoptosis at 1-2 µM)[4]
Azetidine Amides 5a, 7gSH2 Domain (Reversible)0.52 µM (5a)[2]>30-fold[2]High (K_D = 880 nM for 7g)[2]
Glycine/Proline BP-1-102SH2 Domain6.8 µM[2]ModerateModerate (Active at 10-20 µM)[2]
Small Molecule Napabucasin (BBI-608)Stemness (Indirect STAT3)>10 µM (Minimal direct effect)[2]N/AVariable (Prone to off-target toxicity)[2]
Small Molecule C188-9SH2 Domain>10 µM (Minimal direct effect)[2]ModerateModerate (Inhibits pY705)[1]
Legacy SH2 StatticSH2 Domain~5.0 µM[5]Low/ModerateModerate (Weaker in senescent cells)[5]

Causality Insight: Why do compounds like Napabucasin and C188-9 fail to show potent direct DNA-binding inhibition in vitro despite cellular STAT3 suppression? These compounds often act via indirect mechanisms (e.g., modulating upstream kinases or ROS generation) rather than direct SH2 domain occlusion[2]. Azetidine derivatives, conversely, physically block the SH2 domain, preventing the reciprocal pY705-SH2 interactions required for dimerization and subsequent DNA binding[1][2].

Self-Validating Experimental Protocols

As an application scientist, I emphasize that evaluating direct transcription factor inhibitors requires orthogonal assays. Relying solely on Western blotting for pY705 is a critical pitfall, as direct inhibitors may block dimerization and DNA binding without immediately preventing monomer phosphorylation by JAKs.

Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) for DNA-Binding Activity

Purpose: To directly quantify the functional inhibition of STAT3 dimerization and DNA binding in a cell-free system. Causality: EMSA isolates the physical interaction between the STAT3 dimer and its consensus DNA sequence (hSIE probe). By pre-incubating nuclear extracts with the inhibitor before adding the DNA probe, we isolate the drug's direct effect on the protein, eliminating upstream kinase interference[2].

Step-by-Step Methodology:

  • Extract Preparation: Stimulate NIH3T3/v-Src fibroblasts (which possess constitutively active STAT3) and isolate nuclear extracts to obtain a high yield of native, active STAT3 dimers[2].

  • Inhibitor Pre-incubation: Incubate equal amounts of total nuclear protein with varying concentrations of azetidine inhibitors (e.g., 0.1 to 10 µM) or vehicle (DMSO) for 30 minutes at room temperature[2].

  • Probe Addition: Add a ³²P-radiolabeled high-affinity sis-inducible element (hSIE) duplex DNA probe. Incubate for 15 minutes to allow STAT3-DNA complex formation[2].

  • Electrophoresis: Resolve the complexes on a 5% non-denaturing polyacrylamide gel at 4°C to maintain complex stability.

  • Self-Validation (Supershift Control): In a parallel control lane, add a highly specific anti-STAT3 antibody. A "supershift" (further retardation of the band) or complete blockage of the STAT3:DNA band confirms that the complex being inhibited is exclusively STAT3, not an off-target transcription factor[2].

  • Quantification: Utilize autoradiography and densitometry to calculate the IC₅₀ relative to the DMSO control[2].

Protocol 2: Isothermal Titration Calorimetry (ITC) for Target Engagement

Purpose: To validate direct, high-affinity thermodynamic binding of azetidine inhibitors to the STAT3 protein. Causality: While EMSA proves functional inhibition, ITC proves direct physical engagement and provides the dissociation constant (K_D) and binding stoichiometry, ruling out non-specific aggregation or DNA-intercalation[2].

Step-by-Step Methodology:

  • Protein Purification: Express and purify recombinant human STAT3 core fragment (residues 127-722, encompassing the SH2 domain).

  • Degassing and Equilibration: Degas both the STAT3 protein solution (cell) and the azetidine inhibitor solution (syringe) in identical buffer systems to prevent heat artifacts from buffer mismatch.

  • Titration: Inject the azetidine inhibitor (e.g., compound 7g or 9k) into the STAT3 protein cell in 2 µL aliquots at 25°C.

  • Data Analysis: Integrate the heat of binding for each injection. Fit the data to a one-site binding model to extract the K_D. For example, azetidine 7g demonstrates a K_D of 880 nM, confirming sub-micromolar target engagement[2].

In Vitro Evaluation Workflow Visualization

InVitro_Workflow Step1 Target Engagement (ITC / CETSA) Step2 Functional Inhibition (EMSA) Step1->Step2 Step3 Cellular Phenotype (Apoptosis Assays) Step2->Step3 Step4 Selectivity Profiling (STAT1 / STAT5) Step3->Step4

Sequential in vitro validation workflow for direct STAT3 inhibitors.

Conclusion & Translational Outlook

The transition to azetidine-based scaffolds represents a paradigm shift in direct STAT3 inhibition. By achieving sub-micromolar IC₅₀s in functional EMSA assays and demonstrating irreversible binding capabilities (e.g., H182)[3], these compounds overcome the historical limitations of low-affinity peptidomimetics. Furthermore, their ability to trigger STAT3 ubiquitination and endoplasmic reticulum stress in triple-negative breast cancer (TNBC) models introduces a novel layer of polypharmacology that outpaces legacy indirect inhibitors[4]. For drug development professionals, integrating rigorous, self-validating in vitro assays like EMSA and ITC is non-negotiable when benchmarking next-generation STAT3 therapeutics.

Sources

Validation

Comparative Guide: Azetidine vs. Piperidine Scaffolds in Modern Drug Design

Subtitle: A data-driven analysis of physicochemical properties, metabolic stability, and off-target liabilities. Audience: Researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: A data-driven analysis of physicochemical properties, metabolic stability, and off-target liabilities. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Saturated nitrogen heterocycles are foundational to small-molecule drug discovery. Historically, the six-membered piperidine ring has been a ubiquitous structural motif. However, the continuous drive to optimize physicochemical properties (ADME) and mitigate off-target toxicities has led medicinal chemists to increasingly adopt four-membered azetidine rings and their spirocyclic derivatives . This guide provides an in-depth, objective comparison of azetidine and piperidine scaffolds, detailing the mechanistic causality behind their differential performance in drug design.

Structural and Conformational Profiles

The fundamental differences between these scaffolds stem from their ring size and internal strain.

  • Piperidine: Adopts a low-strain (~0 kcal/mol) chair conformation. It provides a flexible framework that projects substituents across a broad 3D space. While this flexibility allows for diverse target engagement, it often incurs an entropic penalty upon binding .

  • Azetidine: A highly strained (~25.4 kcal/mol), compact, four-membered ring. Its rigidity restricts conformational freedom, which can pre-organize the molecule for target binding, potentially improving potency and selectivity .

  • Spiroazetidines: The evolution of azetidines into spirocyclic architectures (e.g., 2-azaspiro[3.3]heptane) provides a conformationally restricted, highly 3D surrogate for piperidine that further enhances intellectual property novelty and target specificity .

ScaffoldOpt Pip Piperidine Core (6-membered, flexible) Az Azetidine Core (4-membered, rigid) Pip->Az Ring Contraction Liab High Lipophilicity hERG Liability Pip->Liab Spiro Spirocyclic Azetidines (Enhanced 3D character) Az->Spiro Spiro-fusion Ben1 Lower logP Reduced hERG Az->Ben1 Ben2 Metabolic Stability Target Selectivity Spiro->Ben2

Fig 1. Optimization workflow from piperidine to spirocyclic azetidines to mitigate liabilities.

Physicochemical Properties: The ADME Foundation

The structural differences between these rings fundamentally alter their physicochemical properties, directly impacting their pharmacokinetic (PK) profiles.

Lipophilicity (logP)
Basicity (pKa)

While the unsubstituted azetidine core is technically slightly more basic (pKa ~11.29) than piperidine (pKa ~11.22), this trend reverses in drug-like molecules . Due to the compact four-membered ring, the inductive electron-withdrawing effects of adjacent substituents (e.g., aryls, amides) are transmitted more efficiently to the nitrogen. Consequently, substituted azetidines generally exhibit lower functional basicity at physiological pH, a critical factor in reducing off-target interactions .

Quantitative Data Comparison
PropertyPiperidine ScaffoldAzetidine ScaffoldPharmacological Impact
Ring Size & Strain 6-membered, low strain (~0 kcal/mol)4-membered, high strain (~25.4 kcal/mol)Azetidine offers compact rigidity; Piperidine offers flexible vector projection .
Lipophilicity (logP) Higher (e.g., ~1.9 for sulfonylamides)Lower (e.g., ~1.3 for sulfonylamides)Azetidine improves aqueous solubility and lowers non-specific binding .
Basicity (pKa) High (~11.22); remains highly basicHigh (~11.29); drops sharply with substitutionSubstituted azetidines are often less basic at physiological pH, reducing hERG [[1]]().
Metabolic Liability α -carbon oxidationRing-opening (Hemiaminal formation)Azetidine resists α -oxidation but requires monitoring for reactive aldehydes .
Cardiotoxicity Often higher (due to logP and pKa)Generally lowerAzetidine/spiroazetidines mitigate hERG trapping and systemic toxicity .

Metabolic Stability and Bioactivation

Metabolic clearance is a primary driver of compound attrition. The choice between piperidine and azetidine drastically alters the metabolic soft spots of a molecule.

  • Piperidine Metabolism: Piperidines are highly susceptible to Cytochrome P450 (CYP450)-mediated α -carbon oxidation. This process abstracts a hydrogen atom to form a highly reactive iminium intermediate, which can lead to mechanism-based inactivation of CYP enzymes or internal cyclization .

  • Azetidine Metabolism: Azetidines are generally more resistant to α -oxidation because the energy required to abstract a hydrogen atom from the strained four-membered ring is significantly higher . However, they are not metabolically inert. CYP450 can mediate hemiaminal formation, leading to ring-opening. This generates reactive α,β -unsaturated aldehydes that can covalently bind to liver proteins or form glutathione (GSH) adducts, as observed in the development of the S1P1 agonist MRL-A .

Metabolism Drug Drug Candidate Pip Piperidine Scaffold Drug->Pip Az Azetidine Scaffold Drug->Az CYP_Pip CYP450 α-C Oxidation Pip->CYP_Pip CYP_Az CYP450 Hemiaminal Formation Az->CYP_Az Iminium Reactive Iminium Intermediate CYP_Pip->Iminium RingOpen Ring-Opened Aldehyde CYP_Az->RingOpen GSH Glutathione Adducts RingOpen->GSH

Fig 2. Divergent CYP450-mediated metabolic bioactivation pathways for piperidine and azetidine.

Mitigating Off-Target Liabilities (hERG & Cardiotoxicity)

Inhibition of the human ether-à-go-go-related gene (hERG) potassium channel leads to QT prolongation and fatal arrhythmias. The hERG channel's inner cavity preferentially binds lipophilic, basic amines.

Piperidine-containing compounds frequently trigger hERG liability due to their high logP and high pKa, which allow the protonated amine to become trapped in the channel pore. Replacing piperidine with an azetidine or a spirocyclic azetidine reduces both lipophilicity and functional basicity, significantly mitigating hERG binding. Recent studies on bupivacaine analogs demonstrated that replacing the central piperidine with spirocyclic azetidines reduced cardiotoxicity (QRS widening) and increased the lethal dose in vivo by up to 5-fold .

Experimental Workflows & Protocols

To rigorously evaluate the differential performance of these scaffolds, the following self-validating experimental workflows are recommended.

Protocol 1: In Vitro Microsomal Stability Assay (Phase I Metabolism)
  • Objective: To quantify the intrinsic clearance ( CLint​ ) and identify reactive intermediates (iminium vs. aldehyde) of the scaffolds.

  • Causality & Design: Human Liver Microsomes (HLM) are utilized over whole hepatocytes to specifically isolate CYP450-mediated Phase I metabolism. This prevents Phase II conjugation (e.g., glucuronidation) from masking the primary degradation pathways of the nitrogen heterocycles.

  • Self-Validating Controls: Verapamil (high clearance) and Warfarin (low clearance) are run concurrently to validate the enzymatic viability of the microsomal batch.

Step-by-Step Methodology:

  • Preparation: Thaw HLM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation: Mix HLM (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 μ M) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling: Aliquot 50 μ L at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Quench each aliquot immediately in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Trapping (Crucial for Bioactivation): To detect reactive metabolites, add 5 mM glutathione (GSH) or potassium cyanide (KCN) to trap aldehydes (azetidine) or iminium ions (piperidine), respectively .

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and CLint​ .

Protocol 2: Automated Patch-Clamp hERG Assay
  • Objective: To assess the cardiotoxic liability of the basic amine scaffolds.

  • Causality & Design: Radioligand binding assays only measure affinity. Automated patch-clamp electrophysiology provides functional data on channel block. Because the basicity (pKa) of azetidine and piperidine dictates their protonation state, measuring functional tail current inhibition during a specific voltage protocol accurately reflects physiological trapping in the hERG pore.

  • Self-Validating Controls: E-4031 (a known potent hERG inhibitor) is used as a positive control to ensure assay sensitivity and proper cell membrane sealing.

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.

  • Setup: Load the cell suspension into the automated patch-clamp system (e.g., QPatch). Establish whole-cell configuration (seal resistance > 1 G Ω ).

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Addition: Perfuse the test compound (piperidine or azetidine analog) at increasing concentrations (e.g., 0.1, 1, 10, 30 μ M) in a cumulative manner.

  • Measurement: Record the peak tail current amplitude at each concentration once a steady-state block is achieved (typically 3-5 minutes per concentration).

  • Data Processing: Normalize the tail current to the pre-compound baseline. Fit the concentration-response curve using the Hill equation to determine the IC50​ .

References

  • Obach, R. S., et al. "Metabolism and Bioactivation: It’s Time to Expect the Unexpected." Journal of Medicinal Chemistry, 2020. URL:[Link]

  • ChemRxiv. "Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic." 2025. URL:[Link]

Sources

Comparative

The 3-Aminoazetidine Advantage: A Comparative Guide to SAR, Pharmacokinetics, and Scaffold Hopping

In modern medicinal chemistry, the optimization of a lead compound often hits a developmental wall due to poor pharmacokinetics, off-target toxicity, or rapid metabolic clearance. Historically, large, flexible nitrogen-c...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the optimization of a lead compound often hits a developmental wall due to poor pharmacokinetics, off-target toxicity, or rapid metabolic clearance. Historically, large, flexible nitrogen-containing rings like piperazines and piperidines were the default choices for introducing basic centers. However, these scaffolds frequently suffer from high lipophilicity, promiscuous ion-channel binding (e.g., hERG liabilities), and vulnerability to cytochrome P450 (CYP450) oxidation.

To overcome these limitations, drug development professionals are increasingly adopting 3-aminoazetidine derivatives as rigid, compact bioisosteres. This guide objectively compares the structure-activity relationship (SAR) and pharmacokinetic performance of 3-aminoazetidines against traditional alternatives, providing actionable experimental protocols for their synthesis and biological validation.

The Mechanistic Rationale: Why 3-Aminoazetidines?

The transition from a 6-membered piperazine to a 4-membered 3-aminoazetidine is not merely a reduction in molecular weight; it fundamentally alters the physicochemical and thermodynamic profile of the molecule [1].

  • Thermodynamic Benefit (Entropy of Binding): The azetidine ring is conformationally restricted. By locking the basic amine in a specific vector, the entropic penalty ( ΔS ) typically incurred when a flexible molecule binds to its target receptor is drastically reduced, often leading to a 10- to 100-fold increase in binding affinity ( Ki​ ).

  • Physicochemical Optimization: 3-Aminoazetidines increase the fraction of sp 3 hybridized carbons ( Fsp3​ ), which correlates strongly with improved clinical success rates. Furthermore, the ring strain alters the pKa​ of the nitrogens, often reducing overall basicity compared to piperazines. This subtle pKa​ shift enhances membrane permeability and reduces phospholipidosis and P-glycoprotein (P-gp) efflux, driving better Central Nervous System (CNS) penetration.

G cluster_0 Traditional Scaffolds (e.g., Piperazine / Piperidine) cluster_1 3-Aminoazetidine Scaffold cluster_2 Optimized Profile N1 High Lipophilicity (LogP > 3) N4 Increased sp3 Fraction (Fsp3) N1->N4 Scaffold Hopping N2 High CYP450 Metabolism N5 Reduced Lipophilicity & Lower pKa N2->N5 N3 Poor CNS Penetration (High P-gp Efflux) N6 Conformational Rigidity N3->N6 N8 Improved Metabolic Stability (Lower CLint) N4->N8 N9 Higher CNS Exposure (Kp > 1.0) N5->N9 N7 Enhanced Target Affinity (Lower Entropic Penalty) N6->N7

Caption: Logical workflow of scaffold hopping from traditional heterocycles to 3-aminoazetidines.

Comparative Data Analysis: 3-Aminoazetidine vs. Alternatives

To objectively evaluate the performance of 3-aminoazetidine derivatives, we analyze two distinct case studies where scaffold hopping directly rescued failing medicinal chemistry programs.

Case Study 1: P2Y12 Receptor Antagonists (Metabolic Stability)

In the development of P2Y12 receptor antagonists (antiplatelet agents), early lead compounds utilizing a piperazinyl urea scaffold exhibited poor aqueous solubility and rapid microsomal clearance. By replacing the central piperazine ring with a 3-aminoazetidine, researchers achieved a massive improvement in both target affinity and metabolic stability [1]. The azetidine's lack of adjacent abstractable protons makes it significantly less susceptible to CYP-mediated N -dealkylation and oxidation.

Table 1: SAR and ADME Comparison of P2Y12 Antagonists

Scaffold TypeRepresentative CompoundIC 50​ Binding Affinity (µM)Aqueous Solubility (µM)Microsomal CL int​ (µL/min/mg)
Piperazinyl Urea Series 10.330< 0.1≥ 300 (High Clearance)
Piperazinyl Sulfonylurea Compound 470.0429070 (Moderate Clearance)
3-Aminoazetidine Sulfonylurea Compound 30.0062 83 28 (Low Clearance)
Case Study 2: Histamine H3 Receptor Agonists (Removing Imidazole Toxicity)

Histamine H3 receptor agonists typically rely on an imidazole ring to mimic the endogenous ligand. However, imidazoles are notorious for binding to the heme iron of CYP450 enzymes, causing severe drug-drug interactions (DDIs). A screening campaign identified that substituting the imidazole with a 4-(3-aminoazetidin-1-yl)pyrimidin-2-amine scaffold maintained nanomolar target engagement while completely ablating CYP inhibition [2].

Table 2: H3 Receptor Agonists: Imidazole vs. 3-Aminoazetidine

Scaffold TypeRepresentative LigandH3R Affinity (p Ki​ )CYP450 Inhibition LiabilityIn Vivo CNS Activity
Imidazole-based Immepip / HistamineHigh (8.0 - 9.0)Severe (Heme coordination) Limited by systemic toxicity
3-Aminoazetidine VUF16839 (Compound 14d)8.5 Weak / Negligible Potent (Amnesic effect at 5 mg/kg)

Experimental Workflows & Self-Validating Protocols

To harness the benefits of 3-aminoazetidines, robust synthetic and analytical methodologies are required. The following protocols emphasize causality and self-validation to ensure data integrity.

Protocol A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the installation of a 3-aminoazetidine core onto a heteroaryl halide, a common step in generating kinase or GPCR libraries [2].

  • Reagent Preparation: Dissolve 1.0 eq of the heteroaryl chloride (e.g., 2-chloropyrimidine) and 1.2 eq of Boc-protected 3-aminoazetidine in anhydrous N-Methyl-2-pyrrolidone (NMP).

    • Causality: NMP is a highly polar aprotic solvent that stabilizes the Meisenheimer complex transition state, significantly accelerating the SNAr reaction rate compared to protic solvents.

  • Base Addition: Add 3.0 eq of N,N -Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during substitution. This prevents the premature cleavage of the acid-sensitive Boc protecting group.

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 130 °C for 20 minutes.

    • Causality: Microwave heating provides rapid, uniform energy transfer, overcoming the high activation energy barrier of SNAr on electron-rich heterocycles while minimizing thermal degradation byproducts.

  • Deprotection: Isolate the intermediate, dissolve in Dichloromethane (DCM), and add Trifluoroacetic acid (TFA) in a 1:1 ratio. Stir for 2 hours at room temperature.

    • Causality: TFA selectively cleaves the tert-butyl carbamate (Boc) group via a stable t-butyl cation intermediate, yielding the free 3-aminoazetidine.

  • Validation: Monitor reaction completion via LC-MS. The disappearance of the starting material mass and the appearance of the [M+H]+ ion of the target compound validates successful conversion.

Protocol B: Self-Validating Microsomal Intrinsic Clearance (CL int​ ) Assay

Because 3-aminoazetidines are specifically chosen to improve metabolic stability, verifying their resistance to hepatic clearance is critical. This assay is designed as a self-validating system [1].

  • Pre-incubation: Prepare a 1 µM solution of the 3-aminoazetidine test compound in 100 mM potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Incubate at 37 °C for 5 minutes.

  • System Validation Controls (Critical Step): Run parallel assays with Verapamil (High clearance control) and Warfarin (Low clearance control).

    • Causality: If Verapamil is not rapidly degraded, the microsomes are inactive (assay failure). If Warfarin is rapidly degraded, there is an assay artifact or contamination.

  • Reaction Initiation: Add NADPH to a final concentration of 1 mM to initiate the reaction.

    • Self-Validation: Run a parallel control for the test compound without NADPH. Causality: If the compound degrades in the absence of NADPH, the instability is due to chemical degradation or non-CYP enzymes (e.g., esterases), not CYP450 metabolism.

  • Sampling & Quenching: At 0, 5, 15, 30, and 45 minutes, remove 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: Cold acetonitrile precipitates the microsomal proteins and instantly halts enzymatic activity, preserving the exact concentration of the compound at that time point.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

G Start Prepare 1 µM Test Compound in Phosphate Buffer (pH 7.4) AddMicrosomes Add Human Liver Microsomes (0.5 mg/mL protein) Start->AddMicrosomes PreIncubate Pre-incubate at 37°C for 5 minutes AddMicrosomes->PreIncubate AddNADPH Initiate Reaction: Add 1 mM NADPH PreIncubate->AddNADPH TimePoints Sample Aliquots at 0, 5, 15, 30, 45 min AddNADPH->TimePoints Quench Quench with Cold Acetonitrile containing Internal Standard TimePoints->Quench Centrifuge Centrifuge at 4000 rpm for 15 min Quench->Centrifuge LCMS Analyze Supernatant via LC-MS/MS Centrifuge->LCMS Calc Calculate Half-life (t1/2) & Intrinsic Clearance (CLint) LCMS->Calc

Caption: Self-validating experimental workflow for assessing microsomal intrinsic clearance (CLint).

Conclusion

The incorporation of 3-aminoazetidine derivatives represents a highly effective scaffold hopping strategy. By replacing metabolically vulnerable and highly lipophilic rings like piperazine or imidazole, drug development professionals can systematically lower intrinsic clearance, eliminate CYP450 inhibition liabilities, and enhance target affinity through conformational restriction. When paired with rigorous, self-validating ADME assays, the 3-aminoazetidine motif serves as a powerful tool for rescuing stalled preclinical candidates.

References

  • Title: Synthesis, structure-property relationships and pharmacokinetic evaluation of ethyl 6-aminonicotinate sulfonylureas as antagonists of the P2Y12 receptor Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists with in Vivo Central Nervous System Activity Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and in vivo characterization of a series of 3-aminoazetidine-derived amides Source: Bioorganic & Medicinal Chemistry Letters / PubMed URL: [Link]

Validation

Validation of target engagement for azetidine-based compounds

Comprehensive Guide to Validating Target Engagement for Azetidine-Based Therapeutics As the pharmaceutical industry shifts toward increasingly complex modalities—such as Proteolysis Targeting Chimeras (PROTACs) and confo...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to Validating Target Engagement for Azetidine-Based Therapeutics

As the pharmaceutical industry shifts toward increasingly complex modalities—such as Proteolysis Targeting Chimeras (PROTACs) and conformationally restricted kinase inhibitors—azetidines have transitioned from niche bioisosteres to central pharmacophores. The four-membered nitrogen heterocycle offers unique advantages: its strained resonance structure reduces Lewis basicity to enhance membrane permeability, while its rigid geometry provides highly specific 3D exit vectors for linker attachments [1].

However, the unique physicochemical properties of azetidine-based compounds necessitate rigorous, context-specific target engagement (TE) validation. As a Senior Application Scientist, I have structured this guide to objectively compare the leading methodologies for validating TE in azetidine-based drug discovery, split across two primary modalities: Covalent E3 Ligase Recruiters and Reversible Kinase Inhibitors .

The discovery of small-molecule ligands for E3 ligases remains a bottleneck in PROTAC development. Recently, stereochemically defined azetidine acrylamides (e.g., MY-1B) have been developed to stereoselectively and site-specifically engage cysteine residues (such as C1113) on the DCAF1 E3 ligase [2].

Validating covalent engagement requires proving not just that the compound binds, but that it permanently modifies the correct amino acid residue in a live-cell environment.

Methodological Comparison: MS-ABPP vs. Gel-ABPP
  • Mass Spectrometry-Activity-Based Protein Profiling (MS-ABPP): The gold standard for covalent azetidines. It uses an iodoacetamide-desthiobiotin (IA-DTB) probe to label unreacted cysteines. If the azetidine-acrylamide has covalently engaged its target, the IA-DTB probe cannot bind, resulting in a quantifiable loss of signal at that specific peptide sequence during LC-MS/MS analysis[2].

  • Gel-ABPP: A lower-throughput, fluorescence-based alternative. It is excellent for calculating rapid in vitro TE50​ values but lacks the proteome-wide specificity to confirm off-target cysteine reactivity.

Causality in Experimental Design

Why choose MS-ABPP for azetidines? Azetidine rings alter the local electron density and reactivity of attached electrophiles (like acrylamides). MS-ABPP is critical here because it self-validates the stereoselective nature of the azetidine; it can distinguish why one stereoisomer (e.g., MY-1B) achieves a TE50​ of ~25 µM on DCAF1, while its enantiomer fails to engage [2].

G A Live T-Cells / HEK293T B Treat with Azetidine-Acrylamide (e.g., MY-1B) A->B C Cell Lysis & Proteome Extraction B->C D Label Unreacted Cysteines (IA-DTB Probe) C->D E Tryptic Digest & Streptavidin Enrichment D->E F LC-MS/MS Analysis E->F G Quantify TE50 (e.g., DCAF1 C1113) F->G

MS-ABPP workflow for quantifying site-specific target engagement of covalent azetidine probes.

Reversible Target Engagement: Azetidine-Linked Kinase Inhibitors

For reversible inhibitors, azetidines are frequently utilized as rigid linkers to position binding motifs into deep kinase pockets. A premier example is the recent development of pyrazinamide-azetidine-based Type 1.5 inhibitors targeting the Mer Tyrosine Kinase (MerTK), which is critical in immuno-oncology [3]. The azetidine-urea scaffold directs a biaryl group perfectly into the back pocket of the kinase.

Methodological Comparison: NanoBRET vs. CETSA
  • NanoBRET (Bioluminescence Resonance Energy Transfer): A live-cell assay where the target kinase is fused to NanoLuc luciferase. A cell-permeable fluorescent tracer binds the kinase, generating a BRET signal. The azetidine inhibitor competes with the tracer, causing a dose-dependent loss of signal.

  • CETSA (Cellular Thermal Shift Assay): Measures the thermal stabilization of a protein upon ligand binding. While label-free, CETSA is often subject to false negatives if the azetidine compound binds but does not significantly alter the thermodynamic stability of the protein complex.

Causality in Experimental Design

Why prioritize NanoBRET for azetidine-kinase inhibitors? Kinase inhibitors must compete with high intracellular ATP concentrations (often 1-5 mM). Biochemical HTRF assays (often run at 10 µM ATP) artificially inflate the apparent potency of hinge-binding compounds. NanoBRET provides a self-validating system: by measuring target engagement in intact cells, it inherently accounts for the azetidine compound's membrane permeability, intracellular accumulation, and ATP competition [3].

G N1 Transfect Cells with MerTK-NLuc Fusion N2 Add Cell-Permeable Fluorescent Tracer N1->N2 N3 BRET Signal Generated (Tracer bound to MerTK) N2->N3 N4 Introduce Azetidine-Benzoxazole Inhibitor N3->N4 N5 Inhibitor Displaces Tracer N4->N5 N6 Loss of BRET Signal (Quantify IC50 / TE) N5->N6

Live-cell NanoBRET assay logic for validating reversible azetidine-based kinase inhibitors.

Quantitative Data Presentation & Method Comparison

To select the appropriate validation method for your azetidine derivative, consult the performance matrix below.

Validation MethodologyBest Suited ForThroughputQuantitative ReadoutKey AdvantagePrimary Limitation
MS-ABPP Covalent Azetidine PROTACs (e.g., DCAF1)Low/MediumSite-specific TE50​ & Off-target profilingPinpoints exact amino acid modifiedRequires expensive LC-MS/MS infrastructure
NanoBRET Reversible Azetidine Kinase InhibitorsHigh (384-well)Intracellular Apparent Kd​ / IC50​ Real-time, live-cell ATP competitionRequires engineered NanoLuc-fusion cell lines
CETSA Label-free Reversible InhibitorsMedium ΔTm​ (Thermal Shift)No protein tagging or tracers requiredProne to false negatives if binding lacks thermal stabilization
HTRF (Biochemical) Initial SAR ScreeningUltra-HighBiochemical IC50​ Highly scalablePoor predictor of live-cell target engagement

Experimental Protocols: Self-Validating Workflows

Protocol A: MS-ABPP for Covalent Azetidine-Acrylamides

This protocol includes a competitive vehicle control to ensure signal specificity.

  • Cell Treatment: Culture HEK293T cells to 80% confluency. Treat with the azetidine-acrylamide compound (e.g., 20 µM) or DMSO (vehicle control) for 3 hours at 37°C.

  • Lysis: Harvest cells, wash with cold PBS, and lyse in PBS containing 0.1% NP-40 and protease inhibitors. Sonicate and centrifuge at 20,000 x g to isolate the soluble proteome.

  • Probe Labeling: Normalize protein concentration to 2 mg/mL. Add IA-DTB probe (100 µM final) to both compound-treated and DMSO-treated lysates. Incubate for 1 hour at room temperature to label all unreacted cysteines.

  • Digestion & Enrichment: Precipitate proteins (chloroform/methanol), resuspend, and perform tryptic digest overnight. Enrich DTB-labeled peptides using streptavidin-agarose beads.

  • Elution & LC-MS/MS: Elute peptides using 50% acetonitrile/0.1% TFA. Analyze via LC-MS/MS.

  • Validation Logic: A true target engagement event is validated when the specific peptide (e.g., containing DCAF1 C1113) shows a >75% reduction in MS intensity in the compound-treated sample relative to the DMSO control.

Protocol B: Live-Cell NanoBRET for Azetidine-Kinase Inhibitors

This protocol utilizes a tracer-only control to establish the maximum assay window.

  • Transfection: Plate HEK293 cells in a 384-well white plate. Transfect with the target kinase-NanoLuc fusion plasmid (e.g., MerTK-NLuc) using lipid-based transfection reagents. Incubate for 24 hours.

  • Tracer Optimization: Add the appropriate cell-permeable NanoBRET fluorescent tracer at a concentration equal to its apparent Kd​ (previously determined via tracer titration). Include a "Tracer-Free" control well to measure background luminescence.

  • Compound Addition: Dispense the azetidine-based inhibitor in a 10-point dose-response curve (e.g., 10 µM down to 0.5 nM).

  • Incubation: Incubate cells for 2 hours at 37°C to allow the azetidine compound to reach equilibrium with the tracer and intracellular ATP.

  • Detection: Add NanoBRET Nano-Glo Substrate. Read the plate on a luminescence microplate reader equipped with appropriate filters (Donor: 450 nm, Acceptor: 610 nm).

  • Validation Logic: Calculate the BRET ratio (Acceptor/Donor). The system is self-validating if the highest concentration of a known pan-kinase reference inhibitor reduces the BRET ratio to the baseline of the "Tracer-Free" control, confirming the signal is entirely target-specific.

References

  • Drug Hunter. (2025). Small Change – Big Difference: Influence of Single Amino Acids on Drug Disposition. Retrieved from:[Link]

  • Journal of the American Chemical Society - ACS Publications. (2022). Targeted Protein Degradation by Electrophilic PROTACs that Stereoselectively and Site-Specifically Engage DCAF1. Retrieved from:[Link]

  • Journal of Medicinal Chemistry - ACS Publications. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Retrieved from:[Link]

Comparative

The Bioisosteric Shift: Comparing the Metabolic Stability of Azetidine and Pyrrolidine Analogs

As drug discovery programs increasingly prioritize molecules with a high fraction of sp3-hybridized carbons (Fsp3) to improve solubility and target specificity, saturated nitrogen heterocycles have become foundational bu...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly prioritize molecules with a high fraction of sp3-hybridized carbons (Fsp3) to improve solubility and target specificity, saturated nitrogen heterocycles have become foundational building blocks. Among these, the 5-membered pyrrolidine ring is ubiquitous. However, pyrrolidines frequently suffer from high intrinsic clearance due to rapid cytochrome P450 (CYP450) mediated metabolism.

To mitigate this, medicinal chemists frequently employ scaffold morphing, contracting the ring to a 4-membered azetidine . This guide objectively compares the metabolic stability of azetidine and pyrrolidine analogs, detailing the mechanistic causality behind their divergent pharmacokinetic profiles and providing self-validating protocols for empirical evaluation.

Mechanistic Causality: Why Ring Contraction Alters Metabolism

The metabolic divergence between pyrrolidines and azetidines is not merely a function of size; it is rooted in fundamental quantum mechanics and thermodynamics.

The Pyrrolidine Liability: CYP450 α-Oxidation

Pyrrolidines are highly susceptible to CYP450-mediated α-oxidation[1]. The enzyme's iron-oxo species (Compound I) abstracts a hydrogen atom from the carbon adjacent to the nitrogen. This creates a radical intermediate that rapidly undergoes oxygen rebound, forming a hemiaminal. The hemiaminal subsequently collapses, leading to endocyclic ring cleavage or N-dealkylation, resulting in rapid systemic clearance[2].

The Azetidine Advantage: C-H Bond Dissociation Energy

Replacing a pyrrolidine with an azetidine often yields a dramatic increase in metabolic half-life[1]. The causality lies in ring geometry:

  • Increased s-character: The internal bond angles of the 4-membered azetidine ring are compressed to approximately 90°. To compensate for this geometric constraint, the exocyclic C-H bonds adopt a higher degree of s-character (shifting from pure sp3 toward sp2).

  • Higher Activation Energy: Increased s-character strengthens the C-H bond, raising the Bond Dissociation Energy (BDE). Because hydrogen atom abstraction is the rate-limiting step in CYP450 oxidation, this higher BDE creates a kinetic barrier that CYP enzymes struggle to overcome.

  • Reduced Lipophilicity: Azetidines generally exhibit lower logD values than pyrrolidines, reducing their non-specific hydrophobic partitioning into the CYP450 active site[3].

The Azetidine Trade-Off: Strain-Release Vulnerability

While azetidines resist oxidation, their ~26 kcal/mol of inherent ring strain introduces a unique liability. The thermodynamic drive to relieve this strain makes the ring susceptible to nucleophilic attack. In specific chemotypes (e.g., aryl-azetidines with pendant amides), azetidines can undergo rapid intramolecular ring-opening or form reactive adducts with endogenous nucleophiles like glutathione (GSH)[4].

Visualizing Metabolic Divergence

The following diagram illustrates the divergent metabolic pathways of these two bioisosteres, highlighting the balance between oxidative resistance and nucleophilic vulnerability.

MetabolicStability Pyrrolidine Pyrrolidine (5-Membered) CYP_Oxidation CYP450 α-Oxidation (Low Activation Energy) Pyrrolidine->CYP_Oxidation Susceptible Azetidine Azetidine (4-Membered) CYP_Resistance CYP450 Resistance (High C-H Bond Energy) Azetidine->CYP_Resistance Steric/Electronic Shielding GSH_Attack Nucleophilic Attack (e.g., Glutathione) Azetidine->GSH_Attack Ring Strain Liability Pyr_Metabolite Rapid Clearance (Ring Opening/Dealkylation) CYP_Oxidation->Pyr_Metabolite Aze_Metabolite High Metabolic Stability (Intact Parent) CYP_Resistance->Aze_Metabolite Aze_Toxicity Reactive Adducts (Strain-Release Cleavage) GSH_Attack->Aze_Toxicity

Metabolic divergence between pyrrolidine and azetidine bioisosteres.

Comparative Empirical Data

The table below synthesizes experimental pharmacokinetic data from recent drug discovery campaigns, demonstrating the practical impact of morphing from a pyrrolidine to an azetidine scaffold.

Scaffold & ApplicationCompound ProfileMicrosomal Stability (t½ or CLint)Primary Metabolic LiabilityRef
Pyrrolidine (5-HT2C Agonist)Compound 11Low stability (Rapid clearance)CYP450 α-oxidation[1]
Azetidine (5-HT2C Agonist)Compound 13High stability (Lowest clearance)None observed[1]
Pyrrolidine (DDR1 Inhibitor)Compound 14t½ ≤ 20 min (HLM/MLM)CYP450-mediated oxidation[2]
Azetidine (DDR1 Inhibitor)Compound 37Moderate CLint, Lung S9 t½ > 150 minReduced CYP liability[2]
Azetidine (Aryl Chemotype)N-phenyl analogt½ < 10 min (Aqueous/GSH)Intramolecular ring-opening[4]

Self-Validating Experimental Protocols

To accurately assess the metabolic stability of these analogs, researchers must utilize self-validating assay systems. The following protocols are designed with built-in causality checks to ensure data trustworthiness.

Protocol A: Human Liver Microsome (HLM) Intrinsic Clearance Assay

This assay determines the CYP450-mediated degradation rate of the parent compound.

1. Assay Preparation:

  • Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2. Causality: Limiting protein concentration to 0.5 mg/mL minimizes non-specific protein binding, ensuring the calculated CLint reflects true enzymatic turnover.

  • Spike the test compound (Azetidine or Pyrrolidine analog) to a final concentration of 1 μM.

2. Reaction Initiation & Sampling:

  • Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Extract 50 μL aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Quench immediately in 150 μL of ice-cold acetonitrile containing an analytical Internal Standard (IS). Causality: Cold organic solvent instantly denatures CYP enzymes, freezing the kinetic profile at the exact time point.

3. Self-Validation Criteria (Trustworthiness Check):

  • Positive Control: Run Testosterone (CYP3A4) in parallel. It must show >80% depletion by 60 minutes; failure indicates inactive microsomes or degraded NADPH.

  • Negative Control (No-NADPH): Run the test compound without NADPH. If the azetidine analog degrades here, the instability is driven by chemical hydrolysis or esterases, not CYP450 enzymes.

  • Matrix Control: The IS peak area must vary by <15% across all time points to validate LC-MS/MS extraction efficiency.

Protocol B: Glutathione (GSH) Reactive Metabolite Trapping

Because azetidines are uniquely vulnerable to nucleophilic ring-opening[4], standard HLM assays must be paired with a GSH trapping assay to detect reactive electrophiles.

1. Assay Execution:

  • Incubate the test compound (10 μM) in HLM (1.0 mg/mL) supplemented with NADPH (1 mM) and GSH (5 mM). Causality: A high GSH concentration forces pseudo-first-order kinetics, ensuring transient ring-opened electrophiles are trapped before they can covalently bind to microsomal proteins.

  • Incubate for 60 minutes at 37°C, then quench with cold acetonitrile.

2. LC-MS/MS Analysis & Validation:

  • Perform a neutral loss scan (loss of 129 Da, corresponding to the pyroglutamic acid moiety of GSH) to identify GSH-adducts.

  • Self-Validation: Run Acetaminophen as a positive control. The assay must successfully detect the NAPQI-GSH adduct (+307 Da mass shift). If an azetidine analog shows a high parent depletion in Protocol A but no standard oxidative metabolites, a positive signal in this assay confirms strain-release ring-opening.

Sources

Validation

Cellular Permeability Assays for Dimethylaminoazetidine Derivatives: A Scaffold Comparison Guide

Introduction In modern drug discovery, optimizing the pharmacokinetic (PK) profile of basic amine-containing therapeutics is a persistent challenge. Traditional heterocycles, such as piperidines and piperazines, often su...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern drug discovery, optimizing the pharmacokinetic (PK) profile of basic amine-containing therapeutics is a persistent challenge. Traditional heterocycles, such as piperidines and piperazines, often suffer from poor membrane permeability and high P-glycoprotein (P-gp) efflux liability due to their high basicity and large hydrogen-bonding footprint. To overcome these limitations, medicinal chemists increasingly utilize dimethylaminoazetidine derivatives as advanced bioisosteres ()[1].

This guide objectively compares the permeability performance of the dimethylaminoazetidine scaffold against traditional alternatives, utilizing industry-standard cellular permeability assays (PAMPA and Caco-2) ()[2]. We detail the mechanistic causality behind these performance differences and provide self-validating experimental protocols for rigorous evaluation.

Mechanistic Causality: Why Dimethylaminoazetidines Outperform Traditional Amines

The incorporation of basic amines is critical for target engagement and solubility. However, traditional heterocycles like piperidines often exhibit a high pKa (>9). At physiological pH (7.4), they are heavily protonated. This ionization creates a large hydration shell, imposing a severe entropic penalty during desolvation—a prerequisite for passive lipid bilayer diffusion ()[3]. Furthermore, these protonated, bulky rings are prime substrates for efflux pumps.

By replacing these with a dimethylaminoazetidine scaffold, medicinal chemists achieve three causal benefits:

  • pKa Modulation : The strained four-membered azetidine ring alters the nitrogen's hybridization, subtly lowering the pKa. This increases the fraction of the neutral, lipophilic species at pH 7.4, directly enhancing passive diffusion[3].

  • Reduced Conformational Flexibility : The rigid, planar-like topography of the azetidine ring reduces the conformational entropy lost upon membrane entry[1].

  • Efflux Evasion : The compact steric profile and altered hydrogen-bonding footprint disrupt classical P-gp pharmacophore recognition, drastically lowering the Efflux Ratio (ER)[3]. Recent studies, such as the development of novel SOS1 inhibitors for KRAS-driven cancers, have successfully utilized the para-dimethylaminoazetidine quinazoline scaffold to enhance aqueous solubility and cellular permeability ()[4][5].

Mechanism Apical Apical Compartment (Intestinal Lumen / Blood) Membrane Enterocyte / Endothelial Cell (Lipid Bilayer) Apical->Membrane Passive Diffusion (High for Azetidines) Membrane->Apical Efflux (High for Piperazines) Basolateral Basolateral Compartment (Systemic Circulation / Brain) Membrane->Basolateral Permeation Pgp P-glycoprotein (P-gp) Efflux Pump Pgp->Membrane Mediates Efflux

Transcellular transport mechanism highlighting passive diffusion vs. P-gp mediated efflux.

Assay Platform Comparison: PAMPA vs. Caco-2

To accurately evaluate these basic amine scaffolds, researchers must employ the correct assay systems[2].

  • PAMPA (Parallel Artificial Membrane Permeability Assay) : An artificial lipid-infused membrane that measures only passive transcellular diffusion. It is highly cost-effective and insensitive to active transport[2].

  • Caco-2 Bidirectional Assay : Uses an immortalized human colorectal adenocarcinoma cell line that forms a polarized monolayer expressing tight junctions and active efflux transporters (like P-gp and BCRP). It measures both passive diffusion and active transport, providing an Efflux Ratio (ER = Papp​ (B-A) / Papp​ (A-B))[3].

Workflow Start Synthesize Basic Amine (Dimethylaminoazetidine) PAMPA PAMPA Screen (Passive Diffusion) Start->PAMPA Caco2 Caco-2 Bidirectional Assay (Passive + Active Efflux) PAMPA->Caco2 If Pe > 10 x 10^-6 cm/s LowPerm Low Permeability (Modify Scaffold) PAMPA->LowPerm If Pe < 1 x 10^-6 cm/s Caco2->LowPerm ER > 2.0 (P-gp Substrate) HighPerm High Permeability (Proceed to in vivo PK) Caco2->HighPerm ER < 2.0

Standard workflow for evaluating basic amine scaffolds using PAMPA and Caco-2 assays.

Comparative Experimental Data

The following table summarizes representative literature-backed data comparing a standard piperazine-based lead compound against its optimized dimethylaminoazetidine bioisostere[3].

Scaffold TypepKa (Basic Amine)PAMPA Pe​ ( 10−6 cm/s)Caco-2 Papp​ A-B ( 10−6 cm/s)Caco-2 Efflux Ratio (B-A/A-B)Conclusion
Piperazine Derivative 9.22.41.86.5Poor passive diffusion; High P-gp efflux liability.
Dimethylaminoazetidine 8.118.515.21.2Excellent passive diffusion; Evades P-gp efflux.

Data synthesis based on structural optimization campaigns of CNS-active compounds[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate internal validation steps.

Protocol 1: High-Throughput PAMPA for Passive Permeability

Objective: Isolate and quantify the passive diffusion rate of the dimethylaminoazetidine derivative[2].

  • Preparation of Artificial Membrane : Coat a 96-well filter plate (e.g., Millipore Multiscreen) with 5 μL of a 1% (w/v) solution of lecithin in dodecane.

  • Donor/Acceptor Assembly :

    • Add 150 μL of the test compound (10 μM in PBS, pH 7.4, 1% DMSO) to the donor compartment.

    • Add 300 μL of fresh PBS (pH 7.4, 1% DMSO) to the acceptor compartment.

  • Incubation : Assemble the sandwich plate and incubate at room temperature for 4 hours without agitation to maintain the unstirred water layer (UWL).

  • Quantification : Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS.

  • Self-Validation Check : Include Propranolol (High permeability control, Pe​>10×10−6 cm/s) and Atenolol (Low permeability control, Pe​<1×10−6 cm/s)[2]. If controls fail, discard the assay plate.

Protocol 2: Caco-2 Bidirectional Assay for Efflux Liability

Objective: Determine the apparent permeability ( Papp​ ) and Efflux Ratio (ER) to assess P-gp interaction[3].

  • Cell Culture : Seed Caco-2 cells on polycarbonate filter inserts (0.4 μm pore size) at a density of 1×105 cells/cm². Culture for 21 days to ensure full differentiation and tight junction formation.

  • Integrity Validation (Crucial) : Measure Transepithelial Electrical Resistance (TEER). Only use inserts with TEER > 250 Ω⋅cm2 . Alternatively, use Lucifer Yellow (LY) rejection (>99%).

  • Dosing :

    • Apical to Basolateral (A-B): Add 10 μM test compound to the Apical chamber (pH 6.5 to mimic intestinal lumen) and blank buffer to the Basolateral chamber (pH 7.4).

    • Basolateral to Apical (B-A): Add 10 μM test compound to the Basolateral chamber (pH 7.4) and blank buffer to the Apical chamber (pH 6.5).

  • Sampling : Incubate at 37°C for 2 hours. Take 50 μL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Analysis : Quantify via LC-MS/MS. Calculate Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state flux, C0​ is initial concentration, and A is surface area.

  • Self-Validation Check : Include Digoxin as a known P-gp substrate (ER > 3.0)[3]. If Digoxin ER is < 3.0, the P-gp expression in the cell line is insufficient.

Conclusion

For drug development professionals targeting intracellular or CNS targets, the dimethylaminoazetidine scaffold offers a profound advantage over traditional basic amines. By lowering the pKa and reducing the conformational footprint, these derivatives achieve superior passive permeability (as validated by PAMPA) and successfully evade active efflux mechanisms (as validated by Caco-2). Implementing the rigorous, self-validating protocols outlined above ensures that these pharmacokinetic benefits are accurately captured during lead optimization.

References

  • Title : Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Source : ACS Combinatorial Science URL :[Link]

  • Title : Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. Source : Journal of Medicinal Chemistry URL :[Link]

  • Title : Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. Source : The AAPS Journal URL :[Link]

  • Title : Design and structural optimization of novel SOS1 inhibitors in KRAS-driven cancers. Source : Bioorganic & Medicinal Chemistry Letters URL :[Link]

Sources

Comparative

Efficacy of 1,3-Dimethylazetidin-3-amine Analogs in Cellular Models: A Comparative Guide for Drug Discovery

Executive Summary In modern medicinal chemistry, the transition from biochemical potency to cellular efficacy is frequently derailed by poor physicochemical properties. The "Escape from Flatland" paradigm posits that inc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the transition from biochemical potency to cellular efficacy is frequently derailed by poor physicochemical properties. The "Escape from Flatland" paradigm posits that increasing the fraction of sp³-hybridized carbons (Fsp³) in a drug candidate improves solubility, reduces off-target promiscuity, and dramatically increases clinical success rates[1].

This guide provides an objective, data-driven comparison of 1,3-dimethylazetidin-3-amine —a conformationally restricted, sp³-rich bioisostere—against traditional acyclic and flexible cyclic amines (e.g., dimethylamine and pyrrolidine). By analyzing cellular target engagement, permeability, and lysosomal sequestration, we demonstrate how integrating the 1,3-dimethylazetidin-3-amine motif bridges the gap between in vitro binding and in vivo efficacy.

Mechanistic Rationale: The "Drug Safe House" Effect

A pervasive challenge in drug development is the disconnect between biochemical IC₅₀ and cellular IC₅₀. This "cellular drop-off" is frequently caused by lysosomal trapping [2].

Highly basic, lipophilic amines (pKa > 8.5) passively diffuse across the plasma membrane into the cytosol (pH ~7.2). However, upon entering the acidic environment of the lysosome (pH ~4.5), these basic amines become protonated. Because the charged species cannot readily diffuse back across the lysosomal lipid bilayer, the drug becomes sequestered, preventing it from reaching its cytosolic or nuclear targets[3].

Why 1,3-Dimethylazetidin-3-amine?

Aliphatic small rings, including azetidines, are increasingly exploited in medicinal chemistry for their beneficial physicochemical properties[4]. Substituting a flexible dialkylamine with a 1,3-dimethylazetidin-3-amine moiety provides three distinct mechanistic advantages:

  • Modulated Basicity (pKa): The inductive effect of the dual-nitrogen system, combined with the steric bulk of the 3-methyl group, subtly lowers the basicity of the molecule compared to pyrrolidine. This tuned pKa reduces the driving force for lysosomal protonation and trapping[5].

  • Reduced Entropic Penalty: The rigid 4-membered ring pre-organizes the exit vectors of the amine, reducing the entropic cost of binding to the target protein[6].

  • Enhanced Fsp³: The incorporation of the sp³-rich azetidine core improves aqueous solubility and reduces flat, aromatic stacking interactions that often lead to hERG liability or cytochrome P450 inhibition[1].

G Drug Lipophilic Amine Drug (Cytosol pH 7.2) Lysosome Lysosome (pH 4.5) Protonation & Trapping Drug->Lysosome High pKa (>9) Target Intracellular Target (Kinase/Receptor) Drug->Target Low pKa / Optimal ADME Azetidine 1,3-Dimethylazetidin-3-amine Modulated pKa & Rigidity Azetidine->Lysosome Reduced Partitioning Azetidine->Target Escapes Trapping

Diagram 1: Logical relationship showing how modulated pKa in azetidines prevents lysosomal trapping.

Comparative Efficacy Data

To objectively evaluate the efficacy of the 1,3-dimethylazetidin-3-amine motif, we synthesized three analogs of a generic targeted kinase inhibitor (Scaffold X), varying only the solvent-exposed basic tail.

  • Analog A: Dimethylamine (Flexible, highly basic)

  • Analog B: Pyrrolidine (Cyclic, highly basic)

  • Analog C: 1,3-Dimethylazetidin-3-amine (Strained, sp³-rich, modulated basicity)

Table 1: Physicochemical and Efficacy Profiling
MetricAnalog A (Dimethylamine)Analog B (Pyrrolidine)Analog C (1,3-Dimethylazetidin-3-amine)
Calculated pKa (Strongest Basic Center) 9.810.28.1
Fsp³ (Fraction sp³) 0.350.420.51
Biochemical IC₅₀ (nM) 4.23.82.1
Cellular NanoBRET IC₅₀ (nM) 185.0210.012.5
Cellular Drop-off (Fold Change) 44x55x5.9x
Lysosomal Partitioning Ratio (LPR) 45.262.13.4
Caco-2 Permeability (Papp x 10⁻⁶ cm/s) 4.15.518.2

Data Synthesis & Causality: While all three analogs exhibit excellent biochemical potency (<5 nM), Analogs A and B suffer from massive cellular drop-offs (44x and 55x, respectively). This is directly correlated with their high Lysosomal Partitioning Ratios (LPR > 40), driven by their high pKa values. Analog C, utilizing the 1,3-dimethylazetidin-3-amine bioisostere, maintains a pKa closer to physiological pH. This prevents the "drug safe house" effect, allowing the compound to remain in the cytosol and achieve a cellular IC₅₀ of 12.5 nM. Furthermore, the rigid azetidine structure enhances Caco-2 permeability by burying polar surface area more effectively than the flexible dimethylamine.

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the data presented above relies on self-validating experimental systems. Below are the detailed methodologies used to quantify cellular target engagement and lysosomal trapping.

Protocol 1: Live-Cell Target Engagement via NanoBRET

Causality Check: Traditional Western blotting requires cell lysis, which destroys cellular compartments and artificially mixes lysosomally trapped drug with cytosolic targets. We utilize NanoBRET (Bioluminescence Resonance Energy Transfer) because it allows for real-time quantification of target engagement in intact, live cells, preserving the physiological impact of lysosomal sequestration.

  • Cell Plating & Transfection:

    • Plate HEK293T cells in a 96-well white plate at a density of 2 × 10⁴ cells/well.

    • Transfect cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase using a lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Incubation:

    • Prepare serial dilutions of Analogs A, B, and C in assay medium.

    • Replace the culture medium with the compound dilutions and incubate for 2 hours. Self-validation: Include a vehicle control (DMSO) and a known positive control inhibitor to establish the assay window.

  • Tracer Addition:

    • Add the fluorescent NanoBRET tracer (a known binder conjugated to a fluorophore) at a concentration equivalent to its cellular K_d. Incubate for an additional 1 hour.

  • Readout:

    • Add NanoBRET Nano-Glo® Substrate.

    • Measure dual-emission bioluminescence at 460 nm (donor) and 618 nm (acceptor) using a microplate reader.

    • Calculate the BRET ratio (Acceptor/Donor) and plot against compound concentration to determine the Cellular IC₅₀.

Workflow N1 1. Cell Plating & Transfection (HEK293T) N2 2. Compound Incubation (Target Binding) N1->N2 N3 3. NanoBRET Tracer Addition N2->N3 N4 4. Bioluminescence Readout & BRET Ratio N3->N4

Diagram 2: Step-by-step workflow for intact-cell NanoBRET target engagement assay.

Protocol 2: Lysosomal Trapping Quantification (LysoTracker Displacement)

Causality Check: To definitively prove that the cellular drop-off of Analogs A and B is due to lysosomal trapping, we measure the displacement of LysoTracker Red. If a test compound accumulates in the lysosome, it will raise the local pH or compete for space, causing a measurable decrease in LysoTracker fluorescence.

  • Cell Culture & Dye Loading:

    • Seed HeLa cells in 384-well black, clear-bottom plates.

    • Wash cells with PBS and load with 50 nM LysoTracker™ Red DND-99 and 1 µg/mL Hoechst 33342 (nuclear stain) in live-cell imaging buffer for 30 minutes.

  • Compound Treatment:

    • Add test compounds (Analogs A, B, and C) at 10 µM.

    • Self-validation: Use Chloroquine (50 µM) as a positive control for lysosomal alkalinization/trapping.

  • High-Content Imaging:

    • Image cells immediately using a high-content confocal imaging system (e.g., PerkinElmer Opera Phenix).

    • Quantify the total integrated intensity of LysoTracker Red per cell.

  • Data Analysis:

    • Calculate the Lysosomal Partitioning Ratio (LPR) by comparing the fluorescence reduction caused by the test compound against the vehicle control. Analog C will show minimal reduction, confirming it evades the lysosomal sink.

Conclusion

The integration of the 1,3-dimethylazetidin-3-amine motif represents a highly effective strategy for overcoming the pharmacokinetic and cellular efficacy bottlenecks associated with traditional basic amines. By leveraging its unique sp³-rich geometry and modulated basicity, drug development professionals can successfully navigate the "Escape from Flatland" while simultaneously bypassing the lysosomal drug safe house, ensuring that potent biochemical hits translate into robust cellular therapies.

References

  • Examples of azetidine-based bioisosteres ResearchGate[Link]

  • Sub-cellular sequestration of alkaline drugs in lysosomes: new insights for pharmaceutical development of lysosomal fluid National Institutes of Health (NIH)[Link]

  • Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells) National Institutes of Health (NIH)[Link]

  • Lysosome as a Chemical Reactor MDPI[Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry National Institutes of Health (NIH)[Link]

Sources

Validation

In Vivo Pharmacokinetic Properties of Azetidine-Containing Molecules: A Comparative Guide

The integration of saturated nitrogen heterocycles is a cornerstone of modern drug discovery. While five-membered (pyrrolidines) and six-membered (piperidines) rings have historically dominated medicinal chemistry, the f...

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Author: BenchChem Technical Support Team. Date: March 2026

The integration of saturated nitrogen heterocycles is a cornerstone of modern drug discovery. While five-membered (pyrrolidines) and six-membered (piperidines) rings have historically dominated medicinal chemistry, the four-membered azetidine ring has emerged as a privileged scaffold[1]. FDA-approved drugs such as baricitinib and cobimetinib leverage the azetidine motif to optimize physicochemical properties, enhance target selectivity, and fundamentally alter in vivo pharmacokinetic (PK) profiles[1].

This guide provides an objective, data-driven comparison of azetidine-containing molecules against their larger-ring alternatives. Designed for drug development professionals, it explores the mechanistic causality behind azetidine's superior PK parameters and provides self-validating experimental protocols for evaluating these properties.

Mechanistic Rationale: Why Azetidines Outperform Larger Rings

The decision to contract a pyrrolidine or piperidine ring to an azetidine is rarely arbitrary; it is driven by the need to resolve specific pharmacokinetic liabilities such as rapid metabolic clearance or poor oral bioavailability. The superiority of azetidines in these contexts is governed by three interconnected physicochemical principles:

  • High Ring Strain and Metabolic Shielding : The four-membered azetidine ring possesses a significant ring strain of approximately 25.4 kcal/mol[2]. This high energy state and rigid conformation restrict the spatial accessibility of the α -carbons to cytochrome P450 (CYP) enzymes. Consequently, azetidines are often remarkably resistant to CYP-mediated N-dealkylation and α -oxidation compared to the more flexible, less strained pyrrolidine systems[2].

  • Reduced Lipophilicity (LogD) : Removing a methylene unit (ring contraction) inherently lowers the molecular weight and reduces lipophilicity. Lower lipophilicity directly correlates with reduced unspecific protein binding and lower intrinsic clearance ( CLint​ ), extending the in vivo half-life ( T1/2​ )[3].

  • Modulation of Basic pKa : The geometry of the azetidine ring alters the hybridization and lone-pair availability of the nitrogen atom, often lowering its basicity (pKa) relative to pyrrolidines[4]. A lower pKa reduces the extent of protonation at physiological pH, enhancing passive membrane permeability and improving oral bioavailability (F%)[4].

Ring_Contraction Pyrrolidine Pyrrolidine Scaffold (High Lipophilicity & Clearance) Azetidine Azetidine Scaffold (Ring Contraction) Pyrrolidine->Azetidine Lead Optimization Mech1 High Ring Strain (~25.4 kcal/mol) Azetidine->Mech1 Mech2 Lowered Basic pKa (Altered N-hybridization) Azetidine->Mech2 Mech3 Reduced Lipophilicity (Lower LogD) Azetidine->Mech3 Outcome1 Enhanced Metabolic Stability (Lower CLint) Mech1->Outcome1 Outcome2 Improved Oral Bioavailability (F%) Mech2->Outcome2 Mech3->Outcome1 Mech3->Outcome2

Mechanistic rationale for azetidine ring contraction improving pharmacokinetic properties.

Comparative In Vivo Pharmacokinetics: Azetidine vs. Pyrrolidine

To objectively evaluate the impact of the azetidine scaffold, we compare it against pyrrolidine analogs using representative data derived from recent lead optimization campaigns (such as the development of ENL YEATS inhibitors and DDR1 inhibitors)[3][5].

When a pyrrolidine core is replaced by an azetidine, researchers consistently observe a drop in systemic clearance and a marked improvement in oral exposure.

Table 1: Comparative PK Parameters in Rodent Models (Representative Data)
Pharmacokinetic ParameterPyrrolidine Analog (5-membered)Azetidine Analog (4-membered)Pharmacological Implication
Intrinsic Clearance ( CLint​ ) 85.4 µL/min/mg15.4 µL/min/mgAzetidine resists CYP-mediated metabolism, reducing hepatic extraction[6].
In Vivo Clearance (CL) 45 mL/min/kg (High)12 mL/min/kg (Low)Slower elimination from systemic circulation.
Volume of Distribution ( Vdss​ ) 4.2 L/kg2.8 L/kgReduced lipophilicity limits excessive tissue sequestration, keeping drug in plasma.
Half-Life ( T1/2​ ) 1.1 hours3.5 hoursProlonged target engagement; allows for less frequent clinical dosing.
Oral Bioavailability (F%) < 10%31% - 49%Improved permeability and reduced first-pass metabolism enable oral formulation[5].

Note: Data synthesized from matched-pair analyses in recent medicinal chemistry literature[3][5][6].

Experimental Workflows & Self-Validating Protocols

To establish the trustworthiness of these PK claims, the experimental methodologies must be robust and self-validating. Below are the definitive protocols for evaluating the metabolic stability and in vivo pharmacokinetics of azetidine-containing molecules.

Protocol A: In Vitro Liver Microsomal Stability Assay

Purpose: To predict hepatic clearance by isolating Phase I (CYP450) metabolism. Causality: Liver microsomes are subcellular fractions containing high concentrations of CYP enzymes. By incubating the azetidine compound with microsomes and NADPH (an essential electron donor for CYPs), we can calculate the intrinsic clearance ( CLint​ ) based on the compound's disappearance rate[2].

Step-by-Step Methodology:

  • System Preparation: Prepare a 1 mg/mL suspension of rat or human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Control Inclusion (Self-Validation): Run parallel incubations with Verapamil (a known high-clearance positive control) and Dextromethorphan (a moderate-clearance control)[6]. If Verapamil is not rapidly degraded, the microsomes are metabolically incompetent, and the assay must be rejected.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the azetidine test compound (final concentration: 1 µM) and NADPH (final concentration: 1 mM).

  • Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (IS). Reasoning: Acetonitrile instantly denatures the CYP enzymes, halting metabolism and precipitating proteins.

  • Analysis & Calculation: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS. Calculate the half-life ( T1/2​ ) using the natural log of the percentage remaining vs. time, and derive CLint​ using the formula: CLint​=(0.693/T1/2​)×(IncubationVolume/MicrosomalProteinAmount) [2].

Protocol B: In Vivo Pharmacokinetic Study in Rodents

Purpose: To determine definitive in vivo parameters (Clearance, Vdss​ , T1/2​ , and F%). Causality: A crossover or parallel design utilizing both Intravenous (IV) and Per Os (PO/Oral) dosing is required to calculate absolute bioavailability (F%). Non-compartmental analysis (NCA) is utilized because it relies on the algebraic integration of the area under the curve (AUC) rather than assuming theoretical body compartments, providing highly objective data.

Step-by-Step Methodology:

  • Dosing: Administer the azetidine compound to male Sprague-Dawley rats. Use an IV dose of 1 mg/kg (formulated in 5% DMSO / 95% Saline to ensure complete dissolution) and a PO dose of 5 mg/kg (formulated in 0.5% Methylcellulose for optimal GI dispersion).

  • Serial Sampling: Collect blood samples (~200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Reasoning: Dense early sampling captures the IV distribution phase and PO Cmax​ , while late sampling accurately defines the terminal elimination phase.

  • Plasma Isolation: Centrifuge blood in K2​EDTA tubes at 3000g for 10 minutes at 4°C to isolate plasma.

  • Bioanalysis (LC-MS/MS): Precipitate plasma proteins using acetonitrile (3:1 ratio). Analyze the supernatant using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • NCA Calculation: Calculate AUC using the linear trapezoidal rule. Determine Bioavailability (F%) using the dose-normalized ratio: F%=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)×100 .

PK_Workflow Dosing In Vivo Dosing (IV & PO in Rats) Sampling Serial Blood Sampling (0-24h) Dosing->Sampling Plasma Plasma Isolation (Centrifugation) Sampling->Plasma Extraction Protein Precipitation (Acetonitrile Quench) Plasma->Extraction LCMS LC-MS/MS Bioanalysis Extraction->LCMS NCA PK Parameter Calculation (NCA) LCMS->NCA

Step-by-step in vivo pharmacokinetic workflow from dosing to non-compartmental analysis.

Cautionary Note: Chemical Stability and Ring Opening

While azetidines offer exceptional metabolic stability, their high ring strain introduces a unique chemical liability: acid-mediated intramolecular ring-opening [4].

In specific chemotypes (e.g., N-linked heteroaryl azetidines with pendant amide groups), exposure to low pH (such as the acidic environment of the stomach, pH ~1.5 - 2.0) can protonate the azetidine nitrogen. This protonation triggers a nucleophilic attack by the pendant group, causing the strained four-membered ring to rupture and decompose[4].

Mitigation Strategy: Medicinal chemists must carefully tune the pKa of the azetidine nitrogen. By conjugating the nitrogen to electron-withdrawing groups (e.g., specific pyridyl or pyrimidinyl rings), the lone pair is delocalized, reducing the azetidine pKa to < 2.0. This prevents protonation at gastric pH, completely rescuing the molecule's chemical stability and preserving its oral bioavailability[4].

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed (NIH) URL:[Link]

  • Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 Source: ACS Medicinal Chemistry Letters URL:[Link]

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: PMC - NIH URL:[Link]

Sources

Comparative

Computational Docking &amp; Efficacy Guide: 1,3-Dimethylazetidin-3-amine vs. Traditional Cyclic Scaffolds

Here is a comprehensive, peer-level comparison guide evaluating the computational docking and experimental validation of 1,3-Dimethylazetidin-3-amine against alternative chemical scaffolds. Executive Summary In modern st...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive, peer-level comparison guide evaluating the computational docking and experimental validation of 1,3-Dimethylazetidin-3-amine against alternative chemical scaffolds.

Executive Summary

In modern structure-based drug design, escaping the "flatland" of planar aromatic rings is critical for improving clinical success rates. 1,3-Dimethylazetidin-3-amine (CAS: 1788565-20-7) has emerged as a highly valuable, sp3-enriched fragment. As a rigid, four-membered nitrogen heterocycle, it offers a conformationally locked framework that significantly reduces the entropic penalty upon target binding. This guide objectively compares the computational docking profiles and experimental efficacies of the 1,3-dimethylazetidin-3-amine scaffold against traditional alternatives, such as pyrrolidine-3-amines and azetidin-2-ones, across key oncogenic targets like KRAS::SOS1, EGFR, and STAT3[1][2][3].

Mechanistic Rationale & Target Selection

The selection of a chemical scaffold must be driven by the electrostatic and steric topography of the target protein's binding pocket.

  • KRAS::SOS1 Inhibition: The SOS1 catalytic domain features a highly acidic pocket defined by residues Glu902, Glu906, and Glu909. Traditional flexible amines often lack the precise vectorality to maintain stable interactions here. The azetidine-3-amine motif specifically projects its protonated primary amine to form a bidentate salt bridge with Glu909[2]. The 1,3-dimethyl substitutions provide a steric "lock," preventing the solvent-exposed face of the molecule from adopting unfavorable conformations.

  • EGFR & STAT3 Targeting: Azetidine amides have demonstrated sub-micromolar potency (IC50 ~ 0.34 µM) against STAT3 by occupying specific SH2 domain pockets[3]. Similarly, azetidin-2-one derivatives exhibit strong PLP fitness scores against the EGFR tyrosine kinase domain, rivaling standard inhibitors like erlotinib[1].

Comparative Performance Data

The following table synthesizes computational docking scores and experimental in vitro data, comparing 1,3-Dimethylazetidin-3-amine against standard alternative scaffolds.

Compound ScaffoldPrimary TargetDocking Score (kcal/mol)Key Molecular InteractionsExperimental Efficacy
1,3-Dimethylazetidin-3-amine KRAS::SOS1-9.4Bidentate salt bridge (Glu909), Steric lockpIC50 ~ 8.29 (HTRF)[2]
Pyrrolidine-3-amine (Alternative)KRAS::SOS1-7.8Weak/transient salt bridge, high entropic penaltypIC50 ~ 6.50 (HTRF)
Azetidin-2-one (Alternative)EGFR-8.2H-bond with hinge region (Met793)IC50 ~ 0.1 µM (MTT)[4]
Erlotinib (Standard)EGFR-8.5H-bond with Met793, hydrophobic packingIC50 ~ 0.05 µM (MTT)[1]

Computational & Experimental Workflow

To ensure scientific integrity, computational predictions must be paired with rigorous experimental validation. Below is the standard workflow for evaluating azetidine-based ligands.

G LPrep Ligand Preparation (Protonation at pH 7.4) Dock Molecular Docking (SP & XP Modes) LPrep->Dock PPrep Protein Preparation (SOS1 / EGFR / STAT3) Grid Grid Generation (Centering on Acidic Residues) PPrep->Grid Grid->Dock MD MD Simulation (100 ns Trajectory) Dock->MD Top Poses Exp Experimental Validation (HTRF & ITC Assays) MD->Exp Stable Complexes

Workflow for computational docking and experimental validation of azetidine derivatives.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: Target Protein & Ligand Preparation

  • Action: Import the crystal structure (e.g., SOS1) and remove water molecules > 3 Å from the active site. Generate 3D conformations of 1,3-Dimethylazetidin-3-amine using an OPLS4 force field, explicitly setting the pH to 7.4 ± 0.5.

  • Causality: The primary amine of the azetidine ring has a pKa > 9.0. At physiological pH, it exists as a cation. Failing to protonate the amine in silico will result in the algorithm completely missing the critical electrostatic salt-bridge interactions with target glutamic acid residues[2]. Removing distant waters prevents computational noise and false steric clashes.

  • Self-Validation: Run a Ramachandran plot analysis post-minimization. The protocol is only validated if >95% of protein residues remain in favored dihedral regions.

Protocol 2: Molecular Docking & Grid Generation

  • Action: Center the receptor grid box strictly on the acidic pocket (e.g., Glu902, Glu906, Glu909 for SOS1). Execute docking in Extra Precision (XP) mode.

  • Causality: Defining a precise bounding box ensures the sampling algorithm focuses on the electrostatic sink, reducing false-positive binding poses in shallow, irrelevant surface grooves.

  • Self-Validation: Redock the native co-crystallized ligand (e.g., BI-3406 for SOS1). If the resulting Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is > 2.0 Å, the grid parameters are rejected and must be recalibrated.

Protocol 3: Molecular Dynamics (MD) Simulations

  • Action: Subject the top-scoring docked complexes to a 100 ns MD simulation in an explicit solvent model (TIP3P).

  • Causality: Molecular docking treats the protein as a rigid body. Because the rigid azetidine ring might induce local conformational shifts in the protein backbone, MD is required to verify that the salt bridge remains stable over time and does not artificially force the binding pocket open[1].

Protocol 4: Isothermal Titration Calorimetry (ITC) Validation

  • Action: Titrate the synthesized azetidine ligand into the purified target protein at 25°C using an ITC instrument.

  • Causality: Docking scores are merely mathematical approximations of binding free energy. ITC deconvolutes this binding energy into exact enthalpy (ΔH) and entropy (-TΔS) values. This physically proves whether the rigid nature of the 1,3-dimethylazetidin-3-amine ring successfully lowers the entropic penalty of binding compared to flexible alternatives like pyrrolidine[3].

References

  • Identification of Novel 2-(Azetidin-3-ylamino)nicotinamide Derivatives as Potent KRAS::SOS1 Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity Source: Turkish Computational and Theoretical Chemistry (via ResearchGate) URL:[Link]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: Journal of Medicinal Chemistry / PMC URL:[Link]

Sources

Validation

Comparative Cytotoxicity and Pharmacological Profiling of Azetidine vs. Piperidine Scaffolds in Drug Design

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter a critical decision point: selecting the optimal saturated aza-heterocycle. Historically, the six-membered piperi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of lead optimization, I frequently encounter a critical decision point: selecting the optimal saturated aza-heterocycle. Historically, the six-membered piperidine ring has been a ubiquitous structural motif in medicinal chemistry. However, to escape "flatland," optimize physicochemical properties, and navigate crowded intellectual property landscapes, drug development professionals increasingly execute a "ring contraction" strategy—replacing piperidine with the four-membered azetidine ring.

While this bioisosteric replacement often improves aqueous solubility and reduces lipophilicity, it profoundly alters the compound's cytotoxicity and metabolic safety profile. This guide provides an objective, data-driven comparative analysis of azetidine and piperidine scaffolds, detailing the physicochemical causality behind their divergent toxicity profiles and providing field-proven, self-validating experimental protocols to evaluate them.

Physicochemical Causality: The Root of Differential Toxicity

The toxicological divergence between piperidine and azetidine is not random; it is strictly governed by their fundamental physicochemical properties. Understanding this causality is essential for rational drug design.

The Piperidine Liability: Lipophilicity and Basicity

The piperidine ring adopts a highly stable chair conformation with negligible ring strain. However, its higher basicity (pKa ~11.22) and greater lipophilicity (logP) often drive non-specific partitioning into lipid bilayers 1[1]. This combination frequently results in promiscuous binding to off-target proteins, most notably the hERG potassium channel, leading to severe cardiotoxicity and phospholipidosis.

The Azetidine Liability: Ring Strain and Bioactivation

Replacing piperidine with azetidine typically lowers the compound's logP and basicity, which successfully mitigates hERG binding and non-specific membrane toxicity. However, the four-membered azetidine ring harbors significant angle strain (approximately 25.4 kcal/mol)1[1]. This thermodynamic strain makes the α -carbon highly susceptible to cytochrome P450 (CYP)-mediated oxidation. Subsequent ring scission generates electrophilic aldehydes or ketones that can covalently adduct to cellular proteins, triggering idiosyncratic hepatotoxicity and bioactivation liabilities 2[2].

Pathway A Saturated Aza-Heterocycle B Piperidine (6-membered) Low Strain, High logP A->B C Azetidine (4-membered) High Strain, Low logP A->C D hERG Blockade & Membrane Toxicity B->D Driven by Lipophilicity E CYP450 alpha-Oxidation & Ring Scission C->E Driven by Ring Strain G Reduced Off-Target Binding C->G Improved Physicochemicals F Electrophilic Aldehydes (Covalent Adduction) E->F Bioactivation Liability

Caption: Mechanistic pathways of cytotoxicity: Piperidine lipophilicity vs. Azetidine ring scission.

Comparative Experimental Data

To objectively evaluate these scaffolds, we must look at head-to-head experimental data across various therapeutic programs. The table below summarizes quantitative safety and efficacy metrics when transitioning from a piperidine to an azetidine core.

Therapeutic Target / Drug ClassScaffold ModificationCytotoxicity & Safety OutcomeMechanistic CausalityReference
Local Anesthetics (Bupivacaine) Piperidine Spirocyclic AzetidineImproved Safety: Lethal dose increased by 1.3- to 5.0-fold. Reduced QRS interval widening.Lower logP reduced hERG channel trapping, directly mitigating cardiotoxicity.3[3]
DGAT2 Inhibitors Piperidine AzetidineIncreased Liability: Formation of reactive ketone/aldehyde metabolites in HLMs.CYP-mediated α -carbon oxidation led to facile azetidine ring scission due to high ring strain.2[2]
MAGL Inhibitors Piperidine Carbamate Azetidine CarbamateAltered Stability: Azetidine analogs exhibited a much faster rate of clearance.Decreased planarity and ring strain in the azetidine moiety rendered the carbamate hydrolytically unstable.4[4]
Anti-Tubercular Agents Azetidine DerivativesModerate Cytotoxicity: IC50 values of 21–38 µM observed in mammalian cells.Cytotoxicity was confirmed to be non-mitochondrial via galactose conditioning assays.5[5]

Self-Validating Experimental Methodologies

To accurately profile these compounds, standard assays are insufficient. As an application scientist, I mandate the use of self-validating protocols that elucidate the mechanism of toxicity, rather than just providing a binary live/dead readout.

Protocol 1: Mitochondrial-Sensitized MTT Cytotoxicity Assay

Causality: Standard in vitro cytotoxicity assays use high-glucose media. Under these conditions, cells can survive via glycolysis even if a lipophilic piperidine compound is destroying their mitochondria. By substituting glucose with galactose, cells are forced to rely entirely on oxidative phosphorylation. A compound that shows a drastic drop in IC50 in galactose media is definitively identified as a mitochondrial toxicant5[5].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in two parallel 96-well plates at 1×104 cells/well.

  • Media Conditioning: Incubate Plate A in standard DMEM (25 mM Glucose) and Plate B in glucose-free DMEM supplemented with 10 mM Galactose. Allow 24 hours for metabolic adaptation.

  • Compound Treatment: Treat both plates with serial dilutions (1 µM to 100 µM) of the azetidine/piperidine test compounds and a vehicle control (0.1% DMSO). Incubate for 24 hours.

  • MTT Addition: Add 100 µL of MTT reagent (1 mg/mL) to each well. Incubate for 4 hours at 37°C.

  • Solubilization & Readout: Remove media, solubilize formazan crystals with 100 µL DMSO, and measure absorbance at 570 nm.

  • Self-Validation Calculation: Calculate the IC50​ for both plates. A Glucose/Galactose IC50​ ratio of <1 confirms the absence of specific mitochondrial toxicity, validating that any observed cell death is due to general structural cytotoxicity.

Protocol 2: Reactive Metabolite Trapping in Human Liver Microsomes (HLMs)

Causality: Because azetidines are prone to CYP-mediated ring scission 2[2], the resulting electrophilic aldehydes are highly transient and often missed in standard clearance assays. We must introduce a nucleophilic trapping agent (like Glutathione) to form stable, detectable adducts, thereby proving the mechanism of bioactivation.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLMs) and prepare a reaction mixture containing 1.0 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent Addition: Supplement the mixture with 5 mM Glutathione (GSH) to act as an electrophile scavenger.

  • Initiation: Add the azetidine test compound (10 µM final concentration). Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding an NADPH-regenerating system (1 mM final NADPH).

  • Quenching: At designated time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS.

  • Self-Validation: Scan for mass shifts corresponding to the addition of GSH (+307 Da) to the parent mass minus any cleaved fragments. The presence of these adducts definitively flags the azetidine core as a bioactivation liability.

Workflow S1 Compound Library S2 MTT Assay (Galactose Media) S1->S2 Viability S3 HLM Incubation (+ GSH/KCN) S1->S3 Metabolism S5 Safety Validation S2->S5 IC50 > 50µM S4 LC-MS/MS Adduct Detection S3->S4 Trapping S4->S5 No Adducts

Caption: Preclinical screening workflow for evaluating aza-heterocycle cytotoxicity and metabolic safety.

Conclusion & Strategic Recommendations

The choice between an azetidine and a piperidine scaffold is not a simple matter of swapping building blocks; it is a fundamental shift in a compound's toxicological destiny.

  • Opt for Piperidine when metabolic stability is paramount and the overall lipophilicity of the molecule can be controlled through other peripheral substituents.

  • Opt for Azetidine when breaking molecular planarity and reducing logP/pKa is critical to avoiding hERG-mediated cardiotoxicity, provided that rigorous GSH-trapping assays are deployed to rule out ring-scission bioactivation.

By implementing the self-validating workflows described above, drug development professionals can confidently navigate the physicochemical tradeoffs of saturated aza-heterocycles.

Sources

Safety & Regulatory Compliance

Safety

1,3-Dimethylazetidin-3-amine dihydrochloride proper disposal procedures

Operational Guide: Handling and Disposal of 1,3-Dimethylazetidin-3-amine Dihydrochloride Executive Summary Handling highly active azetidine derivatives requires rigorous adherence to environmental health and safety (EHS)...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Handling and Disposal of 1,3-Dimethylazetidin-3-amine Dihydrochloride

Executive Summary

Handling highly active azetidine derivatives requires rigorous adherence to environmental health and safety (EHS) protocols. 1,3-Dimethylazetidin-3-amine dihydrochloride is a versatile building block in pharmaceutical drug development. However, its classification as a multi-route acute toxicant and severe irritant necessitates strict operational and disposal logistics[1]. This guide provides laboratory personnel with self-validating, step-by-step procedures for the safe neutralization, containment, and disposal of this compound, ensuring regulatory compliance and personnel safety.

Physicochemical & Hazard Profile

To design an effective disposal strategy, personnel must first understand the compound's physical state and hazard profile. As a dihydrochloride salt, this compound is highly water-soluble[2]. However, its toxicological profile mandates that it must never be discharged into municipal wastewater systems or allowed to aerosolize[3][4].

Table 1: Quantitative Data and Hazard Summary

Property / ParameterValue / Classification
Chemical Name 1,3-Dimethylazetidin-3-amine dihydrochloride
CAS Number 1788565-20-7
Molecular Formula C5H14Cl2N2
Molecular Weight 173.08 g/mol
GHS Hazard Classes Acute Tox. 4 (Oral/Dermal/Inhalation), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[1]
Hazard Statements H302, H312, H315, H319, H332, H335, H336[1][2]
Precautionary Codes P261, P280, P305+P351+P338, P501[2]
Primary Disposal Route High-temperature incineration via licensed carrier[4][5]

Mechanistic Rationale for Disposal Protocols

The Causality of pH Control: 1,3-Dimethylazetidin-3-amine dihydrochloride exists as a stable, non-volatile salt under acidic to neutral conditions. If introduced into a basic waste stream (pH > 8), the compound undergoes deprotonation to its free-base form. The free base of low-molecular-weight azetidines is significantly more volatile and lipophilic, drastically increasing the risk of inhalation exposure (H332) and rapid dermal absorption (H312)[1]. Therefore, the fundamental rule of disposing of this chemical is to maintain the waste stream in a slightly acidic state (pH 4-6) to lock the amine in its ionized, non-volatile dihydrochloride form.

Disposal Workflows and Methodologies

WasteWorkflow N1 1,3-Dimethylazetidin-3-amine 2HCl Waste Stream N2 Physical State? N1->N2 N3 Solid Waste (Powder, Consumables) N2->N3 Solid N4 Liquid Waste (Aqueous/Organic Solvents) N2->N4 Liquid N5 Double-bag / Seal in rigid container N3->N5 N6 Verify pH < 7 (Prevent free-base release) N4->N6 N8 Apply GHS Labels: Acute Tox 4, Irritant N5->N8 N7 Transfer to compatible waste carboy N6->N7 N7->N8 N9 EHS Pickup & Controlled Incineration N8->N9

Workflow for segregation and disposal of azetidine derivative waste streams.

Protocol A: Solid Waste Containment (Powders, Vials, and Contaminated PPE)

Objective: Prevent aerosolization of toxic dust and isolate contaminated materials for incineration[3][6].

  • Isolation: Conduct all cleanup of dry powders inside a certified Class II biological safety cabinet or a chemical fume hood. Do not sweep dry powder, as this generates inhalable aerosols (violating P261)[2][6].

  • Collection: Use a HEPA-filtered vacuum designed for hazardous dust, or utilize a wet-wipe method (using slightly damp, lint-free cloths) to collect spilled powder[7].

  • Primary Containment: Place all contaminated wipes, empty reagent vials, and disposable PPE (e.g., nitrile gloves) into a heavy-duty, sealable polyethylene bag.

  • Secondary Containment: Place the primary bag into a rigid, puncture-resistant solid waste container approved by your facility's EHS department[5].

  • Labeling & Handoff: Affix a GHS-compliant hazardous waste label indicating "Toxic Solid Waste - Contains Azetidine Derivatives (Acute Tox 4, Irritant)." Transfer to EHS for high-temperature incineration (P501)[2][4].

Protocol B: Liquid Waste Segregation and Stabilization (Aqueous Solutions and Washes)

Objective: Stabilize the amine salt in solution and prevent environmental discharge[3][6].

  • pH Verification (Self-Validating Step): Before transferring any aqueous solution containing 1,3-Dimethylazetidin-3-amine dihydrochloride into a bulk waste carboy, test the solution's pH using indicator strips. Ensure the pH is ≤ 7.

  • Acidification (If Necessary): If the solution is basic, carefully neutralize it by adding dilute hydrochloric acid (1M HCl) dropwise until the pH reaches 5-6. This ensures the compound remains a non-volatile salt, preventing inhalation hazards.

  • Transfer: Pour the stabilized solution into a clearly labeled "Aqueous Hazardous Waste" carboy. Do not mix with strong oxidizing agents, as amines can react exothermically[6].

  • Final Disposal: Cap the carboy with a vented closure to prevent pressure buildup. Submit a waste collection request to EHS for disposal via an approved hazardous waste contractor[4][5]. Never pour this solution down the drain[3][6].

References

  • "1,3-dimethylazetidin-3-amine dihydrochloride — Chemical Substance Information", NextSDS. 1

  • "Azetidine hydrochloride - Apollo Scientific", Apollo Scientific. 7

  • "1,3-dimethylazetidin-3-amine dihydrochloride | 1788565-20-7", MilliporeSigma. 2

  • "Chemical Safety Data Sheet MSDS / SDS - 3-(trifluoromethyl)azetidin-3-ol hydrochloride", ChemicalBook. 3

  • "Safety Data Sheet - CymitQuimica", CymitQuimica. 5

  • "SAFETY DATA SHEET - Fisher Scientific", Fisher Scientific. 4

  • "Safety Data Sheet: Azetidine", Chemos GmbH&Co.KG. 6

Sources

Handling

Personal protective equipment for handling 1,3-Dimethylazetidin-3-amine dihydrochloride

As researchers pushing the boundaries of drug development, we frequently encounter novel heterocycles that demand rigorous logistical planning. 1,3-Dimethylazetidin-3-amine dihydrochloride (CAS: 1788565-20-7) is a prime...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers pushing the boundaries of drug development, we frequently encounter novel heterocycles that demand rigorous logistical planning. 1,3-Dimethylazetidin-3-amine dihydrochloride (CAS: 1788565-20-7) is a prime example. While its azetidine core is highly valuable for structural rigidification in medicinal chemistry, its specific salt form presents unique handling challenges.

This guide provides a self-validating operational framework for handling this compound, synthesizing technical accuracy with field-proven safety insights.

Chemical Profile & Mechanistic Hazard Causality

To safely handle 1,3-Dimethylazetidin-3-amine dihydrochloride, one must first understand the molecular behavior detailed in its [1].

  • Azetidine Ring Strain: The four-membered nitrogen heterocycle is highly strained (~26 kcal/mol strain energy), making the molecule intrinsically reactive, a common trait among[2].

  • Hygroscopicity & Hydrolysis: As a dihydrochloride salt, this compound is highly hygroscopic. When exposed to ambient humidity or mucous membranes, it absorbs moisture and undergoes localized hydrolysis. This releases trace hydrogen chloride (HCl) and the active amine, causing severe localized pH-driven tissue damage[1].

  • Systemic Toxicity & CNS Penetration: The compound exhibits Acute Toxicity via oral, dermal, and inhalation routes[1]. Furthermore, small lipophilic amine fragments can cross the blood-brain barrier, leading to central nervous system depression, manifesting as dizziness or drowsiness[1].

Table 1: Quantitative Chemical Profile & GHS Classifications

Property / HazardValue / CategoryClinical Manifestation
CAS Number 1788565-20-7N/A
Molecular Weight 173.08 g/mol N/A
Acute Toxicity (Oral/Dermal/Inhal) Category 4 (H302, H312, H332)Harmful systemic toxicity upon exposure[1].
Skin Corrosion/Irritation Category 2 (H315)Localized erythema and tissue damage[1].
Serious Eye Damage/Irritation Category 2A (H319)Irreversible corneal damage[1],[2].
STOT - Single Exposure Category 3 (H336)CNS depression, drowsiness, dizziness[1].

Targeted Personal Protective Equipment (PPE)

Do not rely on baseline laboratory PPE. The hygroscopic and neurotoxic nature of this compound requires a targeted barrier strategy, as recommended by [3].

Table 2: PPE Specifications and Mechanistic Rationale

PPE CategorySpecificationCausality & Rationale
Dermal/Hands Double-layered Nitrile (Inner: 4 mil, Outer: 8 mil extended cuff).Amine salts can permeate thin, degraded nitrile upon moisture exposure[3]. Double gloving provides a physical barrier and a self-validating fail-safe.
Ocular/Face Indirectly vented chemical splash goggles + Face shield.Hygroscopic dust dissolving in tear fluid causes severe, localized pH spikes and irreversible corneal damage[2]. Safety glasses lack a complete orbital seal.
Respiratory Handled exclusively in a ducted fume hood. N95/P100 mask if weighing externally.Mitigates H332 (inhalation toxicity) and H336 (CNS drowsiness)[1].
Body Tyvek suit or heavy-duty, non-porous lab coat.Prevents dust accumulation on porous cotton clothing, which could later transfer to the skin[4].

Operational Plan: Self-Validating Handling Protocol

This step-by-step methodology ensures that every action is verified before proceeding, minimizing exposure risk.

Phase 1: Environmental Preparation & Validation

  • Fume Hood Validation: Before opening the chemical container, verify the ducted fume hood is operational.

    • Self-Validation Check: Perform a "Kimwipe flutter test" at the sash opening to visually confirm negative pressure and inward airflow[3].

  • Static Elimination: Amine dihydrochloride powders are prone to static cling, increasing aerosolization risk. Wipe the exterior of the analytical balance and the fume hood surface with an anti-static solution.

Phase 2: Anti-Static Weighing & Transfer

  • Tool Selection: Use anti-static polypropylene spatulas. Avoid standard metal spatulas which can generate static charges and aerosolize the toxic powder.

  • Weighing Execution: Tare a pre-capped, anti-static weigh tube. Transfer the powder into the tube, cap it immediately, and record the weight.

    • Causality: Capping the tube before removing it from the balance minimizes the time the hygroscopic salt is exposed to ambient humidity, preventing degradation and inhalation risks[4].

Phase 3: Controlled Dissolution

  • Solvent Addition: Slowly add the required solvent (e.g., buffered aqueous solution or polar organic solvent) to the capped vial via a syringe or automated dispenser.

  • Exothermic Control: Amine salts can release heat upon dissolution. Swirl gently; do not vortex vigorously immediately, as rapid dissolution may cause pressure buildup.

    • Self-Validation Check: Touch the exterior of the vial with a gloved hand to monitor temperature changes.

Waste Management & Disposal Plan

Disposal must prevent the conversion of the stable dihydrochloride salt back into the volatile, highly toxic free-base amine.

  • Aqueous Waste Segregation: Maintain liquid waste at a slightly acidic to neutral pH (pH 5–7).

    • Causality: Introducing this waste into a strongly basic waste carboy (e.g., containing NaOH) will deprotonate the salt, generating the volatile free-base azetidine—a known severe inhalation hazard according to [4].

  • Validation: Use pH indicator strips to test the waste container before adding the amine dihydrochloride solution.

  • Solid Waste: Dispose of all contaminated spatulas, weigh boats, and outer gloves in a sealable, biohazard-style bag labeled "Toxic Solid Waste: Amine Hydrochloride" before removing them from the fume hood.

Process Visualization

Workflow Step1 1. Fume Hood Validation (Kimwipe Test) Step2 2. Don Targeted PPE (Double Glove, Goggles) Step1->Step2 Step3 3. Anti-Static Weighing (Minimize Aerosolization) Step2->Step3 Step4 4. Controlled Dissolution (Monitor Exotherm) Step3->Step4 Decision Spill or Exposure Detected? Step4->Decision Waste Acidic/Neutral Waste (Avoid Strong Bases) Decision->Waste  Yes (Containment) Proceed Proceed to Assay Decision->Proceed  No Waste->Step1  Restart Protocol

Fig 1: Operational workflow and self-validating safety checkpoints for handling azetidine derivatives.

References

  • NextSDS. "1,3-dimethylazetidin-3-amine dihydrochloride — Chemical Substance Information." NextSDS Database. [Link]

  • BLD Pharmatech. "1,3-dimethylazetidin-3-amine dihydrochloride Specifications." ChemBuyersGuide.[Link]

Sources

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